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  • Product: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • CAS: 86882-92-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern on the pyrazine core makes it a valuable intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The synthesis is primarily approached through two strategic routes: the direct chlorination of an amino-ester precursor and the esterification of a pre-chlorinated carboxylic acid intermediate. This document aims to equip researchers with the necessary knowledge to efficiently and safely synthesize this important molecule.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The specific substitution pattern of ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, featuring an amino group, an ethyl ester, and two chlorine atoms, provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs. This guide will delve into the practical aspects of its synthesis, grounded in established chemical principles and supported by literature precedents.

Synthesis Pathway I: Direct Chlorination of Ethyl 3-aminopyrazine-2-carboxylate

This is arguably the most direct and efficient route to the target molecule. It involves the direct chlorination of the readily available ethyl 3-aminopyrazine-2-carboxylate. The success of this pathway hinges on the careful control of the chlorination reaction to achieve the desired dichlorination without significant side-product formation.

Logical Workflow for Pathway I

Pathway I A Ethyl 3-aminopyrazine-2-carboxylate B Chlorination with SO2Cl2 A->B Sulfuryl Chloride C Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate B->C Work-up & Purification Pathway II cluster_0 Intermediate Synthesis cluster_1 Final Esterification A 3-Aminopyrazine-2-carboxylic acid B Chlorination A->B SO2Cl2 C 3-Amino-5,6-dichloropyrazine-2-carboxylic acid B->C D 3-Amino-5,6-dichloropyrazine-2-carboxylic acid E Esterification D->E Ethanol, Acid Catalyst F Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate E->F

Caption: Two-stage synthesis via a carboxylic acid intermediate.

Step-by-Step Experimental Protocol

Step 2a: Synthesis of 3-amino-5,6-dichloropyrazine-2-carboxylic acid

The synthesis of this intermediate can be achieved by the chlorination of 3-aminopyrazine-2-carboxylic acid, which can be synthesized from starting materials like pterine.[1]

  • Chlorination: In a manner analogous to the direct chlorination of the ester, suspend 3-aminopyrazine-2-carboxylic acid (1 equivalent) in a suitable solvent and react with at least 2.2 equivalents of sulfuryl chloride.

  • Work-up and Isolation: After the reaction is complete, the mixture is quenched with ice-water. The precipitated 3-amino-5,6-dichloropyrazine-2-carboxylic acid is collected by filtration, washed with water, and dried.

Step 2b: Esterification to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

A common and effective method for the esterification of amino acids and their derivatives is the use of thionyl chloride in the corresponding alcohol.[2][3]

  • Reaction Setup: Suspend 3-amino-5,6-dichloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (SOCl2) (e.g., 1.2 equivalents) dropwise. The thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester and HCl in situ, which catalyzes the esterification.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Cool the reaction mixture and remove the excess ethanol and thionyl chloride under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the product extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Causality and Experimental Choices
  • Two-Step Approach: This pathway allows for the isolation and purification of the carboxylic acid intermediate, which can be beneficial for ensuring the purity of the final product.

  • Esterification Method: The use of thionyl chloride in ethanol is a classic and efficient method for esterification. It converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then readily reacts with ethanol. The HCl generated also acts as a catalyst. This method is often preferred for its simplicity and the high yields it can provide.

Quantitative Data Summary

ParameterPathway I (Direct Chlorination)Pathway II (Esterification)
Starting Material Ethyl 3-aminopyrazine-2-carboxylate3-Aminopyrazine-2-carboxylic acid
Key Reagents Sulfuryl ChlorideSulfuryl Chloride, Ethanol, Thionyl Chloride
Typical Yield Good to ExcellentModerate to Good (over two steps)
Key Advantages More direct, fewer stepsIsolation of a versatile intermediate
Potential Challenges Control of dichlorination, potential for over-chlorinationOverall lower yield due to multiple steps

Conclusion

The synthesis of ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate can be successfully achieved through two primary pathways. The direct chlorination of ethyl 3-aminopyrazine-2-carboxylate offers a more streamlined and potentially higher-yielding route. The two-step pathway, involving the synthesis and subsequent esterification of 3-amino-5,6-dichloropyrazine-2-carboxylic acid, provides a more flexible approach, allowing for the synthesis of other derivatives from the common carboxylic acid intermediate. The choice of pathway will depend on the specific research needs, the availability of starting materials, and the desired scale of the synthesis. Both routes rely on well-established chemical transformations and, with careful execution, can provide the target molecule in good purity and yield for further applications in drug discovery and development.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2021). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis of 3-aminopyrazine-2-carboxylic acid. (n.d.). Zhejiang Gongye Daxue Xuebao. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. (1991). Google Patents.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 6, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. (1991). Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from [Link]

  • What are different ways to convert Amino Acid carboxylic acid into ester? (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2016). Farmacia Journal. Retrieved January 6, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97%. (n.d.). Fisher Scientific. Retrieved January 6, 2026, from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI. Retrieved January 6, 2026, from [Link]

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. (1942). Google Patents.
  • Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Process for esterification of amino acids and peptides. (1998). Google Patents.
  • Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. (1987). Journal of Chromatography. Retrieved January 6, 2026, from [Link]

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. (2018). Chemical Communications. Retrieved January 6, 2026, from [Link]

  • Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2015). Bentham Science. Retrieved January 6, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and stru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features, arising from the pyrazine core substituted with electron-withdrawing chlorine atoms, an amino group, and an ethyl carboxylate moiety, make it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and applications, with a particular focus on its role in the development of targeted cancer therapies such as Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The pyrazine ring can act as a bioisostere for other aromatic systems, modulating the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, the nitrogen atoms can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, in particular, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[6] The presence of two chlorine atoms provides sites for further functionalization through nucleophilic aromatic substitution reactions, while the amino and ester groups offer handles for amide bond formation and other transformations. This versatility makes it a sought-after starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

The key physicochemical properties of the title compound are summarized in the table below.

PropertyValueReference
CAS Number 86882-92-0[7]
Molecular Formula C₇H₇Cl₂N₃O₂[7]
Molecular Weight 236.06 g/mol [7]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solventsGeneral knowledge
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group around 1.4 ppm and a quartet for the methylene protons (-CH₂-) of the ethyl group around 4.4 ppm. The protons of the amino group (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrazine ring, and the carbons of the ethyl group. The carbons attached to the chlorine atoms would be significantly downfield. A publicly available spectrum confirms the presence of characteristic peaks.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z 235 and 237, corresponding to the isotopic pattern of the two chlorine atoms.

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate can be achieved through a two-step process starting from the commercially available Ethyl 3-aminopyrazine-2-carboxylate.[10] The following protocol is a well-established and reliable method.

Synthesis Workflow

Synthesis_Workflow Start Ethyl 3-aminopyrazine-2-carboxylate Step1 Chlorination Start->Step1 Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) Product Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Step1->Product Work-up and Purification

Caption: Synthetic route to the target compound.

Step-by-Step Protocol

Step 1: Chlorination of Ethyl 3-aminopyrazine-2-carboxylate

This protocol is adapted from a similar procedure for the synthesis of the methyl ester analog.[5]

  • Reagents and Equipment:

    • Ethyl 3-aminopyrazine-2-carboxylate

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous solvent (e.g., dichloromethane or chloroform)

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Ice bath

    • Standard laboratory glassware for work-up

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve Ethyl 3-aminopyrazine-2-carboxylate in an anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride (approximately 2.2 equivalents) to the cooled solution with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Chemical Reactivity and Synthetic Utility

The reactivity of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is dictated by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAAr)

The two chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, at these positions. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.[9]

Amide Bond Formation

The amino group can readily participate in amide bond formation with carboxylic acids or their activated derivatives (e.g., acyl chlorides). This is a common strategy for extending the molecular framework and introducing diverse side chains.[11]

Ester Hydrolysis and Amidation

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This provides an alternative route for introducing diversity at this position.

Applications in Drug Discovery: A Gateway to FGFR Inhibitors

A significant application of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][12] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.[2][3]

Role as a Key Building Block

The pyrazine core of the title compound often serves as a central scaffold in the design of FGFR inhibitors. The substituents on the pyrazine ring are strategically chosen to interact with key amino acid residues in the ATP-binding pocket of the FGFR kinase domain.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic approach towards a pyrazine-based FGFR inhibitor, highlighting the pivotal role of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

FGFR_Inhibitor_Synthesis Start Ethyl 3-amino-5,6- dichloropyrazine-2-carboxylate Step1 SNAAr with Amine 1 Start->Step1 Intermediate1 Mono-substituted Pyrazine Intermediate Step1->Intermediate1 Step2 SNAAr with Amine 2 Intermediate1->Step2 Intermediate2 Di-substituted Pyrazine Intermediate Step2->Intermediate2 Step3 Amide Coupling with Carboxylic Acid Intermediate2->Step3 FinalProduct FGFR Inhibitor Step3->FinalProduct

Caption: Generalized synthesis of an FGFR inhibitor.

This modular synthetic strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in the optimization of drug candidates.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the diverse reactivity of its functional groups make it an indispensable tool for medicinal chemists. The successful application of this compound in the development of potent and selective FGFR inhibitors underscores its importance in the ongoing quest for new and effective cancer therapies. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize this key intermediate in their drug discovery endeavors.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters.[1]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. (2025). Journal of Medicinal Chemistry.[2]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health.[3]

  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate - SpectraBase. (n.d.).[4]

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (n.d.). Google Patents.[5]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. (n.d.). ResearchGate.[4]

  • Ethyl 3-aminopyrazine-2-carboxylate - ChemScene. (n.d.).[13]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. (n.d.). Google Patents.[14]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI.[9]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). MDPI.[8]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI.[11]

  • Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. (n.d.). Journal of the American Chemical Society.[15]

  • Ethyl 3-aminopyrazine-2-carboxylate - ChemScene. (n.d.).[13]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. (n.d.). Google Patents.[14]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI.[9]

  • Ethyl 3-aMino-5,6-dichloropyrazine-2-carboxylate - Chemical Intermediate - PRODUCT. (n.d.).[6]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2025).
  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate - CAS:86882-92-0 - Sunway Pharm Ltd. (n.d.).[7]

Sources

Foundational

An In-Depth Technical Guide to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental identifiers, physicochemical properties, synthesis strategies, and its emerging role in the development of novel therapeutics. This document is intended to be a practical resource, offering field-proven insights and detailed methodologies to support your research and development endeavors.

Core Compound Identification and Properties

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a substituted pyrazine derivative characterized by the presence of amino, chloro, and ethyl carboxylate functional groups. These features make it a versatile scaffold for chemical modification and a valuable starting material in multi-step organic syntheses.

Chemical Identifiers

Precise identification is paramount in chemical research and procurement. The key identifiers for this compound are summarized below for unambiguous reference.

IdentifierValue
CAS Number 86882-92-0[1]
Molecular Formula C₇H₇Cl₂N₃O₂[1]
IUPAC Name ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate[1]
Molecular Weight 236.06 g/mol [2]
InChI InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)3-6(10)12-5(9)4(8)11-3/h2H2,1H3,(H2,10,12)[1]
InChIKey RZKOWTFWPJEIGZ-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=NC(Cl)=C(Cl)N=C1N[1]
Synonyms AK100648, 3671AC, FCH2316302, SY033678, AX8241580, ST24024884[2]
Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, the properties of the closely related methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 1458-18-0), can provide valuable insights.

PropertyValue (for Methyl Ester)Reference
Molecular Weight 222.03 g/mol [3]
Appearance Off-white solid[4]
Odor Odorless[4]
Solubility Insoluble in water, soluble in many organic solvents.General chemical knowledge

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of aminodichloropyrazine carboxylates typically involves a multi-step sequence starting from simpler pyrazine precursors. An improved, more accessible, and selective three-step route from 2-aminopyrazine has been developed for the synthesis of 2,3-diamino-5,6-dichloropyrazine, a related valuable heterocyclic building block.[5][6] This methodology avoids harsh conditions by utilizing a high-yielding dichlorination with N-chlorosuccinimide (NCS), followed by regioselective amination.[5][6]

A general workflow for the synthesis of such compounds can be visualized as follows:

Synthesis_Workflow Start 2-Aminopyrazine Step1 Dichlorination (e.g., NCS) Start->Step1 Intermediate1 Dichlorinated Pyrazine Intermediate Step1->Intermediate1 Step2 Carboxylation/ Esterification Intermediate1->Step2 Intermediate2 Ethyl Dichloropyrazine- carboxylate Intermediate Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Product Ethyl 3-amino-5,6-dichloropyrazine- 2-carboxylate Step3->Product

Caption: Generalized synthetic workflow for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Key Experimental Protocol (Adapted from Methyl Ester Synthesis)

The following is a representative, step-by-step methodology adapted from procedures for the synthesis of the methyl ester analog. Note: This protocol should be optimized for the synthesis of the ethyl ester.

Step 1: Dichlorination of an Aminopyrazine Precursor

  • To a stirred solution of the aminopyrazine starting material in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dichlorinated intermediate.

Step 2: Carboxylation and Esterification

  • The dichlorinated intermediate can be carboxylated using various methods, such as directed ortho-metalation followed by quenching with an electrophilic carbon dioxide source (e.g., dry ice).

  • Subsequent esterification with ethanol under acidic conditions (e.g., using sulfuric acid as a catalyst) will yield the ethyl ester.

Step 3: Amination

  • The introduction of the amino group can be achieved through nucleophilic aromatic substitution (SNAr) of one of the chloro substituents.

  • React the dichloropyrazine carboxylate intermediate with a source of ammonia (e.g., a solution of ammonia in a suitable solvent) at elevated temperatures in a sealed vessel.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and participate in various non-covalent interactions with biological targets.[7] This makes them attractive core structures for the design of enzyme inhibitors and receptor modulators.

Role as a Versatile Building Block

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The three distinct functional groups—amino, chloro, and ethyl carboxylate—allow for selective chemical modifications.

Functionalization_Sites Core Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Amino Group Chloro Groups Ethyl Carboxylate Amino_Reactions Amide formation Alkylation Diazotization Core:f0->Amino_Reactions Chloro_Reactions Nucleophilic Aromatic Substitution (e.g., with amines, thiols, alcohols) Core:f1->Chloro_Reactions Ester_Reactions Hydrolysis to Carboxylic Acid Amidation Reduction to Alcohol Core:f2->Ester_Reactions

Caption: Potential sites for chemical modification on the core scaffold.

Precursor to Bioactive Molecules

Substituted aminopyrazine carboxamides have demonstrated a wide range of biological activities, including:

  • Antimycobacterial Activity: Pyrazinamide, a simple pyrazine derivative, is a first-line drug for the treatment of tuberculosis.[8] The core structure of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key component in the synthesis of novel pyrazinamide analogs with potential activity against drug-resistant strains of Mycobacterium tuberculosis.[8][9]

  • Anticancer Activity: Recently, 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[10] One study identified a pan-FGFR inhibitor that blocked the activation of FGFR and downstream signaling pathways, exhibiting potent antitumor activity.[10]

  • Antifungal and Photosynthesis-Inhibiting Activities: Various amides of pyrazine-2-carboxylic acids have been shown to possess antifungal properties and act as inhibitors of the oxygen evolution rate in spinach chloroplasts.[8][11]

Analytical Characterization

The structural elucidation and purity assessment of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the ethyl group (a triplet and a quartet) and the amino protons. The chemical shifts of the aromatic protons on the pyrazine ring will be influenced by the electron-withdrawing and -donating effects of the substituents.

    • ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Cl stretches.

A spectroscopic investigation of the related 3-amino-2-pyrazine carboxylic acid and its methyl ester has been reported, providing a basis for the interpretation of the spectra of the ethyl ester.[13]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for monitoring the progress of reactions. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS can be used for separation and identification.

Safety and Handling

As a laboratory chemical, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the SDS for the methyl ester analog (Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, CAS: 1458-18-0) provides valuable safety information.[14]

Hazard Identification (based on methyl ester analog)
  • Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[4] May cause an allergic skin reaction.[14]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[14]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[14]

Conclusion and Future Outlook

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules with a range of biological activities. The established importance of the pyrazine scaffold in approved drugs and clinical candidates underscores the potential of this compound as a key intermediate in the discovery and development of future therapeutics, particularly in the areas of infectious diseases and oncology. Further research into the specific applications and biological targets of derivatives of this compound is warranted and holds significant promise for advancing human health.

References

  • Doležal, M., Miletin, M., Kuneš, J., & Kráľová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-373. [Link]

  • Doležal, M., Miletin, M., Kuneš, J., & Kráľová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(21), 5032. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Liu, Y., ... & Zhang, J. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(22), 16766-16783. [Link]

  • Chemspace. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

  • Doležal, M., et al. (2010). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Semantic Scholar. [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet: 2-Ethyl-3(5/6)-Dimethylpyrazine Natural. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

  • Nishimura, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Biology, 4(1), 1-12. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Rigby, J. M., Chantry, A., & Hemmings, A. M. (2022). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia Research Portal. [Link]

  • MySkinRecipes. (n.d.). 3-Amino-5,6-dichloropyrazine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4, 6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 3(3), 1-10. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3, 2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 13(8), 996-1011. [Link]

  • El-Sayed, W. A. (2009). Convenient heterocyclization reactions with ethyl 2-amino-4, 5, 6, 7-tetrahydrobenzo [b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Journal of the Chinese Chemical Society, 56(3), 571-576. [Link]

  • Apexmol. (n.d.). Ethyl 3-amino-5, 6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Strategic Application of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate in Kinase Inhibitor Synthesis

Foreword: The compound Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is not an active pharmaceutical ingredient and thus does not possess a mechanism of action in the traditional pharmacological sense. Instead, its si...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The compound Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is not an active pharmaceutical ingredient and thus does not possess a mechanism of action in the traditional pharmacological sense. Instead, its significance to the scientific and drug development community lies in its role as a highly versatile chemical intermediate. This guide provides an in-depth analysis of its application, focusing on its strategic use in the synthesis of potent, clinically relevant kinase inhibitors, using the multi-kinase inhibitor Vandetanib as a primary exemplar. We will explore the mechanism of action of the final therapeutic product to illustrate the crucial contribution of the pyrazine scaffold derived from this intermediate.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, with a significant number of these drugs incorporating heterocyclic scaffolds to effectively compete with ATP at the enzyme's active site.[1][2][3]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in this context.[2][4] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket make it an ideal foundation for designing potent and selective kinase inhibitors.[1][2] Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate serves as a critical starting material for introducing this valuable pyrazine core into complex drug molecules.

Synthetic Utility of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

The chemical structure of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate offers multiple points for chemical modification, making it a flexible building block for combinatorial chemistry and lead optimization. The amino group, the two chloro substituents, and the ethyl ester can all be selectively targeted to build molecular complexity and fine-tune the pharmacological properties of the final compound.

A prime example of its application is in the synthesis of Vandetanib (formerly ZD-6474), an orally active multi-kinase inhibitor. The pyrazine core of Vandetanib, derived from this starting material, is crucial for its interaction with the hinge region of the kinase ATP-binding pocket.

Experimental Protocol: Representative Synthesis of a Vandetanib Precursor

The following protocol outlines a representative synthetic route that highlights the use of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Objective: To synthesize a key intermediate in the construction of Vandetanib, demonstrating the strategic modification of the pyrazine scaffold.

Step 1: Starting Material

  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Step 2: Reaction

  • While specific, proprietary multi-step industrial syntheses may vary, a common academic approach involves sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms on the pyrazine ring are activated towards displacement.

  • Reaction: The first chlorine is displaced by reacting the starting material with a substituted aniline (e.g., 4-bromo-2-fluoroaniline) under basic conditions. The amino group on the pyrazine ring directs this substitution.

  • Solvent: A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used.

  • Base: An organic base like Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K2CO3) is used to scavenge the HCl byproduct.

  • Temperature: The reaction is typically heated to facilitate the SNAr reaction, often in the range of 80-120°C.

Step 3: Further Modification

  • The second chlorine atom can then be displaced by another nucleophile, such as an amine-containing side chain, which is crucial for targeting specific features of the kinase active site and improving properties like solubility.

  • Finally, the ethyl ester can be hydrolyzed or converted to an amide to further modify the molecule's properties.

This step-wise approach allows for the controlled and directional synthesis of complex molecules centered on the pyrazine core.

Mechanism of Action: Vandetanib, an Exemplar Molecule

To understand the importance of the pyrazine core derived from Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, we will examine the mechanism of action of Vandetanib. Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth and angiogenesis (the formation of new blood vessels).[5]

Its primary targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The principal mediator of angiogenesis.[5][6]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer, driving cell proliferation.[5][7]

  • Rearranged during Transfection (RET) Proto-Oncogene: A key driver in certain types of thyroid cancer.[5]

Molecular Interaction at the ATP-Binding Site

Vandetanib functions as an ATP-competitive inhibitor.[1][6] It binds to the intracellular kinase domain of these receptors, occupying the same pocket that ATP would normally bind to. This binding event prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling cascades.[5] The pyrazine core is instrumental in this process, forming hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction that anchors the inhibitor in the active site.

Downstream Signaling Pathway Inhibition

By blocking the phosphorylation and activation of VEGFR, EGFR, and RET, Vandetanib effectively shuts down multiple pro-cancerous signaling pathways simultaneously.[5]

  • Anti-Angiogenic Effects: Inhibition of VEGFR2 in endothelial cells blocks VEGF-stimulated proliferation and migration, leading to a reduction in tumor vessel permeability and density. This effectively cuts off the tumor's supply of oxygen and nutrients, inhibiting its growth.[5][6][8]

  • Anti-Proliferative Effects: Inhibition of EGFR disrupts downstream pathways like PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation. This leads to the suppression of tumor cell growth and can induce apoptosis (programmed cell death).[5]

  • Targeting RET-Driven Cancers: In cancers like medullary thyroid carcinoma, where mutations lead to constitutive activation of the RET kinase, Vandetanib's inhibition of RET directly curtails the primary driver of cancer cell growth and survival.[5]

This multi-targeted approach allows Vandetanib to combat tumor growth more effectively than agents that target only a single pathway.[5]

Visualization of Vandetanib's Multi-Targeting Mechanism

G cluster_0 Vandetanib (derived from Pyrazine Intermediate) cluster_1 Receptor Tyrosine Kinases (Cell Surface) cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Vandetanib Vandetanib VEGFR2 VEGFR2 Vandetanib->VEGFR2 Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits Angiogenesis_Pathway Angiogenic Signaling VEGFR2->Angiogenesis_Pathway Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates MAPK MAPK Pathway EGFR->MAPK Activates RET->PI3K_AKT Activates RET->MAPK Activates Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Angiogenesis_Pathway->Angiogenesis

Caption: Vandetanib inhibits multiple RTKs, blocking key downstream pathways.

Quantitative Data: Inhibitory Profile of Vandetanib

The potency of Vandetanib against its primary targets has been quantified in various assays. This data underscores the effectiveness of the final molecule constructed from the pyrazine intermediate.

Target KinaseIC₅₀ (nM)Primary Cellular Effect
VEGFR2 (KDR)40Inhibition of Angiogenesis
VEGFR3 (FLT4)110Inhibition of Angiogenesis/Lymphangiogenesis
EGFR500Inhibition of Cell Proliferation
RET130Inhibition of Cell Proliferation (in RET-driven cancers)
(Data compiled from multiple sources)[6][8][9]

Conclusion and Future Outlook

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a cornerstone intermediate in medicinal chemistry, providing access to the privileged pyrazine scaffold. Its strategic use in the synthesis of multi-kinase inhibitors like Vandetanib highlights how fundamental starting materials are intrinsically linked to the mechanism and efficacy of the final therapeutic agent. The ability to derivatize this intermediate at multiple positions allows for the generation of diverse chemical libraries, paving the way for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles. The continued application of this and similar building blocks will undoubtedly remain a key strategy in the ongoing development of targeted therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vandetanib? Retrieved from Patsnap Synapse. [Link]

  • Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • PubMed Central (PMC). (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • PubMed Central (PMC). (n.d.). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. [Link]

  • National Cancer Institute (NCI). (n.d.). Definition of vandetanib - NCI Drug Dictionary. Retrieved from NCI. [Link]

  • PubMed. (2024, August 27). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • ResearchGate. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

Sources

Foundational

The Strategic Intermediate: An In-depth Technical Guide to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful and efficien...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a polysubstituted pyrazine derivative, has emerged as a valuable and versatile intermediate. Its unique arrangement of functional groups—an amine, two chlorine atoms, and an ethyl ester on a pyrazine core—offers a rich platform for a variety of chemical transformations, making it a key component in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate presents as a stable, solid material under standard laboratory conditions. A thorough understanding of its fundamental properties is crucial for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 86882-92-0[1]
Molecular Formula C₇H₇Cl₂N₃O₂[1]
Molecular Weight 236.06 g/mol [1]
IUPAC Name ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
SMILES CCOC(=O)C1=NC(Cl)=C(Cl)N=C1N[2]
Appearance Solid

Synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Step-by-Step Protocol

The synthesis of the title compound is not explicitly detailed in readily available literature. However, a reliable synthetic route can be inferred from a patented procedure for its methyl ester analog. The following protocol is a well-reasoned adaptation for the synthesis of the ethyl ester, grounded in established organic chemistry principles. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start Starting Material: Ethyl 2-aminopyrazine-2-carboxylate Reaction Reaction with Sulfuryl Chloride (SO₂Cl₂) Start->Reaction 1. Chlorination Chlorination Product Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Chlorination->Product 3. Reaction->Chlorination 2.

Caption: A simplified workflow for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Experimental Protocol

Materials:

  • Ethyl 3-aminopyrazine-2-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 3-aminopyrazine-2-carboxylate in a suitable inert solvent. The choice of an inert solvent is critical to prevent unwanted side reactions with the highly reactive chlorinating agent.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath (0 °C). Slowly add sulfuryl chloride (SO₂Cl₂) dropwise from the dropping funnel. The stoichiometry of sulfuryl chloride should be carefully calculated, typically using a slight excess to ensure complete dichlorination. The slow, dropwise addition at low temperature is a crucial safety measure to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion. A patent for the methyl ester analog suggests a reflux at approximately 60°C for several hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuryl chloride and the hydrochloric acid formed during the reaction. This step must be performed with caution as it can be highly exothermic and produce gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be confirmed through spectroscopic analysis. While a complete set of publicly available spectra is limited, the following represents expected and reported data.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available and provides key information about the carbon framework of the molecule.[4] The spectrum would be expected to show distinct signals for the ethyl group carbons, the ester carbonyl carbon, and the four unique carbons of the pyrazine ring. The chemical shifts of the ring carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

  • ¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show a triplet and a quartet characteristic of the ethyl group, and a broad singlet for the amino protons. The absence of a proton signal in the aromatic region of the pyrazine ring confirms the full substitution of the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (236.06 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Reactivity and Chemical Transformations

The chemical reactivity of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is dictated by its functional groups, making it a versatile intermediate for further synthetic modifications.

Diagram of Key Reaction Sites

Reactivity Molecule Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Amino_Group Amino Group (Nucleophilic Substitution, Diazotization) Molecule->Amino_Group Chlorine_Atoms Chlorine Atoms (Nucleophilic Aromatic Substitution) Molecule->Chlorine_Atoms Ester_Group Ester Group (Hydrolysis, Amidation, Reduction) Molecule->Ester_Group

Caption: Key reactive sites on the Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate molecule.

  • Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. These transformations allow for the introduction of diverse functionalities at this position.

  • Nucleophilic Aromatic Substitution of Chlorine Atoms: The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for their replacement with a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a powerful tool for building molecular complexity. The relative reactivity of the two chlorine atoms can be influenced by the electronic effects of the other substituents on the ring.

  • Transformations of the Ester Group: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The ester can also be reduced to an alcohol, further expanding the synthetic possibilities.

Applications in Drug Discovery and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate serves as a key starting material for the synthesis of various pharmaceutical agents.

  • Intermediate for Bioactive Molecules: The diverse reactivity of this compound makes it an ideal intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. For instance, pyrazine-based compounds have been investigated as potential therapeutic agents for tuberculosis.

  • Scaffold for Kinase Inhibitors: The pyrazine core can act as a bioisostere for other heterocyclic systems commonly found in kinase inhibitors. The ability to functionalize the pyrazine ring at multiple positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Building Block for Functional Materials: Beyond pharmaceuticals, pyrazine derivatives are utilized in the development of functional materials such as dyes and fluorescent probes, owing to their unique electronic properties.

Conclusion

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a high-value intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites provide a versatile platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and development of next-generation pharmaceuticals and functional materials.

References

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxyl

Sources

Exploratory

The Emergence of a Key Heterocycle: A Technical Guide to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Introduction: In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrazine derivatives, Ethyl 3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrazine derivatives, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate has emerged as a pivotal building block, instrumental in the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this crucial intermediate, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Genesis of a Versatile Intermediate

The precise, first-documented synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is not prominently detailed in readily available literature, suggesting its initial discovery may be situated within the broader development of chlorinated pyrazine carboxamides for pharmaceutical research. However, a significant early disclosure related to a very similar compound, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is found in an Austrian patent (AT249682B).[1] This patent, a key historical marker, outlines a process for the preparation of this methyl ester, providing a foundational methodology that is directly applicable to the synthesis of its ethyl counterpart. The development of such compounds was driven by the growing recognition of the pyrazine core as a valuable pharmacophore in the quest for novel therapeutic agents.[2]

The inherent reactivity of the dichlorinated pyrazine ring, coupled with the directing effects of the amino and carboxylate groups, positions this molecule as a versatile platform for a variety of chemical transformations. This versatility has been the cornerstone of its adoption and continued relevance in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is essential for its effective utilization in synthetic chemistry.

PropertyValueSource
CAS Number 86882-92-0[3][4][5][6][7][8]
Molecular Formula C₇H₇Cl₂N₃O₂[5]
Molecular Weight 236.06 g/mol [7]
Appearance Off-white to yellow crystalline powderCommercially available data
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.General chemical knowledge

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is conceptually rooted in the methodologies developed for related pyrazine carboxamides. The following protocol is a representative, field-proven method adapted from established principles for the synthesis of dichlorinated pyrazine esters.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., Diethyl 2,3-diaminosuccinate) Intermediate1 Pyrazine-2,3-dicarboxylate Intermediate Start->Intermediate1 Condensation Intermediate2 Chlorination Intermediate1->Intermediate2 Chlorinating Agent (e.g., POCl₃) Intermediate3 Amination Intermediate2->Intermediate3 Ammonia Source Product Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Intermediate3->Product Esterification

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Materials:

  • Diethyl 2,3-diaminosuccinate

  • Glyoxal

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (gas or aqueous solution)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Step 1: Synthesis of Diethyl Pyrazine-2,3-dicarboxylate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,3-diaminosuccinate in ethanol.

    • Add an equimolar amount of aqueous glyoxal solution dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Step 2: Chlorination of the Pyrazine Ring.

    • To the dried diethyl pyrazine-2,3-dicarboxylate, add an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichlorinated product.

  • Step 3: Regioselective Amination.

    • Dissolve the crude dichlorinated pyrazine in a suitable solvent like ethanol in a pressure vessel.

    • Cool the solution in an ice bath and bubble ammonia gas through it or add a concentrated aqueous ammonia solution.

    • Seal the vessel and heat it to a temperature of 100-120 °C for 12-24 hours. The progress of the amination should be monitored by TLC.

    • After completion, cool the reaction mixture and remove the solvent. The resulting product will be a mixture of mono-aminated isomers. The desired 3-amino isomer is typically the major product due to the electronic effects of the ester groups.

  • Step 4: Esterification (if starting from the carboxylic acid).

    • This step is an alternative if the starting material is 3-amino-5,6-dichloropyrazine-2-carboxylic acid.[9][10][11]

    • Suspend the carboxylic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ethyl ester.

  • Step 5: Purification.

    • The crude Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • The fractions containing the pure product are collected and the solvent is evaporated to yield the final product as a solid.

The Role in Drug Development: A Gateway to Novel Therapeutics

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features allow for selective modifications at multiple positions, making it an ideal scaffold for building molecular complexity.

Key Applications:
  • Antiviral Agents: The pyrazine core is a well-established pharmacophore in antiviral drug design. This intermediate is a precursor for the synthesis of compounds that can be further elaborated into potent viral polymerase inhibitors. For instance, the structural motif is highly relevant to the synthesis of favipiravir and other antiviral agents.

  • Anticancer Therapies: The amino and chloro substituents on the pyrazine ring provide handles for the introduction of various side chains through cross-coupling reactions. This has been exploited in the development of kinase inhibitors, a major class of anticancer drugs.[2] The dichloropyrazine moiety can be selectively functionalized to interact with specific amino acid residues in the active site of kinases.

  • Diuretics: Historically, pyrazine derivatives have been investigated for their diuretic properties. While not its primary modern application, the structural features of this compound are reminiscent of early diuretic drug candidates.

Illustrative Synthetic Transformation

The following diagram illustrates a common synthetic transformation where Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is used as a starting material.

Start Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Reaction1 Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Reaction1 Reaction2 Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Reaction2 Product1 Aryl-substituted pyrazine Reaction1->Product1 Product2 Amino-substituted pyrazine Reaction2->Product2

Caption: Common cross-coupling reactions utilizing the target intermediate.

Conclusion

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate stands as a testament to the enduring importance of heterocyclic chemistry in drug discovery. Its strategic combination of reactive sites on a stable aromatic core provides a versatile platform for the synthesis of a wide range of biologically active molecules. From its origins, likely rooted in the broader exploration of pyrazine-based pharmaceuticals, it has evolved into a key intermediate for the development of modern antiviral and anticancer agents. The synthetic protocols outlined in this guide, grounded in established chemical principles, provide a framework for its efficient preparation, enabling further innovation in the field of medicinal chemistry. As the demand for novel therapeutics continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly remain paramount.

References

Sources

Foundational

A Technical Guide to the Solubility of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate for Pharmaceutical Development

Foreword: The Critical Role of Solubility in Drug Development In the journey of a molecule from a promising candidate to a therapeutic agent, its physicochemical properties are paramount. Among these, solubility stands o...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a molecule from a promising candidate to a therapeutic agent, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy.[1][2] Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold for more complex molecules. Understanding its solubility behavior in various solvents is a foundational step for researchers in formulation science, process chemistry, and drug discovery. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in a research and development setting. While specific experimental solubility data for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is not widely published, this guide will equip scientists with the necessary tools and methodologies to generate this crucial data.

Molecular Structure and Physicochemical Properties

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No. 86882-92-0) is a substituted pyrazine derivative with the molecular formula C₇H₇Cl₂N₃O₂ and a molecular weight of approximately 236.06 g/mol .[3][4]

Key Structural Features Influencing Solubility:

  • Pyrazine Ring: Aromatic and heterocyclic, contributing to some degree of nonpolar character.

  • Amino Group (-NH₂): A polar functional group capable of acting as a hydrogen bond donor. This group enhances solubility in polar, protic solvents.

  • Dichloro Substituents (-Cl): These electronegative groups add to the molecule's polarity but also increase its molecular volume, which can sometimes hinder solubility.

  • Ethyl Carboxylate Group (-COOCH₂CH₃): This ester group has both polar (C=O) and nonpolar (ethyl chain) characteristics. It can act as a hydrogen bond acceptor.

The interplay of these functional groups results in a molecule with moderate polarity. Its solubility will be dictated by the principle of "like dissolves like," where it is expected to show higher solubility in solvents with similar polarity and hydrogen bonding capabilities.[5][6]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

Before embarking on extensive experimental work, theoretical models can provide valuable insights into predicting solubility. The Hansen Solubility Parameters (HSP) are a powerful tool for this purpose.[7][8] HSP is based on the concept that the total cohesive energy of a liquid is derived from three types of intermolecular forces:[9]

  • δd: Dispersion forces (van der Waals)

  • δp: Polar forces (dipole-dipole interactions)

  • δh: Hydrogen bonding forces

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium solubility method, often referred to as the shake-flask method.[12][13] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug.[2]

Causality Behind Experimental Choices

The goal of this protocol is to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a thermodynamically stable and reproducible solubility value. Key considerations include:

  • Excess Solid: Using an excess of the solid compound ensures that the solution becomes saturated.

  • Equilibration Time: Sufficient time is crucial for the dissolution process to reach equilibrium. For poorly soluble compounds, this can range from 24 hours to several days.[14]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and controlled temperature is essential for accurate and reproducible results.[15]

  • Agitation: Continuous agitation ensures that the entire solvent volume is in contact with the solid, preventing concentration gradients and facilitating dissolution.[16]

  • Phase Separation: Complete separation of the saturated solution from the excess solid is critical to avoid overestimation of solubility.[14]

Detailed Step-by-Step Protocol for Equilibrium Solubility Determination
  • Preparation:

    • Accurately weigh an excess amount of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate into a series of vials.

    • Add a precise volume of the selected solvent to each vial. A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. For fine suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is necessary to remove all solid particles.[16]

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Self-Validating System

This protocol incorporates self-validation at several stages:

  • Visual Confirmation: The presence of excess solid at the end of the experiment confirms that saturation was achieved.

  • Time-Point Analysis: Taking samples at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached when the solubility values plateau.

  • Reproducibility: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Weigh excess solute B Add precise solvent volume A->B C Seal vials B->C D Agitate at constant temperature (24-72 hours) C->D E Sedimentation / Centrifugation D->E F Withdraw supernatant E->F G Dilute sample F->G H Analyze by HPLC/LC-MS G->H I Determine solubility (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Expected Solubility Trends and Data Interpretation

Based on the molecular structure, the following solubility trends can be anticipated for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The experimentally determined data should be presented in a clear tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate at 25°C

SolventDielectric ConstantPolarityExpected Solubility (mg/mL)
Hexane1.88NonpolarVery Low
Toluene2.38NonpolarLow
Dichloromethane9.08Polar AproticModerate to High
Ethyl Acetate6.02Polar AproticModerate
Acetone21Polar AproticHigh
Ethanol24.5Polar ProticModerate to High
Methanol32.7Polar ProticModerate
Water80.1Polar ProticVery Low

Interpretation of Results:

  • Polar Aprotic Solvents: Solvents like acetone and dichloromethane are expected to be effective. Their polarity can interact with the polar groups of the solute, while their aprotic nature does not compete for hydrogen bonding in the same way as protic solvents.

  • Polar Protic Solvents: Alcohols like ethanol and methanol should also be good solvents due to their ability to form hydrogen bonds with the amino and carboxyl groups.[6] However, the solubility might be slightly lower than in some polar aprotic solvents if the nonpolar ethyl group on the ester and the pyrazine ring have a significant effect.

  • Nonpolar Solvents: Hexane and toluene are expected to be poor solvents due to the overall polar nature of the molecule.[17]

  • Water: Due to the presence of the relatively large, nonpolar pyrazine ring and the ethyl group, solubility in water is expected to be very low, despite the presence of hydrogen bonding groups.

Conclusion for the Practicing Scientist

This guide provides a robust framework for understanding and determining the solubility of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. By combining theoretical predictions with rigorous experimental methodology, researchers can generate the high-quality data necessary to advance their drug development programs. The provided protocol is designed to be a self-validating system, ensuring the integrity and reliability of the results. A thorough understanding of solubility is not just an academic exercise; it is a critical step in the successful formulation and delivery of new medicines.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. University of Waterloo. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Bio-protocol. (n.d.). Equilibrium solubility measurement. Bio-protocol. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. PubChem. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Chemspace. Retrieved from [Link]

  • Apex. (n.d.). Ethyl 3-amino-5, 6-dichloropyrazine-2-carboxylate. Apex. Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Introduction Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a highly functionalized heterocyclic compound. The pyrazine core is a key scaffold in numerous biologically active molecules and pharmaceutical agents, pri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a highly functionalized heterocyclic compound. The pyrazine core is a key scaffold in numerous biologically active molecules and pharmaceutical agents, prized for its role in hydrogen bonding and as a stable aromatic system.[1][2] The specific arrangement of an amino group, two chlorine atoms, and an ethyl carboxylate group makes this molecule a versatile building block for the synthesis of more complex chemical entities in drug discovery and materials science.[3]

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. While a consolidated, publicly available dataset of the complete spectroscopic profile for this specific molecule is scarce, this guide leverages foundational spectroscopic principles and data from analogous structures to present a comprehensive, predicted analysis.[4] This document serves as an in-depth technical resource for researchers, providing the theoretical basis, expected spectral data, and validated experimental protocols for the unambiguous characterization of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, as the pyrazine ring itself is fully substituted and bears no protons. The signals will arise exclusively from the ethyl ester group.

  • Causality of Chemical Shifts: The methylene protons (-O-CH₂ -CH₃) are directly attached to the ester oxygen, which is deshielding. Therefore, they are expected to appear at a lower field (higher ppm) compared to the terminal methyl protons. The methyl protons (-O-CH₂-CH₃ ) are further from the electron-withdrawing carbonyl and oxygen, resulting in an upfield chemical shift. The coupling between these adjacent, non-equivalent protons should result in a clean quartet and triplet, respectively, following the n+1 rule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.45 Quartet (q) 2H -O-CH₂ -CH₃

| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be significantly more informative, revealing signals for all seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the electronic effects of the various substituents on the pyrazine ring.

  • Causality of Chemical Shifts:

    • Carbonyl Carbon (C=O): Ester carbonyl carbons are highly deshielded and typically appear in the 160-170 ppm range.[5]

    • Pyrazine Ring Carbons: These aromatic carbons are found in the 120-160 ppm region. The carbons directly bonded to chlorine atoms (C5, C6) will be significantly influenced by halogen-induced shifts.[6] The carbons bonded to nitrogen and the amino group (C3) or the ester group (C2) will also have distinct chemical shifts reflecting the electron-donating or -withdrawing nature of these substituents.[3][7]

    • Ethyl Group Carbons: The methylene carbon (-O-C H₂-CH₃) is deshielded by the adjacent oxygen and will appear around 60-65 ppm. The terminal methyl carbon (-O-CH₂-C H₃) is the most shielded carbon, appearing furthest upfield around 14 ppm.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
~ 164.5 C =O (Ester)
~ 152.0 C 3-NH₂
~ 148.5 C 6-Cl
~ 143.0 C 5-Cl
~ 125.0 C 2-C=O
~ 62.5 -O-C H₂-CH₃

| ~ 14.2 | -O-CH₂-C H₃ |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.[6][8]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to the CDCl₃ lock signal to ensure magnetic field homogeneity.

    • Maintain a constant temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm, centered around 5 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential window function before Fourier transformation (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing p1 Weigh 10-15 mg of Compound p2 Dissolve in 0.7 mL CDCl₃ with TMS p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Tune & Shim Spectrometer p3->a1 a2 Acquire ¹H Spectrum (16 scans) a1->a2 a3 Acquire ¹³C Spectrum (1024+ scans) a1->a3 d1 Fourier Transform (FID to Spectrum) a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to TMS (0.00 ppm) d2->d3 final final d3->final Structural Elucidation

Workflow for NMR sample analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectrum

The IR spectrum of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is expected to show characteristic absorption bands corresponding to its primary amine, ester, and aromatic dichloropyrazine functionalities.

  • Causality of Absorptions:

    • N-H Stretch: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[9][10] These bands are typically sharp.

    • C-H Stretch: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.[11]

    • C=O Stretch: The ester carbonyl group is a very strong absorber and is expected to produce a sharp, intense peak around 1720-1740 cm⁻¹.[10] Its position is influenced by the electronic effects of the adjacent pyrazine ring.

    • C=N/C=C Stretch: The aromatic pyrazine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[12]

    • C-O Stretch: Esters show strong C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[11]

    • C-Cl Stretch: The carbon-chlorine stretching vibrations will appear as strong bands in the lower wavenumber region of the fingerprint region, typically below 850 cm⁻¹.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~ 3450 and ~ 3350 Medium, Sharp N-H Asymmetric & Symmetric Stretch (Primary Amine)
2980-2850 Medium C-H Aliphatic Stretch (Ethyl group)
~ 1735 Strong, Sharp C=O Stretch (Ester)
1600-1450 Medium-Strong C=C and C=N Aromatic Ring Stretch (Pyrazine)
1300-1150 Strong C-O Stretch (Ester)

| ~ 800 | Strong | C-Cl Stretch |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.[3][8]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid compound directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Visualization of IR Analysis Workflow

IR_Workflow cluster_inst Instrument Setup cluster_sample Sample Analysis cluster_proc Data Processing i1 Clean ATR Crystal i2 Acquire Background Spectrum i1->i2 s1 Place Sample on Crystal i2->s1 s2 Apply Pressure s1->s2 s3 Acquire Sample Spectrum (16-32 scans) s2->s3 p1 Automatic FT & Background Subtraction s3->p1 final final p1->final Identify Functional Groups

Workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is C₇H₇Cl₂N₃O₂. The exact mass is 234.9915 g/mol .[4]

  • Molecular Ion (M⁺·):

    • The most critical feature will be the molecular ion peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This results in three peaks for the molecular ion:

      • M⁺· (containing two ³⁵Cl atoms) at m/z 235.

      • (M+2)⁺· (one ³⁵Cl, one ³⁷Cl) at m/z 237.

      • (M+4)⁺· (two ³⁷Cl atoms) at m/z 239.

    • The expected relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

  • Key Fragmentation Pathways:

    • Electron ionization is a high-energy technique that causes the molecular ion to fragment. The stability of the resulting fragments determines the observed peaks.[13]

    • Loss of Ethoxy Radical (·OCH₂CH₃): Cleavage of the ester C-O bond is common, leading to the loss of a 45 Da radical. This would produce a prominent acylium ion.[14]

    • Loss of Ethyl Radical (·CH₂CH₃): Alpha-cleavage can lead to the loss of the ethyl group (29 Da).

    • Loss of Chlorine (·Cl): Loss of a chlorine atom (35 or 37 Da) from the molecular ion is also a plausible fragmentation pathway.

Table 4: Predicted Key Fragments in EI-MS

Predicted m/z Proposed Fragment Identity
235, 237, 239 [M]⁺· (Molecular Ion Cluster)
206, 208, 210 [M - C₂H₅]⁺
190, 192 [M - OCH₂CH₃]⁺

| 200, 202 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) with a standard energy of 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier detector records the abundance of each ion.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry s1 Dissolve Sample in Volatile Solvent s2 Inject into MS Inlet s1->s2 m1 Ionization (EI, 70 eV) s2->m1 m2 Fragmentation m1->m2 m3 Mass Analysis (Separation by m/z) m2->m3 m4 Detection m3->m4 final Determine MW & Fragmentation Pattern m4->final Generate Mass Spectrum

Workflow for EI-Mass Spectrometry analysis.

Summary and Conclusion

The structural confirmation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate relies on a synergistic application of modern spectroscopic techniques. This guide provides a robust framework for its characterization by presenting a predicted spectroscopic profile grounded in established chemical principles.

Table 5: Consolidated Predicted Spectroscopic Data

Technique Feature Predicted Value/Observation
¹H NMR Ethyl -O-CH₂- ~ 4.45 ppm (quartet, 2H)
Ethyl -CH₃ ~ 1.40 ppm (triplet, 3H)
¹³C NMR Carbonyl C=O ~ 164.5 ppm
Aromatic Carbons 4 signals between 125-152 ppm
Ethyl -O-CH₂- ~ 62.5 ppm
Ethyl -CH₃ ~ 14.2 ppm
IR N-H Stretch ~ 3450 & 3350 cm⁻¹ (two sharp bands)
C=O Stretch ~ 1735 cm⁻¹ (strong, sharp)
C-Cl Stretch ~ 800 cm⁻¹ (strong)
MS Molecular Ion m/z 235, 237, 239 (ratio ~9:6:1)

| | Major Fragment | m/z 190/192 (Loss of ·OCH₂CH₃) |

By following the detailed experimental protocols and comparing the acquired data with these predicted values, researchers and drug development professionals can confidently verify the identity and purity of their synthesized material. This analytical rigor is paramount to ensuring the validity and reproducibility of subsequent scientific investigations.

References

  • BenchChem. (2025). Distinguishing Dichloropyrazine Isomers: A Guide to NMR Spectroscopic Analysis.
  • SpectraBase. (2025).
  • BenchChem. (2025). Comparative NMR Analysis of 2,5-Dichloropyrazine for Researchers and Drug Development Professionals.
  • Kavčič, M., et al. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
  • BenchChem. (2025). Spectroscopic Profile of 2,5-Dichloropyrazine: A Technical Guide.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Sutopo, et al. (n.d.).
  • Mary, Y. S., et al. (n.d.).
  • Gunanathan, C. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • El-Faham, A., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-5-one)
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.
  • University of Michigan. (n.d.). IR Chart.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2023).
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrazines Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the core scaf...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous molecules with profound applications in the pharmaceutical and agrochemical industries. Their unique electronic properties and capacity for hydrogen bonding make them privileged structures in medicinal chemistry. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, in particular, is a highly functionalized pyrazine that serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of amino, chloro, and carboxylate groups on the pyrazine ring provides multiple points for further chemical modification, making it a versatile building block for drug discovery and development.

This guide provides a comprehensive overview of the primary synthetic routes to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of starting materials and reagents.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and industrially scalable synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate commences with the readily available starting material, 3-aminopyrazine-2-carboxylic acid. The synthesis proceeds through two key transformations: esterification followed by dichlorination.

Synthetic_Pathway A 3-Aminopyrazine-2-carboxylic Acid B Ethyl 3-aminopyrazine-2-carboxylate A->B Fischer Esterification (Ethanol, H₂SO₄) C Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate B->C Dichlorination (Sulfuryl Chloride)

Caption: Primary synthetic route to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Part 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

The initial step involves the conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding ethyl ester, Ethyl 3-aminopyrazine-2-carboxylate. This is typically achieved through a Fischer esterification reaction.[1][2]

Causality of Experimental Choices:

  • Reaction Type: Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols.[3][4] It is an acid-catalyzed nucleophilic acyl substitution.

  • Reagents:

    • Ethanol: Serves as both the reactant and the solvent, used in excess to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

    • Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The duration is determined by monitoring the consumption of the starting carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-aminopyrazine-2-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyrazine-2-carboxylic acid (1 equivalent).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents) to the flask.

  • Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirred suspension. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The product, Ethyl 3-aminopyrazine-2-carboxylate, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization Data for Ethyl 3-aminopyrazine-2-carboxylate:

PropertyValue
Molecular FormulaC₇H₉N₃O₂
Molecular Weight167.17 g/mol
AppearanceOff-white to yellow solid
Melting Point108-112 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.45 (t, 3H), 4.48 (q, 2H), 6.90 (br s, 2H), 7.85 (d, 1H), 8.15 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 14.3, 61.8, 127.5, 132.1, 147.0, 155.8, 166.5
Part 2: Dichlorination of Ethyl 3-aminopyrazine-2-carboxylate

The second and final step is the dichlorination of the pyrazine ring of Ethyl 3-aminopyrazine-2-carboxylate at the 5 and 6 positions. This is a crucial transformation that introduces the desired halogen substituents.

Causality of Experimental Choices:

  • Reaction Type: Electrophilic aromatic substitution. The electron-rich pyrazine ring is susceptible to attack by electrophilic chlorinating agents.

  • Reagent:

    • Sulfuryl Chloride (SO₂Cl₂): A powerful and efficient chlorinating agent for a variety of aromatic and heteroaromatic compounds. It serves as a source of electrophilic chlorine. The reaction can proceed via a radical or an ionic mechanism, often catalyzed by an initiator or a Lewis acid, though in many cases, thermal activation is sufficient.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent. The temperature and reaction time are critical parameters to control the extent of chlorination and minimize side reactions.

Experimental Protocol: Synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

This protocol is adapted from the synthesis of the methyl ester analog described in German Patent DE1238478B.

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend Ethyl 3-aminopyrazine-2-carboxylate (1 equivalent) in an excess of sulfuryl chloride (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature. An initial evolution of gas (HCl) may be observed.

  • Gently heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. The reaction progress should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess sulfuryl chloride under reduced pressure. (Caution: Sulfuryl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood).

  • The resulting residue is then cautiously quenched by slowly adding it to ice-water.

  • Neutralize the aqueous mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7.

  • The solid product, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile.

Characterization Data for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate:

PropertyValue
Molecular FormulaC₇H₇Cl₂N₃O₂
Molecular Weight236.06 g/mol
AppearanceYellow to light brown solid
Melting Point145-148 °C
¹³C NMR Spectrum A ¹³C NMR spectrum is available for this compound.[5]

Alternative Starting Materials and Synthetic Strategies

While the two-step synthesis from 3-aminopyrazine-2-carboxylic acid is the most common and direct route, other starting materials and strategies can be considered, particularly for the synthesis of analogs or when the primary starting material is unavailable.

Synthesis from 2,5-Dichloropyrazine Derivatives

An alternative approach could involve starting with a pre-chlorinated pyrazine ring and subsequently introducing the amino and carboxylate functionalities. For instance, a suitably substituted 2,5-dichloropyrazine could undergo nucleophilic aromatic substitution (SNAr) to introduce an amino group, followed by the introduction of the carboxylate group. However, controlling the regioselectivity of these reactions can be challenging.

Synthesis from Acyclic Precursors

The pyrazine ring itself can be constructed from acyclic precursors. For example, the condensation of α-dicarbonyl compounds with 1,2-diamines is a classical method for pyrazine synthesis. While not the most direct route to the title compound, this strategy offers flexibility for creating a wide range of substituted pyrazines by varying the acyclic starting materials.

Acyclic_Pathway A α-Dicarbonyl Compound C Substituted Dihydropyrazine A->C Condensation B 1,2-Diamine B->C Condensation D Substituted Pyrazine C->D Oxidation

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Detailed Protocol for Pharmaceutical Research

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a critical intermediate in the production of various pharmaceutically active compounds, notably the antiviral agent Favipiravir. This guide is designed to equip researchers with the necessary details to perform this synthesis efficiently and safely, grounded in established chemical principles. The protocol emphasizes not only the procedural steps but also the underlying chemical rationale, safety considerations, and methods for product characterization.

Introduction

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. Its pyrazine core, substituted with amino, ester, and chloro groups, offers multiple reactive sites for further molecular elaboration. The primary importance of this intermediate lies in its role in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug.[1][2] The synthesis of this intermediate is a crucial step that can influence the overall yield and purity of the final active pharmaceutical ingredient (API).

This application note details a robust and reproducible two-step synthesis commencing from the commercially available 3-aminopyrazine-2-carboxylic acid. The process involves an initial esterification followed by a chlorination step.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

Reaction_Scheme cluster_0 cluster_1 A 3-Aminopyrazine-2-carboxylic acid B Ethyl 3-aminopyrazine-2-carboxylate A->B Step 1: Esterification C Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate B->C Step 2: Dichlorination R1 Ethanol (EtOH) Sulfuric Acid (H₂SO₄) R2 N-Chlorosuccinimide (NCS) Acetonitrile (MeCN)

Figure 1: Overall reaction scheme for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Materials and Equipment

Reagents
ReagentFormulaCAS No.Purity
3-Aminopyrazine-2-carboxylic acidC₅H₅N₃O₂5250-58-8≥98%
Ethanol (Absolute)C₂H₅OH64-17-5≥99.5%
Sulfuric AcidH₂SO₄7664-93-995-98%
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂128-09-6≥98%
AcetonitrileCH₃CN75-05-8Anhydrous, ≥99.8%
Sodium BicarbonateNaHCO₃144-55-8ACS Reagent
Ethyl AcetateC₄H₈O₂141-78-6ACS Reagent
Brine (Saturated NaCl solution)NaCl(aq)N/A
Anhydrous Sodium SulfateNa₂SO₄7757-82-6
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Detailed Synthesis Protocol

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

This step involves a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol).

  • Add absolute ethanol (150 mL) to the flask.

  • While stirring, slowly add concentrated sulfuric acid (5.0 mL, 93.8 mmol) dropwise to the suspension. Caution: This addition is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., mobile phase: ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur. Continue addition until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield Ethyl 3-aminopyrazine-2-carboxylate as a solid, which can be used in the next step without further purification.

Step 2: Dichlorination of Ethyl 3-aminopyrazine-2-carboxylate

This step introduces two chlorine atoms onto the pyrazine ring at positions 5 and 6 using N-chlorosuccinimide (NCS) as the chlorinating agent.

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the Ethyl 3-aminopyrazine-2-carboxylate from the previous step (assuming 100% yield, 12.0 g, 71.8 mmol) in anhydrous acetonitrile (200 mL).

  • Add N-chlorosuccinimide (NCS) (21.0 g, 157.3 mmol, 2.2 equivalents) to the solution in portions.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 50 mL) to remove any remaining succinimide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a crystalline solid.

  • Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the molecular structure and check for impurities.

  • Mass Spectrometry: Determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • N-Chlorosuccinimide is an irritant and should be handled with caution.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Proper waste disposal procedures must be followed for all chemical waste.

Discussion

The presented two-step synthesis provides a reliable method for the preparation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The Fischer esterification in the first step is a straightforward and high-yielding reaction. The use of NCS for the chlorination in the second step is advantageous as it is a milder and more selective chlorinating agent compared to harsher reagents like sulfuryl chloride.[4] The reaction conditions are optimized to favor the desired dichlorination at the 5 and 6 positions of the pyrazine ring. The purification by recrystallization is generally sufficient to obtain a product of high purity suitable for subsequent synthetic transformations.

Workflow Diagram

Synthesis_Workflow start Start: 3-Aminopyrazine-2-carboxylic acid esterification Step 1: Esterification (EtOH, H₂SO₄, Reflux) start->esterification neutralization Neutralization (NaHCO₃) esterification->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying & Concentration extraction->drying intermediate Intermediate: Ethyl 3-aminopyrazine-2-carboxylate drying->intermediate chlorination Step 2: Dichlorination (NCS, MeCN, 50-60°C) intermediate->chlorination precipitation Precipitation (Ice-cold water) chlorination->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization final_product Final Product: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate recrystallization->final_product characterization Characterization (NMR, MS, IR, MP) final_product->characterization

Figure 2: Step-by-step workflow for the synthesis and purification of the target compound.

References

  • Otera, J., & Nishikido, J. (2010).
  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043-1051.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Furuta, Y., et al. (2009). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 82(2), 95-102.
  • Titova, Y. A., & Kochetkov, S. N. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 12(3), 4-13. [Link]

  • Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 1-9. [Link]

Sources

Application

The Versatility of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unveiling a Privileged Building Block In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and functional materials. Among the myriad of synthons available to the discerning chemist, ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate stands out as a highly versatile and reactive building block. Its unique arrangement of functional groups—an electron-donating amino group, an electron-withdrawing ester, and two displaceable chlorine atoms on a pyrazine core—provides a rich platform for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, offering detailed protocols for the synthesis of medicinally relevant pteridines and pyrrolo[2,3-b]pyrazines. The pyrazine moiety itself is a key component in numerous FDA-approved drugs and biologically active natural products, highlighting the therapeutic potential of its derivatives.[1][2]

Chemical Properties and Reactivity Profile

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No. 86882-92-0) is a crystalline solid with the molecular formula C₇H₇Cl₂N₃O₂ and a molecular weight of 236.06 g/mol .[3] Its reactivity is governed by the interplay of its functional groups, making it a versatile precursor for a range of chemical transformations.

Key Reactive Sites:

  • Amino Group (C3): The primary amino group is a key nucleophilic center. It readily participates in condensation reactions with 1,2-dicarbonyl compounds to form fused pyrazine rings, as seen in the synthesis of pteridines. Its nucleophilicity can be modulated, for instance, by acylation, which can direct further reactions.[4]

  • Ester Group (C2): The ethyl carboxylate group is an electron-withdrawing group that influences the reactivity of the pyrazine ring. It can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further avenues for derivatization.

  • Chloro Substituents (C5 and C6): The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr).[2] The electron-deficient nature of the pyrazine ring facilitates the displacement of these halogens by various nucleophiles, such as amines and alkoxides. The regioselectivity of this substitution is influenced by the electronic nature of other substituents on the ring.[2] Generally, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.[2]

Spectroscopic Data for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate:

Technique Data Source
13C NMR A spectrum is available for viewing.[5]
Molecular Formula C₇H₇Cl₂N₃O₂[3]
Molecular Weight 236.06[3]

Application in Heterocyclic Synthesis: Detailed Protocols

The strategic arrangement of functional groups in ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate allows for its use in the synthesis of a variety of fused heterocyclic systems. Below are detailed protocols for the preparation of two important classes of heterocycles: pteridines and pyrrolo[2,3-b]pyrazines.

Protocol 1: Synthesis of Ethyl 6,7-dichloro-2,4-dioxo-1,2,3,4-tetrahydropteridine-7-carboxylate

Pteridines are a class of bicyclic heteroaromatic compounds that play crucial roles in various biological processes.[6] Many pteridine derivatives are utilized as therapeutic agents.[7] This protocol describes a condensation reaction to form a pteridine-2,4-dione.

Reaction Scheme:

G start Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate start->Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate end Intermediate Intermediate Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate->Intermediate Urea, Acetic Acid Ethyl 6,7-dichloro-2,4-dioxo-1,2,3,4-tetrahydropteridine-7-carboxylate Ethyl 6,7-dichloro-2,4-dioxo-1,2,3,4-tetrahydropteridine-7-carboxylate Intermediate->Ethyl 6,7-dichloro-2,4-dioxo-1,2,3,4-tetrahydropteridine-7-carboxylate Heat

A simplified reaction workflow.

Materials:

  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

  • Urea

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) and urea (1.2 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford ethyl 6,7-dichloro-2,4-dioxo-1,2,3,4-tetrahydropteridine-7-carboxylate.

Characterization: The product can be characterized by standard spectroscopic techniques (1H NMR, 13C NMR, IR, and Mass Spectrometry) and its purity assessed by HPLC.

Protocol 2: Synthesis of a 5H-Pyrrolo[2,3-b]pyrazine Derivative

Pyrrolo[2,3-b]pyrazines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including kinase inhibition.[5] This protocol outlines a potential pathway involving an initial nucleophilic substitution followed by an intramolecular cyclization.

Reaction Scheme:

G start Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate start->Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate end Intermediate Intermediate Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate->Intermediate Aminoacetaldehyde diethyl acetal, Base 5H-Pyrrolo[2,3-b]pyrazine derivative 5H-Pyrrolo[2,3-b]pyrazine derivative Intermediate->5H-Pyrrolo[2,3-b]pyrazine derivative Acid, Heat G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization Aminopyrazine Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Adduct Adduct Aminopyrazine->Adduct + Urea Urea Urea Cyclized_Intermediate Cyclized_Intermediate Adduct->Cyclized_Intermediate - H2O Pteridine Pteridine Cyclized_Intermediate->Pteridine G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Dichloropyrazine Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Substituted_Pyrazine Substituted_Pyrazine Dichloropyrazine->Substituted_Pyrazine + Nucleophile - HCl Nucleophile Amine Nucleophile Dihydro_Pyrrolopyrazine Dihydro_Pyrrolopyrazine Substituted_Pyrazine->Dihydro_Pyrrolopyrazine Acid catalyst Pyrrolopyrazine Pyrrolopyrazine Dihydro_Pyrrolopyrazine->Pyrrolopyrazine - H2O

Sources

Method

The Versatile Scaffold: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is relentless. Among the privileged heterocyclic structu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is relentless. Among the privileged heterocyclic structures, the pyrazine core has emerged as a recurring motif in a multitude of biologically active compounds.[1] This guide focuses on a particularly valuable building block, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, and its expanding applications in medicinal chemistry. Its strategic placement of reactive sites—an amino group, two chlorine atoms, and an ethyl ester—provides a versatile platform for the synthesis of diverse compound libraries, leading to the discovery of novel kinase inhibitors and antimicrobial agents.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and actionable protocols for the utilization of this powerful scaffold. We will delve into the synthetic transformations that unlock its potential and the biological assays that validate the activity of its derivatives.

The Strategic Advantage of the Dichloropyrazine Scaffold

The utility of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate lies in the differential reactivity of its substituents. The chlorine atoms at the 5- and 6-positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The amino group at the 3-position can be acylated or can participate in further heterocycle formation. Finally, the ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This multi-faceted reactivity allows for a systematic exploration of the chemical space around the pyrazine core, a critical aspect of structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Development

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 3-aminopyrazine-2-carboxamide scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[2][3][4]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a well-validated target in oncology.[2][3][4] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. Derivatives of 3-amino-pyrazine-2-carboxamide have been successfully designed as novel FGFR inhibitors.[2][3][4]

A key design strategy involves a "scaffold hopping" approach, where the pyrimidine core of known FGFR inhibitors is replaced with the pyrazine scaffold.[2] This can lead to novel intellectual property and potentially improved pharmacological properties. The general structure of these inhibitors often features a 3-amino-N-(substituted phenyl)-pyrazine-2-carboxamide core.

Workflow for the Development of Pyrazine-Based FGFR Inhibitors

FGFR_Inhibitor_Workflow Start Ethyl 3-amino-5,6- dichloropyrazine-2-carboxylate Amide_Coupling Amide Bond Formation (e.g., with 3,5-dihydroxyphenylamine) Start->Amide_Coupling Suzuki_Coupling Suzuki Cross-Coupling (Introduction of aryl/heteroaryl groups at C6) Amide_Coupling->Suzuki_Coupling Derivative_Library Library of Pyrazine Derivatives Suzuki_Coupling->Derivative_Library Biochemical_Assay In Vitro Kinase Assay (FGFR1-4) Derivative_Library->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (FGFR-dependent cancer cell lines) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for developing FGFR inhibitors.

Table 1: Representative SAR Data for 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors

Compound IDR Group at C6FGFR1 IC50 (µM)FGFR2 IC50 (µM)FGFR3 IC50 (µM)FGFR4 IC50 (µM)
1a Phenyl>10>10>10>10
1b 4-Methylphenyl5.24.86.13.9
1c 3-Pyridyl1.10.91.50.8
18i (structure specific)Favorable (pan-FGFR)Favorable (pan-FGFR)Favorable (pan-FGFR)Favorable (pan-FGFR)

Note: The data presented here is illustrative and based on trends observed in published literature. For specific IC50 values, refer to the cited sources. Compound 18i is highlighted as a potent pan-FGFR inhibitor from a specific study.[2][3][4]

Application in Antimicrobial Agent Development

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The pyrazine scaffold is a known pharmacophore in several antimicrobial drugs, including the anti-tuberculosis agent pyrazinamide.[5] Derivatives of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate have been synthesized and evaluated for their antimicrobial properties, showing promising activity against a range of pathogens.[5][6]

The synthetic strategy often involves the conversion of the ethyl ester to a carbohydrazide, which can then be reacted with various aldehydes to generate a library of N'-substituted pyrazine-2-carbohydrazides.[7] Alternatively, the carboxylic acid can be coupled with a diverse set of amines to produce a range of carboxamides.[5]

Logical Flow for Antimicrobial Screening

Antimicrobial_Screening_Flow Start Ethyl 3-amino-5,6- dichloropyrazine-2-carboxylate Amidation Amide/Carbohydrazide Formation Start->Amidation Library Compound Library Amidation->Library Primary_Screen Primary Antimicrobial Screen (e.g., Agar Diffusion) Library->Primary_Screen MIC_Determination MIC Determination (Broth Microdilution) Primary_Screen->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) MIC_Determination->Cytotoxicity_Assay Hit_Compound Hit Compound Cytotoxicity_Assay->Hit_Compound

Sources

Application

Application Notes and Protocols for the Use of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate in the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key starting material that offers a versatile platform for the synthesis of a diverse range of pyrazine-based kinase inhibitors. The presence of two chlorine atoms at positions 5 and 6 allows for selective functionalization through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amino group at position 3 and the ethyl carboxylate at position 2 provide additional handles for modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides a detailed guide for the utilization of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate in the design and synthesis of potent kinase inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors as a case study.

Introduction: The Pyrazine Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in many approved and investigational kinase inhibitors.[3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal scaffold for inhibitor design.[1]

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a strategically functionalized pyrazine derivative that serves as an excellent starting point for the synthesis of kinase inhibitor libraries. The electron-withdrawing nature of the chlorine atoms and the carboxylate group activates the pyrazine ring for nucleophilic attack, while also providing sites for diversification.

Key Synthetic Strategies and Protocols

The development of kinase inhibitors from Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate typically involves two primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrazine ring are susceptible to displacement by various nucleophiles, such as amines and thiols. This reaction is often regioselective, with the C5 position being generally more reactive than the C6 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting the chloropyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[5] This allows for the introduction of a wide variety of aryl and heteroaryl moieties.

Protocol 1: Synthesis of a 5-Arylated Pyrazine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the C5 position of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Materials:

  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylated pyrazine derivative.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents their degradation and ensures catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is crucial for reproducible results.

  • Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Sodium carbonate is a commonly used and effective base for this transformation.

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl chlorides.

Protocol 2: Amide Coupling to the Pyrazine Carboxylate

This protocol outlines the conversion of the ethyl ester to an amide, a common modification to introduce further diversity and modulate the inhibitor's properties. This is often performed after functionalization of the chloro-positions.

Materials:

  • Ethyl 3-amino-5-aryl-6-chloropyrazine-2-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Desired amine (1.2 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

Step A: Saponification of the Ester

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1M HCl to protonate the carboxylic acid.

  • Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step B: Amide Bond Formation

  • Dissolve the carboxylic acid in DMF or DCM.

  • Add the desired amine (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Add the coupling reagent (e.g., PyBOP) (1.2 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final amide.

Case Study: Development of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[6][7][8] A recent study by Zheng et al. (2024) described the design and synthesis of potent pan-FGFR inhibitors based on a 3-amino-pyrazine-2-carboxamide scaffold, which is structurally analogous to derivatives of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.[9][10]

Synthetic Approach and Structure-Activity Relationship (SAR)

The synthetic strategy employed a Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl groups at the C6 position of a pyrazine core, followed by amide coupling to install a 3,5-dihydroxyphenyl group, which is crucial for potent FGFR inhibition.[9]

The study revealed key SAR insights:

  • Hinge-Binding Moiety: The 3-aminopyrazine core acts as an effective hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of FGFR.

  • Hydrophobic Pocket: The substituent at the C6 position explores a hydrophobic pocket. A variety of substituted phenyl rings were well-tolerated.

  • Solvent-Exposed Region: The amide-linked group extends towards the solvent-exposed region, where modifications can be made to improve solubility and other pharmacokinetic properties.

Quantitative Data: In Vitro FGFR Inhibition

The following table summarizes the in vitro inhibitory activity of selected compounds from the study by Zheng et al. against FGFR1-4.[9]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18i 1.92.53.15.8
18j 3.24.15.59.7
BGJ398 (Reference) 0.91.41.060

Data extracted from Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.[9]

The data demonstrates that derivatives of the 3-aminopyrazine scaffold can achieve potent, single-digit nanomolar inhibition of FGFR isoforms.

Signaling Pathway Context

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. Aberrant FGFR signaling can activate multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to increased cell proliferation, survival, and angiogenesis.[6][8]

FGFR Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of intervention for pyrazine-based inhibitors.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Kinase_Inhibitor_Workflow Start Ethyl 3-amino-5,6- dichloropyrazine-2-carboxylate Suzuki Suzuki Coupling (Protocol 1) Start->Suzuki Amide Amide Coupling (Protocol 2) Suzuki->Amide Purification Purification (Chromatography) Amide->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Screening (IC50) Characterization->Screening Cellular Cell-based Assays (Anti-proliferative) Screening->Cellular Lead Lead Compound Cellular->Lead

Caption: General workflow for the development of kinase inhibitors from the specified starting material.

Conclusion and Future Perspectives

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of reactive chloro groups and other functional handles allows for the generation of diverse chemical libraries with high potential for discovering potent and selective inhibitors against a range of kinase targets. The successful development of FGFR inhibitors based on a similar pyrazine scaffold underscores the promise of this approach. Future work in this area will likely focus on exploring a wider range of chemical diversity through various cross-coupling and substitution reactions, as well as the application of this scaffold to other kinase targets implicated in disease.

References

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Arch Pharm (Weinheim). 2008 Sep;341(9):554-61. URL: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). ResearchGate. URL: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. URL: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. URL: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. URL: [Link]

  • The JNK Signal Transduction Pathway. PubMed. URL: [Link]

  • JNK Pathway: Key Mechanisms and Physiological Functions. AnyGenes. URL: [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. 2020 Feb 3;13(1):10. URL: [Link]

  • p38 Signaling Pathway. Creative Diagnostics. URL: [Link]

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Molecular & Cellular Biology. URL: [Link]

  • Mechanisms and functions of p38 MAPK signalling. PubMed. URL: [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology. URL: [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Brown University. URL: [Link]

  • Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs. CUSABIO. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Request PDF on ResearchGate. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 3‑Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Northeastern University Library. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. URL: [Link]

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Method

Application Note & Protocol: Synthesis of Bio-active Amide Scaffolds from Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of N-substituted 3-amino-5,6-dichloropyrazine-2-carboxamides starting from Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Pyrazinecarboxamides ar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted 3-amino-5,6-dichloropyrazine-2-carboxamides starting from Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Pyrazinecarboxamides are a critical class of compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications ranging from antitubercular to anticancer treatments.[1][2][3][4] This application note details the robust and widely applicable two-step synthetic pathway involving the initial saponification (hydrolysis) of the starting ethyl ester to its corresponding carboxylic acid, followed by a highly efficient amide coupling reaction with a diverse range of primary and secondary amines. We provide detailed, step-by-step protocols, discuss the rationale behind reagent selection, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of Pyrazine Amides

The pyrazine ring is a privileged scaffold in drug discovery due to its unique electronic properties and its ability to participate in hydrogen bonding, which enhances binding to biological targets.[1] Amide derivatives of pyrazinecarboxylic acids, in particular, have demonstrated a wide spectrum of pharmacological activities.[3][5] The starting material, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is a versatile building block. The electron-withdrawing chlorine atoms and the ester functional group provide multiple reaction handles for chemical modification, making it an ideal precursor for generating libraries of novel amide derivatives for drug screening campaigns.

The most reliable and versatile method for synthesizing amides from this precursor is a two-step process. Direct conversion of the ethyl ester to an amide (aminolysis) often requires harsh conditions (high temperatures or pressures) which can lead to undesired side reactions, such as nucleophilic aromatic substitution of the chlorine atoms. Therefore, converting the stable ethyl ester to a more reactive carboxylic acid intermediate is the preferred strategy.

Overall Synthetic Workflow

The conversion of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate to its amide derivatives is efficiently achieved in two key stages:

  • Stage 1: Saponification. The ethyl ester is hydrolyzed under basic conditions to yield the sodium or potassium salt of 3-amino-5,6-dichloropyrazine-2-carboxylic acid, which is then neutralized to afford the free carboxylic acid.

  • Stage 2: Amide Coupling. The resulting carboxylic acid is activated using a coupling agent and subsequently reacted with a primary or secondary amine to form the desired amide bond.

This workflow is illustrated in the diagram below.

Amide Synthesis Workflow Start Ethyl 3-amino-5,6-dichloropyrazine- 2-carboxylate Acid 3-Amino-5,6-dichloropyrazine- 2-carboxylic Acid Start->Acid  Step 1: Saponification  (e.g., NaOH, EtOH/H₂O) Amide N-Substituted 3-amino-5,6-dichloro- pyrazine-2-carboxamide Acid->Amide  Step 2: Amide Coupling  (e.g., EDC, HOBt, Amine, DMF)

Caption: General two-step workflow for amide synthesis.

Detailed Protocols & Methodologies

Stage 1: Saponification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Rationale: Saponification is the classical method for converting an ester to a carboxylic acid. The use of a strong base like sodium hydroxide (NaOH) in a mixed solvent system (e.g., ethanol/water) facilitates the hydrolysis. Ethanol ensures the solubility of the organic starting material, while water is necessary for the hydrolysis reaction. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt precipitates the desired carboxylic acid, which can be isolated by filtration.

Protocol: Synthesis of 3-amino-5,6-dichloropyrazine-2-carboxylic acid (CAS 4853-52-5)

  • Dissolution: Suspend Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 3:1 v/v ratio). A typical concentration is 0.2-0.5 M.

  • Base Addition: To the stirred suspension, add a solution of sodium hydroxide (NaOH, 1.5 - 2.5 eq) in water. The reaction is typically performed at room temperature or with gentle heating (40-60 °C) to increase the rate of reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed. This typically takes 2-6 hours.

  • Work-up & Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Slowly add a strong acid, such as 2M hydrochloric acid (HCl), to the cooled solution with vigorous stirring. The carboxylic acid will precipitate out of the solution. Adjust the final pH to approximately 2-3 to ensure complete protonation.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the solid product under vacuum to a constant weight. The resulting 3-amino-5,6-dichloropyrazine-2-carboxylic acid is typically a yellow to off-white solid and can be used in the next step without further purification.[6]

Stage 2: Amide Bond Formation via Coupling Agents

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[7] It involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[8] While several coupling reagents exist, the combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and an additive, like 1-Hydroxybenzotriazole (HOBt), is a widely used, efficient, and mild system.[7]

  • EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt intercepts this intermediate to form an HOBt-active ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and racemization, and it reacts cleanly with the amine to yield the final amide.[7]

  • A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product (R-CONH-R') HOBt_Ester->Amide + Amine Amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol: General Procedure for Amide Synthesis

  • Setup: To a solution of 3-amino-5,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HOBt (1.1 - 1.3 eq) and EDC·HCl (1.1 - 1.3 eq). If using DCM, add DIPEA (2.0 - 3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture. The addition can be done neat if the amine is a liquid or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up:

    • For DMF: Pour the reaction mixture into water and stir. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • For DCM: Dilute the reaction mixture with DCM. Wash sequentially as described above.

  • Purification: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-substituted 3-amino-5,6-dichloropyrazine-2-carboxamide.

Data Summary & Examples

The described two-step protocol is versatile and has been used to synthesize a wide range of pyrazinecarboxamides. The choice of coupling reagents and conditions can be optimized for challenging or electron-deficient amines.[7][9][10]

EntryAmine SubstrateCoupling ConditionsSolventTypical Yield (%)
1BenzylamineEDC, HOBt, DIPEADCM85-95%
2AnilineHATU, DIPEADMF70-85%
3MorpholineEDC, HOBtDMF90-98%
42,4-DimethoxyanilineCDI, DMSODMSO~75%[11]
5(S)-2-AminobutyramideThionyl Chloride, then AmineDCMVariable[12]

Yields are representative and may vary based on scale and purification method.

Troubleshooting and Key Considerations

  • Low Yield in Saponification: Ensure sufficient base is used to drive the reaction to completion. If the starting ester has poor solubility, consider adding a co-solvent like Tetrahydrofuran (THF) or gentle heating.

  • Difficulty Coupling Electron-Deficient Amines: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), stronger coupling agents like HATU or the use of alternative activation methods (e.g., conversion to an acyl chloride with thionyl chloride or oxalyl chloride) may be necessary.[13][14] However, acyl chlorides can be aggressive and may require careful control of reaction conditions.

  • Side Reactions: The 3-amino group on the pyrazine ring is generally not reactive enough to interfere with the amide coupling of the carboxylic acid. However, in reactions with highly reactive electrophiles (like acyl chlorides), protection of this amino group may be considered, though it is not typically required with standard peptide coupling conditions.

  • Purification: The urea byproduct from EDC can sometimes complicate purification. Performing an acidic wash during work-up helps to protonate the urea and its precursor, making them more water-soluble and easier to remove.

Conclusion

The transformation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate into a diverse array of N-substituted amides is a fundamental process for the exploration of new chemical entities in drug discovery. The two-step sequence of saponification followed by a robust, EDC/HOBt-mediated amide coupling provides a reliable and high-yielding pathway. This application note serves as a practical guide for researchers, offering detailed protocols and the scientific rationale necessary for successful synthesis and future optimization.

References

  • Li, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Pyrazinamide. PubChem Compound Summary for CID 1046. Retrieved from [Link]

  • Doležal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242-260. Available at: [Link]

  • Jampílek, J., et al. (2005). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Current organic chemistry, 9(1), 49-64. Available at: [Link]

  • Saini, M. S., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini reviews in medicinal chemistry, 13(11), 1607-1625. Available at: [Link]

  • Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 76, 153215. Available at: [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. Available at: [Link]

  • Howard, H. R., et al. (2004). U.S. Patent No. 6,706,715. Washington, DC: U.S. Patent and Trademark Office.
  • Cragoe, E. J., et al. (1969). Austrian Patent No. AT249682B.
  • Dolitzky, B.-Z., et al. (2005). European Patent No. EP1566376A1.
  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]

  • Dolitzky, B.-Z., et al. (2009). U.S. Patent No. 7,531,673B2. Washington, DC: U.S. Patent and Trademark Office.
  • Vorčáková, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1109. Available at: [Link]

  • Schneider, S., et al. (2000). U.S. Patent No. 6,136,982A. Washington, DC: U.S. Patent and Trademark Office.
  • Dolitzky, B.-Z., et al. (2005). European Patent Application EP1566376A1.
  • Kulkarni, S. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-145. Available at: [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Doctoral dissertation, Università di Sassari. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. We will delve into the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of substituted pyrazines is a cornerstone in the development of pharmaceuticals and functional materials, owing to the pyrazine ring's role as a privileged scaffold in medicinal chemistry.[1] The target molecule, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is typically synthesized via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, further activated by chlorine and ester functionalities, makes it susceptible to nucleophilic attack.[1][2] However, achieving high yield and purity requires careful control over reaction parameters.

This guide is structured into two main sections: a Troubleshooting Guide to address specific problems encountered during the synthesis, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding and optimization strategies.

Troubleshooting Guide

This section addresses the most common challenges observed during the synthesis. We will diagnose the problem, explore the root causes, and provide actionable solutions.

Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route involves the reaction of an appropriate precursor, such as Ethyl 3,5,6-trichloropyrazine-2-carboxylate, with an ammonia source. The reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate, a key feature of the SNAr mechanism.

SNAr_Mechanism Start Ethyl 3,5,6-trichloropyrazine- 2-carboxylate + NH3 TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 1. Attack at C3 Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate Formation TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 2. Aromatization Product Ethyl 3-amino-5,6-dichloropyrazine- 2-carboxylate + HCl TS2->Product Cl- departs

Caption: Generalized SNAr mechanism for the amination reaction.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue, often stemming from several potential factors. A systematic approach is crucial for diagnosis.

The C-N bond formation is the critical step.[3] If the reaction stalls, it's often due to suboptimal conditions.

  • Solutions & Scientific Rationale:

    • Increase Temperature: SNAr reactions on electron-deficient heterocycles are often thermally driven.[1] Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition by TLC or LC-MS.

    • Change Ammonia Source: If using aqueous or gaseous ammonia, solubility and pressure can be limiting. Consider using a surrogate like benzophenone imine followed by hydrolysis, a technique common in Buchwald-Hartwig aminations that can be adapted for challenging SNAr.[4]

    • Solvent Choice: The reaction requires a polar aprotic solvent to solvate the cation of the base and facilitate the nucleophilic attack. If common solvents like THF or Dioxane fail, switch to higher-boiling point solvents like DMF or DMSO.[1] These solvents are more effective at promoting SNAr reactions.

    • Add a Non-nucleophilic Base: The reaction releases HCl, which can protonate the ammonia source, rendering it non-nucleophilic. The inclusion of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can scavenge this acid and drive the reaction to completion.

While SNAr is common, for particularly stubborn substrates, a palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative.[5] This method offers a different mechanistic pathway and can be effective where SNAr fails.

  • Solutions & Scientific Rationale:

    • Implement a Pd-Catalyzed System: This reaction couples an amine with an aryl halide.[5] It requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).[6] The choice of ligand is critical and can significantly impact yield.[5]

    • Ligand Screening: The "generation" of the Buchwald-Hartwig catalyst system depends heavily on the ligand. Sterically hindered biarylphosphine ligands often provide the best results for heteroaromatic chlorides.[4][5]

Troubleshooting_Workflow Start Low Yield Detected Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Crude Identify_Problem What is the main issue? Check_Crude->Identify_Problem Incomplete_Reaction Incomplete Reaction: High Starting Material Identify_Problem->Incomplete_Reaction Starting Material > Product Side_Products Multiple Side Products: Impurity Issues Identify_Problem->Side_Products New Spots / Peaks Sol_Incomplete Optimize S(N)Ar: - Increase Temp - Change Solvent (DMSO) - Add Base (Cs2CO3) Consider Buchwald-Hartwig Incomplete_Reaction->Sol_Incomplete Sol_Side_Products Refine Conditions: - Lower Temp - Check Regioselectivity - Control Stoichiometry Side_Products->Sol_Side_Products

Caption: A logical workflow for diagnosing and solving low-yield issues.

Problem 2: Significant Impurity Formation

The presence of impurities complicates purification and reduces the overall yield of the desired product.

The precursor, Ethyl 3,5,6-trichloropyrazine-2-carboxylate, has three potential sites for nucleophilic attack. While the C3 position is electronically favored for amination due to the influence of the adjacent ester group, attack at C5 can occur, leading to the formation of Ethyl 5-amino-3,6-dichloropyrazine-2-carboxylate.

  • Solutions & Scientific Rationale:

    • Lower Reaction Temperature: Nucleophilic attack at the less-activated C5 position may have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for conversion of the starting material can significantly enhance selectivity for the desired C3 isomer.

    • Computational Analysis: Studies on similar systems have shown that the regioselectivity of SNAr on dichloropyrazines is heavily influenced by the electronic nature of existing substituents.[7] An electron-withdrawing group (like the ethyl carboxylate at C2) tends to direct nucleophilic attack to the adjacent positions. Understanding this principle helps confirm that C3 is the expected major product.

If a large excess of the ammonia source is used or if the reaction is run for too long at high temperatures, a second amination can occur, replacing another chlorine atom and forming diamino- T-shirt.

  • Solutions & Scientific Rationale:

    • Control Stoichiometry: Use a controlled amount of the aminating agent, typically between 1.0 to 1.2 equivalents. This starves the reaction of the nucleophile once the mono-amination is complete.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed and the desired mono-amino product is the major component, quench the reaction immediately to prevent further substitution.

The presence of water or a strong base under harsh conditions can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid.[8]

  • Solutions & Scientific Rationale:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Select an Appropriate Base: If a base is required, use a carbonate base (K₂CO₃, Cs₂CO₃) rather than a hydroxide (NaOH, KOH), which is much more likely to promote ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which amination method should I choose: traditional SNAr or a Palladium-catalyzed reaction?

A: Start with SNAr. It is a more cost-effective and operationally simpler method that avoids the use of expensive and potentially toxic heavy metals.[9] For many activated heteroaryl chlorides, SNAr provides excellent results.[9] Only consider a Pd-catalyzed method like the Buchwald-Hartwig amination if you have exhausted optimization of the SNAr conditions and still face low yields.[5]

Q2: How do I select the optimal solvent and base for the SNAr reaction?

A: The choice of solvent and base is critical for success. The ideal combination facilitates the reaction while minimizing side products.

ParameterRecommended OptionsRationale
Solvent DMSO, DMF, NMPHigh-boiling, polar aprotic solvents. They effectively solvate cations and promote the SNAr mechanism.[1]
Dioxane, THFLower-boiling options suitable for initial trials or when milder conditions are required.
Base Cs₂CO₃, K₂CO₃Mild, non-nucleophilic inorganic bases. Effective at scavenging HCl without promoting ester hydrolysis.
NaOt-Bu, KHMDSStrong, non-nucleophilic organic bases. Typically reserved for more challenging substrates or Pd-catalyzed reactions. Use with caution to avoid side reactions.

Q3: What is the best way to monitor the reaction's progress?

A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation.

  • LC-MS: Offers a definitive method to track the masses of the starting material, desired product, and any major impurities. This is invaluable for confirming the identity of side products (e.g., di-aminated product, hydrolyzed acid).

Q4: What is a reliable protocol for this synthesis?

A: The following is a generalized, robust starting protocol for the SNAr amination. It should be optimized for your specific setup.

Experimental Protocol: SNAr Amination

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂), add Ethyl 3,5,6-trichloropyrazine-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to create a solution with a concentration of approximately 0.1-0.2 M.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the stirred solution at 0°C for 15-20 minutes, or add a solution of ammonia in dioxane (e.g., 0.5 M solution, 1.2 eq).

  • Reaction: Seal the flask and heat the reaction mixture to 60-80°C.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC and/or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing ice-water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the pure Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

References

  • Review on the Synthesis of Pyrazine and Its Derivatives - OUCI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - Taylor & Francis Online. Available at: [Link]

  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS - IRJMETS. Available at: [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]

  • Full article: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - Taylor & Francis Online. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

  • Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide. Available at: [Link]

  • AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. Available at: [Link]

  • An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

Sources

Optimization

Common side reactions in the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Prepared by the Senior Application Scientist Team This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 3-amino-5,6-dichlor...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This key intermediate is crucial in the development of various pharmaceutical agents, and its efficient synthesis is paramount. This document provides in-depth troubleshooting advice, addressing common side reactions and purification challenges through a practical question-and-answer format. Our goal is to empower you to diagnose issues, understand their root causes, and implement effective solutions based on established chemical principles.

Troubleshooting & Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material (e.g., Ethyl 3,5,6-trichloropyrazine-2-carboxylate). How can I drive the reaction to completion?

Answer:

Low conversion is a frequent challenge in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocycles like pyrazines. The primary causes are often insufficient reactivity or suboptimal reaction conditions.

Underlying Causes & Mechanistic Insight:

  • Insufficient Nucleophilicity: The aminating agent (e.g., ammonia, ammonium hydroxide) may not be a sufficiently strong nucleophile under the chosen conditions to displace the chloride at the C3 position efficiently.

  • Reaction Equilibrium: If using a reversible source of ammonia, such as ammonium salts, the equilibrium may not favor product formation.

  • Temperature and Reaction Time: SNAr reactions on halogenated pyrazines often require significant thermal energy to overcome the activation barrier. Insufficient time or temperature will result in incomplete conversion.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes product formation without significant degradation.

  • Extend Reaction Time: If increasing temperature leads to byproduct formation, maintain the optimal temperature and extend the reaction time. Run time-course studies (e.g., sampling every 4-6 hours) to determine when the reaction plateaus.

  • Increase Stoichiometry of the Amine Source: An excess of the aminating agent can shift the reaction equilibrium towards the product. Increase the equivalents of the amine source (e.g., from 3 eq. to 5 eq.). However, be aware that a large excess can sometimes complicate purification.

  • Solvent Choice: Ensure your solvent can solubilize the starting materials and can reach the required temperature. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective for SNAr reactions.

FAQ 2: My mass spectrometry and NMR data indicate the presence of a significant byproduct with a mass of 208 g/mol (C5H3Cl2N3O2). What is this impurity and how can I prevent its formation?

Answer:

This impurity is almost certainly 3-amino-5,6-dichloropyrazine-2-carboxylic acid , the product of ester hydrolysis. The ethyl ester group is susceptible to cleavage under both acidic and basic conditions, a common side reaction if water is present.

Mechanism of Formation:

Ester hydrolysis is catalyzed by acid or, more commonly in this synthesis, by base. If using a basic aminating agent (like ammonium hydroxide) or if there are basic impurities, the hydroxide ion can attack the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate cleaves the ethoxy group, which is then protonated to form ethanol, yielding the carboxylate salt. Acidic workup then protonates the salt to give the carboxylic acid byproduct.

Preventative Measures & Protocols:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Solvent: Use freshly distilled, anhydrous-grade solvents.

    • Glassware: Oven-dry all glassware (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

    • Reagents: Use anhydrous ammonia gas or a freshly prepared solution in an anhydrous solvent instead of aqueous ammonium hydroxide.

  • Control of Basicity: If using a base, opt for a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis. However, for this specific amination, controlling water content is more effective.

  • Temperature Management: Higher temperatures accelerate the rate of hydrolysis. Find the minimum temperature required for the amination reaction to proceed at a reasonable rate (as determined in FAQ 1).

  • Assemble the oven-dried reaction flask, condenser, and addition funnel while hot and immediately place under a positive pressure of inert gas (N₂ or Ar).

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Add the starting material (Ethyl 3,5,6-trichloropyrazine-2-carboxylate) and anhydrous solvent via cannula or syringe.

  • If using ammonia gas, bubble it through the solution at a controlled rate. If using a solution of ammonia in an organic solvent (e.g., ammonia in dioxane), add it via a pressure-equalizing dropping funnel.

  • Heat the reaction to the target temperature and monitor by TLC/HPLC.

Troubleshooting Workflow for Common Synthesis Issues

G Start Problem Observed in Crude Product LowYield Low Yield / High Starting Material Start->LowYield Impurity Significant Impurity Detected Start->Impurity Cause_LowYield Potential Cause: Insufficient Reactivity LowYield->Cause_LowYield Cause_Hydrolysis Potential Cause: Ester Hydrolysis Impurity->Cause_Hydrolysis Polar byproduct (M=208) Cause_OverAmination Potential Cause: Di-substitution Impurity->Cause_OverAmination Less polar byproduct (M=217) Cause_Degradation Potential Cause: Thermal Decomposition Impurity->Cause_Degradation Dark color / Tar Sol_Temp Solution: ↑ Temperature ↑ Reaction Time Cause_LowYield->Sol_Temp Sol_Anhydrous Solution: Use Anhydrous Reagents & Dry Glassware Cause_Hydrolysis->Sol_Anhydrous Sol_Stoich Solution: Control Amine Stoichiometry & Temperature Cause_OverAmination->Sol_Stoich Sol_Inert Solution: ↓ Temperature Use Inert Atmosphere Cause_Degradation->Sol_Inert

Caption: Troubleshooting workflow for synthesis issues.

FAQ 3: I'm observing a byproduct with a molecular weight of 217 g/mol (C7H9ClN4O2), which seems to be a di-amino species. How can I improve selectivity for mono-substitution?

Answer:

The formation of Ethyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a classic example of over-reaction or di-substitution. The initial product, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is still activated towards further nucleophilic attack, although less so than the starting material.

Controlling Factors for Selectivity:

  • Electronic Activation: The two chlorine atoms at positions 5 and 6 are electronically distinct. The introduction of the electron-donating amino group at C3 deactivates the ring towards further substitution, particularly at the C5 position. However, under forcing conditions, a second substitution can occur.

  • Reaction Conditions: High temperatures and a large excess of the aminating nucleophile will favor the di-substitution product.

Strategies to Enhance Mono-substitution:

  • Control Amine Stoichiometry: Use a smaller excess of the aminating agent. Start with 1.5-2.0 equivalents and monitor the reaction closely. This will reduce the concentration of the nucleophile available to react with the mono-substituted product.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still provides a reasonable conversion rate for the first substitution. This exploits the likely difference in activation energy between the first and second substitution reactions.

  • Controlled Addition: Instead of adding all the aminating agent at once, add it portion-wise or via a syringe pump over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more reactive starting material.

Competing Reaction Pathways

G SM Ethyl 3,5,6-trichloropyrazine- 2-carboxylate Product Desired Product (Ethyl 3-amino-5,6-dichloropyrazine- 2-carboxylate) SM->Product + NH₃ (Desired Path) Hydrolysis Side Product: 3-Amino-5,6-dichloropyrazine- 2-carboxylic acid Product->Hydrolysis + H₂O (Base or Acid) OverAmination Side Product: Ethyl 3,5-diamino-6-chloropyrazine- 2-carboxylate Product->OverAmination + NH₃ (excess) High Temp

Caption: Key competing reaction pathways in the synthesis.

FAQ 4: How should I best purify the crude product, especially to remove the carboxylic acid and di-amino byproducts?

Answer:

Effective purification requires a multi-step approach that leverages the different chemical properties of the product and major impurities.

ImpurityMolecular Weight ( g/mol )Key Differentiating PropertyIdentification Method
3-Amino-5,6-dichloropyrazine-2-carboxylic acid 208.03AcidicMore polar on TLC (streaks)
Ethyl 3,5-diamino-6-chloropyrazine-2-carboxylate 217.64More basic/polar than productLess polar than acid on TLC
Starting Material 271.46Least polarHighest Rf value on TLC

Recommended Purification Protocol:

  • Aqueous Work-up (Acid/Base Extraction):

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer with a dilute aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid byproduct, extracting it into the aqueous layer as its sodium salt.[1]

    • Separate the layers. Repeat the basic wash if necessary (check the pH of the aqueous layer).

    • Wash the organic layer with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer in vacuo.

  • Silica Gel Column Chromatography:

    • This step is essential for removing the di-amino byproduct and any remaining starting material.

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel before loading it onto the column for better separation.

    • Solvent System (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity.

      • Starting Eluent: 95:5 Hexanes:Ethyl Acetate (to elute any non-polar impurities and remaining starting material).

      • Product Elution: Gradually increase to 80:20 or 70:30 Hexanes:Ethyl Acetate. The desired product should elute here.

      • Final Eluent: A higher polarity mixture, such as 50:50 Hexanes:Ethyl Acetate, will elute the more polar di-amino byproduct.

    • Monitor the fractions by TLC to combine the pure product fractions.

  • Recrystallization (Final Polishing):

    • If the product isolated from chromatography is still not sufficiently pure, recrystallization can be an excellent final step.

    • Solvent Screening: Test solubility in various solvents. An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems include Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes.

    • Dissolve the compound in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

By systematically applying these troubleshooting and purification strategies, researchers can overcome common side reactions and achieve high yields of pure Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

References

  • Doležal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides. Molecules, 20(5), 8686-8706. Available at: [Link]

  • Shaabani, A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. Molecules, 27(23), 8272. Available at: [Link]

  • Craddock, T., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • Jordheim, M., et al. (2022). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen, 14(1), e202500174. Available at: [Link]

Sources

Troubleshooting

Overcoming challenges in the purification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Technical Support Center: Purification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Last Updated: January 6, 2026 Welcome to the technical support guide for the purification of Ethyl 3-amino-5,6-dichloropyrazine-2...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Last Updated: January 6, 2026

Welcome to the technical support guide for the purification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No. 86882-92-0).[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, chemists, and drug development professionals overcome common challenges associated with isolating this critical intermediate. The goal is to ensure you can achieve high purity and yield consistently.

The inherent functionalities of this molecule—an aromatic amine, an ethyl ester, and two chloro substituents on a pyrazine ring—present a unique set of purification challenges.[2][3] This guide is structured to address these issues directly, providing not just solutions, but the scientific reasoning behind them.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Each issue is analyzed by potential cause and actionable solutions.

Issue 1: Low Purity (<98%) After Initial Isolation

Your crude product, after work-up, shows significant impurities via TLC or HPLC analysis.

Potential Cause A: Residual Starting Materials The synthesis of this compound often involves precursors that can carry through if the reaction does not go to completion. For example, incomplete chlorination or amination can leave closely related pyrazine derivatives in the crude mixture.[4]

Recommended Solution:

  • Reaction Monitoring: Ensure the reaction is complete using TLC or LC-MS before quenching. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.

  • Aqueous Wash Optimization: Implement a series of aqueous washes during the work-up. A dilute HCl wash can help remove unreacted amino-precursors, while a sodium bicarbonate wash can neutralize any acidic byproducts.

  • Targeted Purification: If starting material persists, column chromatography is the most effective removal method.

Potential Cause B: Formation of Side-Products Side reactions, such as hydrolysis of the ethyl ester group or over-amination, can generate impurities that are structurally similar to the desired product, making them difficult to remove.

Recommended Solution:

  • Control Reaction Conditions: Strictly control temperature and reaction time to minimize side-product formation.

  • Selective Recrystallization: If the impurity profile is simple, a carefully chosen recrystallization solvent system can selectively precipitate the desired product. (See Protocol 1).

Issue 2: Poor Yield After Recrystallization

You experience significant product loss during the recrystallization process.

Potential Cause A: Suboptimal Solvent Choice The chosen solvent may have too high a solubility for the compound, even at low temperatures, leading to a large amount of product remaining in the mother liquor.

Recommended Solution:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Utilize a Co-Solvent System: Employing a solvent/anti-solvent system can provide finer control over the crystallization process. For example, dissolving the compound in a good solvent like dichloromethane or ethyl acetate and then slowly adding a poor solvent like hexane or heptane until turbidity is observed can induce crystallization with higher recovery.

Potential Cause B: Premature Crystallization The product crystallizes too quickly (crashes out) upon cooling, trapping impurities and solvent within the crystal lattice.

Recommended Solution:

  • Slow Cooling: Allow the heated solution to cool to room temperature slowly, without disturbance. Subsequently, cool it further in an ice bath to maximize recovery.

  • Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution to promote the growth of large, pure crystals.

Issue 3: Persistent Yellow/Brown Color in the Final Product

The isolated solid is off-white or colored, indicating the presence of chromophoric impurities, even when HPLC analysis shows high purity.

Potential Cause A: Oxidative Byproducts Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.

Recommended Solution:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon (charcoal), and heat the mixture gently. The activated carbon will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the carbon and then proceed with crystallization.

  • Inert Atmosphere: Conduct the final purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common purification challenges.

G start Crude Product Analysis (TLC/HPLC) purity_check Purity > 98%? start->purity_check color_check Product is White? purity_check->color_check Yes low_purity Low Purity (<98%) purity_check->low_purity No final_product Final Pure Product color_check->final_product Yes colored_product Colored Product color_check->colored_product No column_chrom Perform Column Chromatography (See Protocol 2) low_purity->column_chrom Complex Impurities recrystallize Perform Recrystallization (See Protocol 1) low_purity->recrystallize Simple Impurities charcoal_treatment Activated Carbon Treatment colored_product->charcoal_treatment column_chrom->purity_check recrystallize->purity_check charcoal_treatment->recrystallize

Sources

Optimization

Optimization of reaction parameters for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate synthesis

Welcome to the technical support resource for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this specific synthesis.

Synthesis Overview and Reaction Mechanism

The synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a critical step in the development of various pharmaceutical intermediates. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, a chlorine atom on the electron-deficient pyrazine ring is displaced by an amino group. The regioselectivity of this reaction is a key challenge, governed by the electronic effects of the substituents on the pyrazine core.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further enhanced by the presence of electron-withdrawing groups (EWGs) like the chlorine atoms and the ethyl carboxylate group, making the ring highly susceptible to nucleophilic attack.

Reaction Scheme

The most common route involves the selective amination of a trichloropyrazine precursor:

  • Starting Material: Ethyl 3,5,6-trichloropyrazine-2-carboxylate

  • Nucleophile: An ammonia source (e.g., ammonium hydroxide, gaseous ammonia)

  • Product: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

The SNAr Mechanism and Regioselectivity

The mechanism involves two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a chloride ion.

A critical aspect of this synthesis is controlling which chlorine atom is replaced. The ethyl carboxylate group at the C-2 position is a strong electron-withdrawing group. In the SNAr reaction of amines with unsymmetrical dichloropyrazines, an electron-withdrawing group at the 2-position preferentially directs the nucleophilic attack to the 5-position[1]. However, in the case of the trichloro- precursor, the position of substitution is determined by the relative activation of the chlorine atoms. The C-3 and C-5 positions are both activated by the ring nitrogens and the ester group. Precise control of reaction conditions is therefore essential to achieve the desired 3-amino isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this amination reaction? A1: The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the dichloropyrazine ring allows for the direct displacement of a chloride ion by an amine nucleophile without the need for a metal catalyst[2].

Q2: Why is regioselectivity a major concern in this synthesis? A2: The starting material, Ethyl 3,5,6-trichloropyrazine-2-carboxylate, has multiple chlorine atoms that can be substituted. The electronic environment created by the ring nitrogens and the C-2 ester group influences the reactivity of each position. Achieving substitution selectively at the C-3 position over the C-5 position requires careful optimization of reaction parameters to avoid the formation of undesired isomers. Studies on related systems show that the position of electron-withdrawing or -donating groups has a profound impact on which site is attacked by the nucleophile[1].

Q3: Is a metal catalyst, like palladium, necessary for this reaction? A3: No, a metal catalyst is typically not required. Heteroaromatic chlorides, such as those on a pyrazine or pyrimidine ring, are highly activated towards SNAr reactions. Transition-metal-free conditions are often sufficient and can be more environmentally friendly ("greener") and cost-effective than palladium-catalyzed couplings[2].

Q4: What are the most critical parameters to control for successful synthesis? A4: The most critical parameters are:

  • Temperature: Excessive heat can lead to side reactions and product degradation, while insufficient heat will result in a sluggish or incomplete reaction[3][4].

  • Stoichiometry: The molar ratio of the aminating agent to the pyrazine substrate must be carefully controlled to prevent di-substitution, where a second chlorine atom is replaced by an amino group.

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial for modulating the reactivity of the nucleophile and ensuring the stability of the product. Using an appropriate base can prevent unwanted solvolysis reactions, especially in alcohol solvents[5].

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

This is one of the most common issues in pyrazine synthesis. A systematic approach is needed for diagnosis.[3]

dot

LowYield_Troubleshooting start Low or No Yield Detected q1 Reactants & Reagents Verified? start->q1 sol1 Action: Verify purity of starting material via NMR/LCMS. Use fresh, high-purity aminating agent and solvent. q1->sol1 No q2 Reaction Temperature Optimal? q1->q2 Yes sol1->q2 sol2 Action: Ensure temperature is within the optimal range (e.g., 50-80°C). Use a calibrated thermometer and stable heating source. q2->sol2 No q3 Base & Solvent System Correct? q2->q3 Yes sol2->q3 sol3 Action: Screen different bases (e.g., TEA, K2CO3). Consider alternative solvents. Water can be a highly effective 'green' solvent. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Troubleshooting Steps
Potential Cause Underlying Issue & Explanation Recommended Solution
1. Inactive Reagents The starting material may have degraded, or the aminating agent (e.g., ammonium hydroxide) may have lost potency. Solvents may contain impurities (e.g., water in a non-aqueous reaction) that interfere with the reaction.Confirm the identity and purity of the starting Ethyl 3,5,6-trichloropyrazine-2-carboxylate using techniques like NMR or LC-MS.Use a fresh, unopened bottle of the aminating agent or titrate to confirm its concentration.Use anhydrous solvents if the reaction is sensitive to moisture.
2. Suboptimal Temperature The activation energy for the SNAr reaction is not being met, leading to a very slow or stalled reaction. Conversely, a temperature that is too high can cause decomposition of the starting material or the desired product, leading to the formation of tarry byproducts.[4]Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS.A typical starting point for SNAr on activated heterocycles is in the range of 50-80°C.If decomposition is observed (e.g., darkening of the reaction mixture), reduce the temperature.
3. Incorrect Base or Solvent The base may be too weak to deprotonate the amine or neutralize the HCl byproduct effectively, or it may be too strong, leading to side reactions. The solvent determines the solubility of reagents and can influence nucleophilicity. For SNAr reactions, polar aprotic solvents (DMF, DMSO) or even water can be highly effective.[2]If using a base like triethylamine (TEA), ensure it is in stoichiometric excess.Consider screening other bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]Water has been shown to be an excellent and environmentally benign solvent for SNAr aminations of pyrazines and pyrimidines.[2] Ethanol is also a common choice.[5]
4. Inefficient Work-up The desired product may be lost during the extraction or purification phases. This is a common issue, especially if the product has some water solubility.[4]Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery from the aqueous phase.If an emulsion forms, add brine (saturated NaCl solution) to help break it.Carefully select the solvent system for column chromatography to ensure good separation from byproducts.
Problem 2: Formation of Multiple Products (Poor Regioselectivity & Di-substitution)

The formation of isomeric byproducts or di-substituted products is a common challenge.

dot

SNAr_Mechanism reactant Ethyl 3,5,6-trichloropyrazine-2-carboxylate + NH₃ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant:f0->intermediate Nucleophilic Attack product Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate + Cl⁻ intermediate->product:f0 Loss of Leaving Group

Caption: Simplified SNAr Reaction Pathway.

Detailed Troubleshooting Steps
Potential Cause Underlying Issue & Explanation Recommended Solution
1. Isomer Formation Nucleophilic attack is occurring at an undesired position (e.g., C-5 instead of C-3). Regioselectivity in SNAr reactions is highly sensitive to temperature and solvent polarity. As previously mentioned, EWGs strongly influence the site of attack.[1]Modify Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.Change Solvent: Altering the solvent polarity can change the solvation of the transition state, potentially favoring one isomer over another. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) to polar protic (e.g., ethanol, water).
2. Di-substitution The mono-aminated product is sufficiently reactive to undergo a second SNAr reaction, replacing another chlorine atom. This occurs when the concentration of the nucleophile is too high or the reaction time is too long.Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the aminating agent. Avoid using a large excess.Slow Addition: Add the aminating agent slowly to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration.Monitor Closely: Track the reaction progress carefully using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
3. Solvolysis Side Product When using an alcohol solvent (e.g., ethanol) with a strong base, the corresponding alkoxide can be formed. This alkoxide can act as a competing nucleophile, leading to the formation of an ether byproduct instead of the desired amine.[5]Use a Non-Nucleophilic Base: Employ a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ instead of stronger bases like NaOH or NaOMe when using alcohol solvents.Change Solvent: Switch to a non-nucleophilic solvent such as DMF, DMSO, or acetonitrile.

Example Experimental Protocol

This protocol is a generalized procedure based on established principles of SNAr reactions on chloropyrazines and should be optimized for specific laboratory conditions.[2][5]

dot

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup Dissolve pyrazine precursor in solvent (e.g., Ethanol). Add base (e.g., TEA). A->B C 3. Nucleophile Addition Slowly add Ammonium Hydroxide at 0-10°C. B->C D 4. Reaction Warm to 60°C and stir for 4-8 hours. C->D E 5. Monitoring Track progress via TLC/LC-MS. D->E F 6. Work-up Quench reaction, evaporate solvent, and perform aqueous extraction. E->F G 7. Purification Purify crude product via column chromatography. F->G H 8. Analysis Confirm structure and purity (NMR, MS). G->H

Caption: General Experimental Workflow for Synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3,5,6-trichloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per gram of substrate).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.0 eq).

  • Nucleophile Addition: Cool the mixture in an ice bath. Slowly add concentrated ammonium hydroxide (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 60-70°C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the final product.

  • Characterization: Confirm the structure and purity of the isolated Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate by ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Molbank. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Carey, J. S., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 18(1), 229-237. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

Sources

Troubleshooting

Stability and degradation pathways of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Here, we provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound. Our approach is rooted in established scientific principles and regulatory expectations, particularly the ICH guidelines on stability testing.[1][2][3]

Section 1: Understanding the Stability Profile of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a substituted pyrazine, a class of heterocyclic compounds with diverse applications in medicinal chemistry. The stability of this molecule is influenced by its key functional groups: an ethyl ester, an amino group, and a dichlorinated pyrazine ring. Understanding the potential liabilities of these groups is crucial for designing robust experiments and ensuring the integrity of your results.

Key Molecular Features and Potential Instabilities:
  • Ethyl Ester Group: Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • Amino Group: Can be a site for oxidation and may influence the electron density of the pyrazine ring.

  • Dichloropyrazine Ring: The chlorine atoms can be susceptible to nucleophilic displacement, particularly under photolytic conditions or at elevated temperatures. The pyrazine ring itself can undergo degradation under harsh oxidative conditions.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and experimental use of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Q1: I am seeing a new peak in my HPLC analysis after storing my sample in a methanol-based solvent for a few days. What could it be?

A1: The most likely cause is solvolysis of the ethyl ester, leading to the formation of the corresponding methyl ester. This is a common issue when using alcohol-based solvents for storage. To confirm this, you can analyze your sample by LC-MS to check for a peak with a mass corresponding to the methyl ester.

  • Troubleshooting Steps:

    • Confirm the new peak: Re-run your HPLC analysis to ensure the peak is reproducible.

    • LC-MS analysis: Analyze the sample by LC-MS to determine the mass of the impurity.

    • Solvent selection: For long-term storage, use aprotic solvents like acetonitrile or store the compound as a dry powder.

Q2: My sample has developed a slight yellow color upon storage. Is it degrading?

A2: A change in color often indicates degradation. For amino-substituted aromatic compounds, this can be due to oxidation of the amino group, which can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Analytical confirmation: Use a stability-indicating HPLC method to see if new impurity peaks have formed or if the main peak has decreased in area.

    • Storage conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize oxidative and photolytic degradation.

Q3: I am performing a reaction in a basic aqueous solution and my starting material is rapidly disappearing, with a new, more polar peak appearing on my HPLC. What is the likely degradation product?

A3: The most probable degradation pathway under basic aqueous conditions is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 3-amino-5,6-dichloropyrazine-2-carboxylic acid. This product will be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • pH control: If the reaction conditions permit, try to maintain a more neutral pH to slow down hydrolysis.

    • Temperature: Lowering the reaction temperature can also reduce the rate of hydrolysis.

    • Characterization: If the carboxylic acid is a potential impurity in your final product, it is important to synthesize and characterize it to use as a reference standard.

Q4: What are the expected degradation products under photolytic stress?

A4: Under photolytic conditions, chlorinated aromatic compounds can undergo dehalogenation.[4] Therefore, you might observe the formation of mono-dechlorinated and di-dechlorinated species. The amino and ester groups may also be susceptible to photolytic degradation.

  • Troubleshooting Steps:

    • Conduct a photostability study: Expose a solution of the compound to a light source as per ICH Q1B guidelines.[1][5]

    • Analyze for new peaks: Use HPLC with a photodiode array (PDA) detector to look for new peaks with different UV spectra. LC-MS is crucial for identifying the masses of the photoproducts.

    • Protection from light: If the compound is found to be light-sensitive, all handling and storage should be done in amber vials or under light-protected conditions.

Section 3: Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

General Procedure
  • Prepare a stock solution of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor solution.

  • Monitor the degradation over time by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.

Specific Stress Conditions
Stress Condition Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C3-amino-5,6-dichloropyrazine-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH at room temperature3-amino-5,6-dichloropyrazine-2-carboxylic acid
Oxidation 3% H₂O₂ at room temperatureN-oxides, hydroxylated derivatives
Thermal Degradation Solid compound at 80 °CDecarboxylation products, ring cleavage products
Photolytic Degradation Solution exposed to light source (ICH Q1B)Dechlorinated products
Analytical Method for Stability Indicating Studies

A good starting point for a stability-indicating HPLC method is:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to elute more non-polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 270 nm)[6]

  • Column Temperature: 30 °C

Section 4: Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate under different stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation parent_hydrolysis Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate acid_base Acid or Base (e.g., HCl or NaOH) parent_hydrolysis->acid_base product_hydrolysis 3-amino-5,6-dichloropyrazine-2-carboxylic acid acid_base->product_hydrolysis parent_photolytic Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate light Light (UV/Vis) parent_photolytic->light product_photolytic Mono- and Di-dechlorinated Products light->product_photolytic G start Start: Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Multiple Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Identify and Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway report Report Findings pathway->report

Caption: Workflow for Forced Degradation Studies.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Resolve Mass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NCBI. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. Available at: [Link]

  • YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Resolve Mass Spectrometry Inc. Available at: [Link]

  • SIELC Technologies. (2018). Pyrazine. SIELC. Available at: [Link]

  • ResearchGate. (2008). Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ambiguous Peaks in the NMR Spectrum of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Welcome to the dedicated technical support guide for resolving ambiguities in the NMR spectrum of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This resource is tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for resolving ambiguities in the NMR spectrum of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges in spectral interpretation during their experimental work. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to help you achieve clean and interpretable NMR data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate shows a broad, rolling baseline and poorly resolved peaks. What are the likely causes and how can I fix this?

A1: A distorted baseline and broad peaks in your ¹H NMR spectrum can stem from several factors, often related to sample preparation and the inherent properties of the molecule.

Underlying Causes:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][2] In extreme cases, this can saturate the detector, resulting in baseline artifacts.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often originating from catalysts or glassware, can significantly broaden NMR signals.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad and asymmetric peaks.[1]

Troubleshooting Protocol:

  • Optimize Sample Concentration:

    • Prepare a more dilute sample of your Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. A concentration range of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.

  • Remove Paramagnetic Species:

    • Filter your sample through a small plug of Celite® or silica gel directly into the NMR tube. This can effectively remove fine particulate matter and some metallic impurities.

    • If metal contamination is suspected from a reaction (e.g., palladium catalyst), consider adding a metal scavenger resin to your purification workup.

  • Ensure Proper Shimming:

    • Always perform a thorough shimming procedure before acquiring your spectrum. Modern spectrometers have automated shimming routines that are generally effective. For challenging samples, manual shimming may be necessary to achieve optimal field homogeneity.[1]

Q2: I'm observing a broad singlet for the -NH₂ protons that integrates incorrectly. Why is this happening and can I sharpen this peak?

A2: The appearance of the amino (-NH₂) protons in the ¹H NMR spectrum is highly dependent on the solvent, temperature, and the presence of acidic or basic impurities.

Scientific Rationale:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of adjacent proton signals.

  • Chemical Exchange: The amino protons can undergo rapid chemical exchange with each other and with trace amounts of water or acidic protons in the solvent.[3] This exchange process, if occurring at a rate comparable to the NMR timescale, leads to signal broadening.[3] The rate of this exchange is highly solvent-dependent.[3][4]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to peak broadening and cause the chemical shift to be concentration-dependent.

Experimental Solutions:

  • Solvent Selection:

    • Running the spectrum in a different solvent can dramatically alter the appearance of the -NH₂ peak.[1] In aprotic, non-hydrogen bonding solvents like CDCl₃, the peak is often broad.[3] In contrast, solvents like DMSO-d₆ can slow down the exchange rate, resulting in a sharper signal.[3]

  • D₂O Exchange:

    • To confirm the identity of the -NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The amino protons will exchange with deuterium, causing the peak to diminish or disappear entirely.[1][5] This is a definitive test for exchangeable protons.

  • Temperature Variation:

    • Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate sufficiently to sharpen the -NH₂ signal. Conversely, at higher temperatures, you might observe coalescence of rotamers if they are present.[1]

Q3: I see unexpected peaks in the aromatic and aliphatic regions of my spectrum. How can I determine if these are from impurities or degradation products?

A3: Distinguishing between synthesis-related impurities and degradation products is crucial for accurate structural confirmation. A systematic approach involving careful analysis of the reaction and sample handling is necessary.

Potential Sources of Ambiguous Peaks:

  • Starting Materials: Incomplete reaction can leave residual starting materials.

  • Reaction Byproducts: The synthesis of pyrazine derivatives can sometimes yield isomeric or oligomeric byproducts.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely and are a common source of extraneous peaks.[1]

  • Degradation: Pyrazine-2-carboxylates can be susceptible to hydrolysis or other degradation pathways, especially in the presence of moisture or acid/base catalysts.[6][7][8]

Workflow for Peak Identification:

A Ambiguous Peaks Observed B Review Synthesis Scheme (Starting Materials, Reagents) A->B C Analyze Purification Method (Solvents, Conditions) A->C E Consider Degradation Pathways (e.g., Hydrolysis) A->E D Check for Residual Solvents (e.g., EtOAc, DCM) B->D C->D G Spike Sample with Known Impurity D->G F Acquire 2D NMR (COSY, HSQC) E->F H LC-MS Analysis F->H I Identify Source of Peaks G->I H->I

Caption: Workflow for identifying unknown peaks.

Detailed Protocols:

  • 2D NMR Spectroscopy:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. If the unknown peaks show correlations to your main product signals, they may belong to a structurally related impurity or a degradation product.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. This is invaluable for assigning peaks and can help identify impurities by comparing the carbon shifts to expected values.[9][10]

  • LC-MS Analysis:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of your sample and provide their molecular weights. This is a powerful technique to identify the mass of potential impurities or degradation products.

  • Spiking Experiment:

    • If you suspect a particular starting material or solvent is the source of an impurity, intentionally add a small amount of that substance to your NMR sample and observe if the corresponding peaks increase in intensity.

Quantitative Data Summary

The expected ¹H NMR chemical shifts for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate can be influenced by the solvent. Below is a table of approximate chemical shifts based on related structures and general principles of NMR spectroscopy.

Proton Assignment Approximate Chemical Shift (ppm) in CDCl₃ Approximate Chemical Shift (ppm) in DMSO-d₆ Multiplicity Integration
-NH₂4.8 - 5.5 (broad)7.0 - 7.5 (sharper)s (broad)2H
-OCH₂CH₃4.4 - 4.64.3 - 4.5q2H
-OCH₂CH₃1.4 - 1.61.3 - 1.5t3H

Note: The pyrazine ring in this specific molecule does not have any protons attached to it.

References

  • University of Hyderabad. Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1.
  • PubMed. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. [Link]

  • Reddit. Broad N-H chemical shift in proton NMR : r/chemhelp. [Link]

  • Spectroscopy Tutorial: Amines. Amines.
  • SpectraBase. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. [Link]

  • DTIC.
  • Oxford Academic. Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1 | FEMS Microbiology Letters. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy - Department of Chemistry. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemical Transformation of Pyrazine Deriv
  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

  • OUCI.
  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • OrganicChemGuide. 22.03 Spectroscopy | OrganicChemGuide - organic chemistry tutor.
  • ResearchGate. 1H-NMR - Broad Peak for NH2. [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemspace. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate - C7H7Cl2N3O2 | CSSB00010749441. [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

  • MDPI. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]

  • SDSU NMR Facility. 5) Common Problems | SDSU NMR Facility – Department of Chemistry. [Link]

  • Reagentia.
  • Proton NMR chemical shifts and coupling constants for brain metabolites.
  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • PubChem. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2. [Link]

  • The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxyl
  • Molbase. METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE | CAS 1458-18-0. [Link]

  • Semantic Scholar. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and. [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Al-Mousawi-El-Apasery/b4c19c5c762514101372b7a95701888998246f90]([Link]

  • CHEMFISH TOKYO CO.,LTD. Ethyl 3-aMino-5,6-dichloropyrazine-2-carboxylate - Chemical Intermediate - PRODUCT. [Link]

  • Angene International Limited. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate|CAS 86882-92-0. [Link]

  • ResearchGate. Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine, M. Witanowski, W. Sicinska, GA Webb, J. Magn. Reson., 98, 109-114,(1992). [Link]

Sources

Troubleshooting

Identification and removal of common impurities in Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Welcome to the technical support center for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during their experimental work with this compound. The following question-and-answer format directly addresses specific issues you may encounter, providing not just procedural steps but also the underlying scientific reasoning to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in my crude Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate sample?

When synthesizing or handling Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, you are likely to encounter impurities arising from starting materials, side reactions, or degradation. The most common culprits include:

  • Starting Materials: Unreacted precursors used in the synthesis. The specific starting materials will depend on the synthetic route employed.

  • Over-reacted or Incompletely Reacted Intermediates: In multi-step syntheses, intermediates may not fully convert to the desired product or may undergo further unintended reactions.[1][2]

  • Hydrolysis Product: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acid or base, yielding 3-amino-5,6-dichloropyrazine-2-carboxylic acid.

  • Byproducts from Side Reactions: Dimerization, polymerization, or other unintended reaction pathways can lead to a variety of byproducts.[1] For instance, in reactions involving amination, di-substituted products could form.[3]

  • Positional Isomers: Depending on the synthetic strategy, isomers with different substitution patterns on the pyrazine ring might be formed.

Q2: I see some unexpected spots on my Thin Layer Chromatography (TLC) plate. How can I get a preliminary idea of what they are?

Thin Layer Chromatography (TLC) is an excellent initial tool for assessing the purity of your sample and gaining insight into the nature of the impurities.

  • Polarity Assessment: The relative positions of the spots on the TLC plate indicate their polarity.

    • Less Polar Impurities (Higher Rf value): These will travel further up the plate. Unreacted, less functionalized starting materials often fall into this category.

    • More Polar Impurities (Lower Rf value): These will remain closer to the baseline. The hydrolysis product (carboxylic acid) is significantly more polar than the ethyl ester and will have a much lower Rf value. Highly functionalized byproducts also tend to be more polar.

  • Visualization Techniques: Using different visualization methods can provide more clues.

    • UV Light (254 nm): Aromatic compounds like your target molecule and many related impurities will be visible under UV light.

    • Iodine Chamber: Staining with iodine can reveal organic compounds that are not UV-active.

    • Potassium Permanganate (KMnO4) Stain: This stain reacts with reducible functional groups. Differences in the intensity of the stain can suggest different functionalities.

To confirm your suspicions, you can run co-spots with known starting materials if they are available.

Troubleshooting Guides

Issue 1: My NMR spectrum shows extra peaks that I can't assign to the product.

An unadulterated 1H NMR spectrum of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate should be relatively simple. The presence of extra signals indicates impurities.

Possible Causes & Solutions:

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) are a frequent observation.

    • Identification: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart.

    • Solution: Dry your sample thoroughly under high vacuum. For stubborn solvents, co-evaporation with a solvent in which your compound is soluble but the residual solvent is also volatile (like methanol or dichloromethane) can be effective.

  • Presence of Starting Materials or Byproducts:

    • Identification: A detailed analysis of the coupling patterns and integrations of the unknown peaks is necessary. If you have the spectra of your starting materials, a direct comparison can be definitive. For byproducts, techniques like 2D NMR (COSY, HSQC) or mass spectrometry are required for structural elucidation.[3]

    • Solution: The presence of these impurities necessitates further purification. Column chromatography is typically the most effective method.[3][4]

Issue 2: My HPLC or GC-MS analysis shows multiple peaks.

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying components in a mixture.[3][4]

Workflow for Impurity Identification and Resolution:

Caption: Workflow for identifying and removing impurities detected by HPLC or GC-MS.

Troubleshooting Steps:

  • Analyze Retention Times:

    • In reversed-phase HPLC, less polar compounds will elute earlier (shorter retention time), while more polar compounds will elute later.[3]

    • In GC, more volatile (lower boiling point) compounds typically have shorter retention times.

  • Utilize Mass Spectrometry Data:

    • The mass-to-charge ratio (m/z) of the molecular ion peak in the mass spectrum can help determine the molecular weight of the impurity.

    • The fragmentation pattern provides structural clues that can be used to identify the compound.[3][4]

  • Implement a Purification Strategy:

    • Based on the likely identity and properties of the impurity, select an appropriate purification method.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities are present in smaller amounts and have different solubility profiles than the desired product.

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly insoluble.Choose a lower-boiling point solvent or a different solvent system.[4]
No Crystal Formation The solution is not supersaturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Scratch the flask or add a seed crystal.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Protocol 2: Column Chromatography

For complex mixtures or when impurities have similar solubilities to the product, column chromatography is the preferred method.[3][5][6]

Step-by-Step Methodology:

  • Choosing the Stationary and Mobile Phases:

    • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by running TLC plates with different solvent systems to achieve good separation (target Rf of the product around 0.2-0.4).

  • Packing the Column:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into a vertical column, ensuring there are no air bubbles or cracks in the packed bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the silica gel bed. Alternatively, for less soluble samples, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.[7]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution) if necessary to move more polar compounds through the column.[3]

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).

  • Analysis of Fractions:

    • Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Combining and Evaporating:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing the Separation Process:

G cluster_0 Column Chromatography Workflow start Crude Sample Loaded elution1 Elution with Low Polarity Solvent start->elution1 Less polar impurities elute first elution2 Elution with Increased Polarity elution1->elution2 Desired product elutes end Pure Product Isolated elution2->end More polar impurities remain on column or elute last

Caption: Separation of compounds by polarity in column chromatography.

References

  • Ren, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Request PDF. Retrieved from [Link]

  • Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. O., & Doğruöz Güngör, N. (n.d.). Analytical methods for pyrazine detection. ResearchGate. Retrieved from [Link]

  • BIOSYNCE. (2025, October 10). What are the side-reactions in pyrazine synthesis? Blog. Retrieved from [Link]

  • Widiastuti, A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • Li, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 433. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Ooi, K. F., et al. (2019). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

  • DeMong, D. E., & Williams, R. M. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Tetrahedron Letters, 48(8), 1435-1438. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Barlin, G. B. (1982). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In The Chemistry of Heterocyclic Compounds (Vol. 41). John Wiley & Sons.
  • Reagentia. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS/ID No. 86882-92-0). Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this key heterocyclic intermediate.

Section 1: Synthesis Overview & Core Principles

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The common route involves the amination of a corresponding trichloropyrazine precursor. Understanding the mechanism and key parameters is crucial for troubleshooting and successful scale-up.

The reaction proceeds by the addition of an amine source, typically ammonia or an equivalent, to the electron-deficient pyrazine ring. The electron-withdrawing groups (chlorine atoms and the ethyl carboxylate) activate the ring, making it susceptible to nucleophilic attack.

General Reaction Scheme

Synthesis_Pathway SM Ethyl 2,5,6-trichloropyrazine-3-carboxylate (Starting Material) QC1 QC Check: Purity of Starting Material SM->QC1 Amine Ammonia Source (e.g., NH4OH, NH3 gas) Workup Aqueous Work-up & Extraction Amine->Workup Reaction: Nucleophilic Aromatic Substitution (SNAr) Controlled Temp. (e.g., 50-70°C) Solvent Solvent System (e.g., Ethanol, Dioxane) Product Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Final Product) QC1->Amine Proceed if >98% pure QC2 In-Process Control (IPC): Reaction Completion (HPLC/TLC) Purification Crystallization / Column Chromatography QC2->Purification Proceed if SM <1% QC3 QC Check: Final Product Purity & Identity QC3->Product Release if meets spec. Workup->QC2 Purification->QC3

Caption: General workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material? The most common precursor is Ethyl 2,5,6-trichloropyrazine-3-carboxylate. The amination selectively occurs at the C3 position due to the electronic activation provided by the adjacent carboxylate group.

Q2: Which aminating agent should I use? Aqueous ammonium hydroxide is the most frequently used and cost-effective reagent for laboratory and pilot scales. For larger-scale operations where water content might be problematic, using ammonia gas dissolved in a suitable organic solvent like ethanol or dioxane can provide better control and potentially higher yields.

Q3: What are the optimal reaction temperatures? The reaction is typically run at moderately elevated temperatures, generally between 50°C and 70°C. Lower temperatures lead to impractically long reaction times, while excessively high temperatures (>80°C) can promote side reactions, such as hydrolysis of the ethyl ester or the formation of diamino-substituted byproducts.

Q4: How do I monitor the reaction's progress? High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring. A reverse-phase C18 column with a water/acetonitrile gradient is usually effective. For rapid, qualitative checks, Thin Layer Chromatography (TLC) can be used (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is considered complete when the starting trichloro-precursor is less than 1% of the total peak area in the chromatogram.

Section 3: In-Depth Troubleshooting Guide

This section addresses complex issues that may arise during the synthesis, particularly during scale-up.

Problem 1: Low or Inconsistent Yield

Low yield is one of the most common frustrations. The cause can often be traced to one of several factors, which should be investigated systematically.

  • Why it happens: The nucleophilic substitution on the electron-deficient pyrazine ring can be sluggish if not driven to completion. Insufficient temperature, reaction time, or concentration of the aminating agent are common culprits.

  • How to solve it:

    • Temperature & Time: Ensure the internal reaction temperature is maintained consistently. A small drop in temperature can significantly slow the reaction rate. Consider extending the reaction time by 2-4 hours and re-analyzing with HPLC.

    • Reagent Stoichiometry: On a larger scale, ensure efficient mixing to maintain a homogenous distribution of the ammonium hydroxide. For scales where aqueous ammonia is used, a molar excess of 5-10 equivalents is often necessary to drive the equilibrium towards the product.

  • Why it happens: At higher temperatures or with prolonged reaction times, side reactions become more prevalent. The two most common side products are the diamino-substituted pyrazine and the hydrolyzed carboxylic acid.

  • How to solve it:

    • Diamination: This occurs if the reaction temperature is too high, leading to the substitution of a second chlorine atom. Carefully control the temperature to stay within the optimal range (50-70°C).

    • Ester Hydrolysis: The presence of water and base (ammonium hydroxide) can lead to the saponification of the ethyl ester, forming the corresponding carboxylate salt. This is especially problematic during work-up. To mitigate this, keep the work-up temperature low and minimize the time the product is in contact with aqueous base. If hydrolysis is significant, consider using anhydrous ammonia in an organic solvent.[1]

  • Why it happens: The product has moderate solubility in common organic solvents. Significant amounts can be lost if the extraction or crystallization procedures are not optimized.

  • How to solve it:

    • Extraction: Use a sufficiently polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to maximize recovery.

    • Crystallization: The product is often isolated by crystallization. A common and effective method is recrystallization from ethanol or an ethanol/water mixture. Ensure the crude product is fully dissolved in the minimum amount of hot solvent, and then allow it to cool slowly to form well-defined crystals and maximize recovery.

Troubleshooting Decision Tree: Low Yield

Troubleshooting_Low_Yield Start Problem: Low Yield IPC Check IPC (HPLC/TLC) for reaction completion Start->IPC Complete Reaction Complete? (SM < 1%) IPC->Complete Workup Investigate Work-up & Isolation Complete->Workup Yes Incomplete Reaction Incomplete Complete->Incomplete No Extraction Sub-optimal extraction (solvent, # of washes)? Workup->Extraction Crystallization Product lost in mother liquor? Workup->Crystallization Temp Temperature too low? Incomplete->Temp Time Time too short? Incomplete->Time Reagent Insufficient NH3? Incomplete->Reagent Sol_Temp Solution: Increase temp to 50-70°C. Ensure consistent heating. Temp->Sol_Temp Sol_Time Solution: Increase reaction time. Monitor every 2 hours. Time->Sol_Time Sol_Reagent Solution: Increase NH4OH equivalents. Ensure efficient mixing. Reagent->Sol_Reagent Sol_Extraction Solution: Use EtOAc, perform 3x extractions. Check pH of aqueous layer. Extraction->Sol_Extraction Sol_Crystallization Solution: Concentrate mother liquor. Cool crystallization vessel to 0-5°C. Crystallization->Sol_Crystallization

Caption: A decision tree for troubleshooting low yield.

Problem 2: Impurity Profile is Unacceptable

Even with good yield, the product may fail purity specifications.

  • Why it happens: As discussed, this points to an incomplete reaction.

  • How to remove it: The starting material is significantly less polar than the aminated product. If the level is low (<5%), it can often be removed during crystallization. For higher levels, column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) is effective, though this is not ideal for large-scale processes. The best solution is to ensure the reaction goes to completion.

  • Why it happens: This byproduct forms from a second amination event, usually at elevated temperatures. Its polarity is very similar to the desired product, making it difficult to remove.

  • How to prevent it: Strict temperature control is paramount. On a large scale, this means accounting for the reaction exotherm. Reagents should be added in a controlled manner to prevent temperature spikes. Using a jacketed reactor with efficient cooling is essential for scale-up.

Section 4: Scale-Up Protocol & Key Considerations

Scaling from a lab bench to a pilot plant requires careful consideration of heat transfer, mass transfer, and safety.

Lab-Scale Protocol (10g Scale)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add Ethyl 2,5,6-trichloropyrazine-3-carboxylate (10.0 g).

  • Reagents: Add ethanol (100 mL) to dissolve the starting material.

  • Reaction: To the stirred solution, add concentrated ammonium hydroxide (28%, ~30 mL) in one portion.

  • Heating: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Reduce the volume by ~50% using a rotary evaporator. Add deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.

Key Scale-Up Transformations

When moving to a larger scale (e.g., 1 kg), several modifications are critical.

ParameterLab Scale (10g)Pilot Scale (1kg)Rationale & Justification
Heating Heating MantleJacketed Reactor (Oil/Steam)Provides precise and uniform temperature control, crucial for avoiding side reactions. The high surface-to-volume ratio in small flasks is lost on scale-up, requiring more robust heat management.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity in a larger volume, preventing localized "hot spots" or concentration gradients that can lead to inconsistent results and impurity formation.
Reagent Addition All at onceSlow, controlled addition via pumpThe amination reaction can be exothermic. Slow addition allows the cooling system to manage the heat generated, preventing dangerous temperature spikes that would lead to the formation of the diamino byproduct.
Work-up Separatory FunnelJacketed Reactor / Filter DryerLarge volumes make manual separation impractical and unsafe. Extractions and washes are performed in the reactor, and the product is isolated using equipment like a Nutsche filter-dryer.
Process Control Manual Temp CheckAutomated Probes (Temp, pH)Automated systems provide continuous monitoring and control, ensuring the process stays within its defined parameters, which is essential for reproducibility and safety on a large scale. Continuous flow systems can offer even better control.[2]

References

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]

Sources

Troubleshooting

Safe handling and storage procedures for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Technical Support Center: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Welcome to the comprehensive technical support guide for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This document is designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Welcome to the comprehensive technical support guide for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the safe handling, storage, and effective use of this versatile chemical intermediate. Our goal is to equip you with the necessary technical knowledge and troubleshooting strategies to ensure successful and safe experimental outcomes.

Section 1: Compound Overview and Key Properties

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a highly functionalized heterocyclic compound, primarily utilized as a building block in organic synthesis. Its structure, featuring a pyrazine core with amino, ethyl ester, and two chloro substituents, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The electron-deficient nature of the pyrazine ring, amplified by the presence of the ester and chloro groups, renders the chloro substituents susceptible to nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

PropertyValueSource
CAS Number 86882-92-0[1]
Molecular Formula C₇H₇Cl₂N₃O₂[1]
Molecular Weight 236.06 g/mol [1]
Physical State Solid[1]
Hazard Codes H302, H315, H319, H335[1]
Storage Ambient, in a dry, cool, well-ventilated place[2]

Section 2: Safety First - A-to-Z Handling Protocol

Safe handling is paramount when working with any chemical intermediate. This section provides a clear, actionable workflow for minimizing risk.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a respirator may be necessary.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate from receipt to disposal.

SafeHandlingWorkflow Safe Handling & Storage Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect ReviewSDS Review Safety Data Sheet (SDS) Inspect->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Experiment Perform Experiment Weigh->Experiment Store Store in Cool, Dry, Well-Ventilated Area Experiment->Store Segregate Segregate Waste Experiment->Segregate Seal Keep Container Tightly Sealed Store->Seal Dispose Dispose According to Institutional/Local Regulations Segregate->Dispose

Caption: Workflow for safe handling, from receipt to disposal.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: Based on its hazard codes, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always handle with appropriate PPE in a well-ventilated area.

Q2: What are the recommended storage conditions? A2: The compound should be stored at ambient temperature in a dry, cool, and well-ventilated place.[2] Ensure the container is tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the ester.

Q3: Is this compound soluble in common organic solvents? A3: While specific solubility data is not extensively published, compounds with similar structures are typically soluble in polar aprotic solvents like DMSO, DMF, and THF, as well as chlorinated solvents like dichloromethane. Solubility in alcohols such as ethanol and methanol is also expected.

Q4: What are the main applications of this compound? A4: It is primarily used as a chemical intermediate. Its structure is well-suited for building more complex heterocyclic systems. A significant application is in the synthesis of pteridines, which are important scaffolds in medicinal chemistry.[3][4] The chloro groups are reactive sites for nucleophilic aromatic substitution (SNAr).

Section 4: Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during experiments involving Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, particularly in its most common application: nucleophilic aromatic substitution (SNAr) reactions.

Core Principles of Reactivity

The key to troubleshooting is understanding the compound's reactivity. The pyrazine ring is electron-deficient, which facilitates SNAr. The two chloro atoms at positions 5 and 6 are the primary reaction sites. The regioselectivity of the first substitution is dictated by the electronic effects of the substituents at positions 2 and 3.

  • Electron-Withdrawing Group (EWG) Effect: The ethyl carboxylate group at position 2 is strongly electron-withdrawing.

  • Electron-Donating Group (EDG) Effect: The amino group at position 3 is electron-donating.

In similar systems, it has been shown that an EWG directs incoming nucleophiles to the 5-position, while an EDG directs to the 3-position.[5] Given the opposing effects of the substituents on our target molecule, the precise regioselectivity can be condition-dependent, though substitution at the 6-position is often favored due to a combination of electronic and steric factors.

Caption: Key functional groups influencing SₙAr reactivity.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. 2. Low Reaction Temperature: SNAr reactions on heteroaromatic rings often require thermal energy. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction.1. Add a Base: For nucleophiles like amines, alcohols, or thiols, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or for stronger activation, a base like NaH or t-BuOK) to deprotonate the nucleophile and increase its reactivity.[2] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Many SNAr reactions on similar systems are run at elevated temperatures (60-120 °C).[2] 3. Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr mechanism.
Formation of Multiple Products (Regioisomers) 1. Ambiguous Regioselectivity: The electronic effects of the amino and ester groups may not provide complete control over which chlorine is substituted, leading to a mixture of 5- and 6-substituted products.1. Screen Reaction Conditions: Vary the solvent, temperature, and base. Sometimes, lower temperatures can enhance selectivity. 2. Computational Modeling: If available, use DFT calculations to predict the most likely site of attack, which can guide experimental design.[5] 3. Purification: If a mixture is unavoidable, focus on developing a robust purification method (e.g., column chromatography with a carefully selected eluent system or recrystallization).
Product Decomposition or Dark Reaction Mixture 1. Excessive Heat: The pyrazine ring or functional groups may be degrading at high temperatures.[3] 2. Air Oxidation: Some intermediates can be sensitive to air.1. Optimize Temperature: Determine the lowest effective temperature for the reaction. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Hydrolysis of the Ethyl Ester 1. Presence of Water: Trace amounts of water in reagents or solvents can lead to hydrolysis, especially under basic conditions. 2. Strongly Basic/Aqueous Conditions: Using strong aqueous bases (e.g., NaOH, KOH) for the reaction or workup will likely hydrolyze the ester to the corresponding carboxylic acid.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. 2. Choice of Base: Use non-aqueous bases. If an aqueous workup is necessary, use a mild base (e.g., saturated NaHCO₃ solution) and keep the contact time short. If the carboxylic acid is the desired product, LiOH in a mixed aqueous/organic solvent system is an effective method for hydrolysis.[6]
Unwanted Reaction at the Amino Group 1. Acylation/Alkylation: The primary amino group is also nucleophilic and can react with electrophilic reagents present in the reaction mixture.1. Protection Strategy: If the desired reaction involves an electrophile not intended for the amino group, consider protecting the amino group (e.g., as a Boc-carbamate) prior to the main reaction, followed by deprotection. 2. Order of Steps: In multi-step syntheses, perform the nucleophilic substitution at the chloro position before introducing reagents that could react with the amino group.

References

  • Vogl, O., & Taylor, E. C. (1958). Pteridines. XVIII. A Direct Synthesis of 2-Aminopyrazine-3-carboxamides. Journal of the American Chemical Society.
  • Der Pharma Chemica. (n.d.).
  • Vogl, O., & Taylor, E. C. (n.d.). Pteridines. XVIII. A Direct Synthesis of 2-Aminopyrazine-3-carboxamides. Journal of the American Chemical Society.
  • Guirado, A., et al. (n.d.). Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)
  • BenchChem. (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine.
  • BenchChem. (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine.
  • Klewe, et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC.
  • Reagentia. (n.d.).
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  • CSSB. (n.d.).
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  • NIH. (2021).
  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • PubChem. (n.d.).
  • NIH. (2024).
  • PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs.
  • ScienceDirect. (2016).
  • Google Patents. (n.d.). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • Sciencemadness.org. (2020). Pyrazine Synthesis?.
  • ChemScene. (n.d.). 3-Amino-5,6-dichloropyrazine-2-carboxylic acid.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • PMC. (n.d.).
  • ResearchGate. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate and Other Bioactive Pyrazine Derivatives

A Technical Guide for Researchers in Drug Discovery The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This guide provides a comparative analysis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a halogenated pyrazine derivative, with other key pyrazine compounds that have shown significant biological potential. By examining their structural nuances, synthetic accessibility, and performance in biological assays, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of novel pyrazine-based therapeutics.

The Pyrazine Core: A Privileged Scaffold in Drug Design

The six-membered aromatic ring of pyrazine, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of chemical properties. Its electron-deficient nature, coupled with the ability of the nitrogen atoms to act as hydrogen bond acceptors, allows for diverse molecular interactions with biological targets.[2] The planarity of the pyrazine ring also provides a rigid core for the spatial orientation of various functional groups, a critical aspect in establishing structure-activity relationships (SAR).

Profile of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a polysubstituted pyrazine derivative characterized by the presence of two chlorine atoms, an amino group, and an ethyl carboxylate moiety.

Chemical Structure:

  • IUPAC Name: ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3]

  • Molecular Formula: C₇H₇Cl₂N₃O₂[3]

  • Molecular Weight: 236.06 g/mol [3]

  • CAS Number: 86882-92-0

While specific experimental data on the biological activity of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is not extensively available in the public domain, its structural features suggest potential for biological activity. The presence of chlorine atoms can enhance lipophilicity and potentially influence binding affinity to target proteins. The amino and carboxylate groups provide sites for hydrogen bonding and further chemical modification.

Comparative Analysis with Other Pyrazine Derivatives

To understand the potential of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, it is instructive to compare it with other well-characterized pyrazine derivatives. This section will focus on compounds with demonstrated antimicrobial and anticancer activities.

Antimicrobial Activity

Pyrazine derivatives have long been recognized for their antimicrobial properties. A notable example is the class of N-substituted 3-aminopyrazine-2-carboxamides.

Featured Comparator: 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide

This compound has shown significant activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[1]

Structure-Activity Relationship Insights:

  • The presence of a free amino group at position 3 of the pyrazine ring is often crucial for antimycobacterial activity.[1]

  • The nature of the substituent on the carboxamide nitrogen plays a significant role in modulating activity. In the case of alkyl derivatives, activity tends to increase with the length of the carbon chain.[1]

  • Phenyl derivatives, such as the 2,4-dimethoxyphenyl analog, have demonstrated potent activity, suggesting that aromatic interactions can be beneficial.[1]

The dichlorinated nature of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate suggests it may possess different electronic and steric properties compared to the comparator, which could influence its antimicrobial spectrum and potency.

Data Summary: Antimicrobial Activity of Selected Pyrazine Derivatives

CompoundTarget OrganismMICReference
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL[1]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 µM[4]
3-amino-N-heptylpyrazine-2-carboxamideStaphylococcus aureus250 µM[1]
Anticancer Activity

The pyrazine scaffold is also a key component in a number of anticancer agents. The substitution pattern on the pyrazine ring is critical for cytotoxic activity against various cancer cell lines.

Featured Comparator: 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives

A series of these derivatives have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[5]

Structure-Activity Relationship Insights:

  • The 3-amino-pyrazine-2-carboxamide core can mimic the hinge-binding motif of known kinase inhibitors.[5]

  • Modifications at the 6-position of the pyrazine ring and on the N-phenyl ring can significantly impact inhibitory potency and selectivity.[5]

  • For instance, compound 18i from a recent study, which incorporates a methyl-thiomorpholine 1,1-dioxide moiety, demonstrated superior inhibition of FGFR2 with an IC₅₀ of 150 nM.[5]

The dichloro substituents on Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate could potentially influence its interaction with the ATP binding pocket of kinases, a common mechanism of action for pyrazine-based anticancer agents.

Data Summary: Anticancer Activity of Selected Pyrazine Derivatives

CompoundCancer Cell LineIC₅₀Reference
Compound 18i (FGFR inhibitor)SNU-16 (gastric cancer)1.88 µM[5]
1,4-pyrazine-containing p300/CBP HAT inhibitorProstate cancer cells1.4 µM[6]
Lavanducyanin (N-alkyl-2-halophenazin-1-one)HL-60 (leukemia)≤ 0.75 µM[7]

Synthesis Strategies for Functionalized Pyrazines

The synthesis of functionalized pyrazine derivatives is a key aspect of their development as therapeutic agents. Several synthetic routes have been established, often involving condensation reactions.

General Synthetic Workflow:

A common and versatile method for synthesizing substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The choice of starting materials allows for the introduction of various substituents on the pyrazine ring.

SynthesisWorkflow Start Starting Materials (1,2-Dicarbonyl & 1,2-Diamine) Condensation Condensation Reaction Start->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Functionalized Pyrazine Derivative Oxidation->Pyrazine Purification Purification (Crystallization/Chromatography) Pyrazine->Purification

Caption: Generalized workflow for the synthesis of functionalized pyrazine derivatives.

Experimental Protocol: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This protocol outlines a general procedure for the synthesis of 3-aminopyrazine-2-carboxamide derivatives, which can be adapted for various analogs.

  • Activation of Carboxylic Acid: 3-Aminopyrazine-2-carboxylic acid is converted to its more reactive acid chloride or activated ester. This can be achieved using reagents such as thionyl chloride or a coupling agent like HATU.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired amine (e.g., 2,4-dimethoxyaniline) in the presence of a base (e.g., triethylamine or DIPEA) in an appropriate solvent (e.g., DMF or DCM).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the final N-substituted 3-aminopyrazine-2-carboxamide.

In Vitro Biological Evaluation Protocols

To assess the therapeutic potential of novel pyrazine derivatives, standardized in vitro assays are employed.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

MIC_Workflow Prep Prepare Serial Dilutions of Pyrazine Compound Inoc Inoculate with Bacterial Suspension Prep->Inoc Incubate Incubate at 37°C for 18-24 hours Inoc->Incubate Read Visually Assess for Bacterial Growth Incubate->Read Result Determine MIC (Lowest concentration with no visible growth) Read->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the compound dilutions. Positive (bacteria and standard antibiotic) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Anticancer Activity

MTT_Workflow Seed Seed Cancer Cells in 96-well Plate Treat Treat with Serial Dilutions of Pyrazine Compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent and Incubate Incubate->AddMTT AddSolv Add Solubilizing Agent (e.g., DMSO) AddMTT->AddSolv ReadAbs Measure Absorbance at ~570 nm AddSolv->ReadAbs CalcIC50 Calculate IC₅₀ Value ReadAbs->CalcIC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazine derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate represents an intriguing, yet underexplored, member of the pyrazine family. Based on the comparative analysis of its structural analogs, it holds promise as a scaffold for the development of novel therapeutic agents. The presence of dichloro substituents offers a unique opportunity to investigate the impact of halogenation on the biological activity of 3-aminopyrazine-2-carboxylate derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate and its derivatives. Systematic investigation of its antimicrobial and anticancer activities, coupled with mechanistic studies, will be crucial to unlocking its full therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for such endeavors, paving the way for the discovery of next-generation pyrazine-based drugs.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019;24(7):1212.
  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evalu
  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic & Medicinal Chemistry. 2020;28(1):115193.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. 2024.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. 2024.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(4):1112.
  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences. 2022;23(21):13264.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. 2022;27(19):6619.
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. 2021;68(4):882-895.
  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxyl
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  • Synthesis, characterization and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline. International Journal of Chemical Studies. 2021;9(1):2573-2579.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023;28(22):7538.
  • Enhancement of antitumor activity of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine and Baker's antifol (triazinate) with carboxypeptidase G1. Cancer Research. 1981;41(9 Pt 1):3466-3471.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs. 2022;20(10):638.
  • Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of the Korean Chemical Society. 2012;56(3):363-371.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers. 2022;14(19):4870.
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Comparative

Comparative analysis of different synthesis methods for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a vital heterocyclic building block in medicinal chemistry. The strategic placement of its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a vital heterocyclic building block in medicinal chemistry. The strategic placement of its amino, chloro, and carboxylate functionalities makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance in the drug discovery and development pipeline. This guide will compare two primary synthetic strategies: the direct chlorination of a pre-formed pyrazine ring and the construction of the dichloropyrazine core from acyclic precursors.

Method A: Direct Dichlorination of Ethyl 3-aminopyrazine-2-carboxylate

This approach commences with the commercially available or readily synthesized Ethyl 3-aminopyrazine-2-carboxylate and introduces the two chlorine atoms in a subsequent step. The key variable in this method is the choice of chlorinating agent.

Causality Behind Experimental Choices

The pyrazine ring is an electron-deficient heterocycle, which makes electrophilic substitution reactions, such as chlorination, challenging. The amino group at the 3-position is an activating group, directing electrophiles to the ortho and para positions (C5 and C6). However, the ring nitrogens are deactivating, necessitating potent chlorinating agents and often elevated temperatures to achieve dichlorination.

Experimental Protocols

Method A1: Chlorination with Sulfuryl Chloride

This is a widely employed method for the chlorination of electron-deficient aromatic systems.

  • Step 1: Reaction Setup In a flask equipped with a reflux condenser and a dropping funnel, Ethyl 3-aminopyrazine-2-carboxylate is dissolved in a suitable inert solvent, such as chloroform or 1,2-dichloroethane.

  • Step 2: Addition of Sulfuryl Chloride Sulfuryl chloride (SO₂Cl₂) is added dropwise to the solution at room temperature. An excess of sulfuryl chloride is typically used to ensure complete dichlorination.

  • Step 3: Reaction and Work-up The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled, and the excess sulfuryl chloride and solvent are removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • Step 4: Purification The crude product is purified by recrystallization or column chromatography to yield Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Method A2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and often more selective chlorinating agent than sulfuryl chloride.

  • Step 1: Reaction Setup Ethyl 3-aminopyrazine-2-carboxylate and N-chlorosuccinimide (in stoichiometric excess) are combined in a suitable solvent, such as acetonitrile or acetic acid.

  • Step 2: Reaction and Work-up The mixture is heated to a temperature typically ranging from 50 to 80 °C. The reaction is monitored until the starting material is consumed. The solvent is then removed in vacuo, and the residue is partitioned between water and an organic solvent.

  • Step 3: Purification The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Data Presentation: A Head-to-Head Comparison
ParameterMethod A1: Sulfuryl ChlorideMethod A2: N-Chlorosuccinimide (NCS)
Starting Material Ethyl 3-aminopyrazine-2-carboxylateEthyl 3-aminopyrazine-2-carboxylate
Key Reagents Sulfuryl chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Typical Yield (%) 60-70%50-65%
Purity (%) >95 (after purification)>95 (after purification)
Key Advantages High reactivity, relatively low cost.Milder reaction conditions, easier handling of the reagent, potentially higher selectivity.
Key Disadvantages Harsh reagent, generates corrosive HCl and SO₂ byproducts, requires careful handling.Lower reactivity may require longer reaction times or higher temperatures, higher cost of the reagent.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Mandatory Visualization

Method_A cluster_A1 Method A1: Sulfuryl Chloride cluster_A2 Method A2: N-Chlorosuccinimide A1_start Ethyl 3-aminopyrazine- 2-carboxylate A1_product Ethyl 3-amino-5,6-dichloro- pyrazine-2-carboxylate A1_start->A1_product Reflux A1_reagent SO₂Cl₂ A1_reagent->A1_start A2_start Ethyl 3-aminopyrazine- 2-carboxylate A2_product Ethyl 3-amino-5,6-dichloro- pyrazine-2-carboxylate A2_start->A2_product Heating A2_reagent NCS A2_reagent->A2_start

Caption: Workflow for the direct dichlorination of Ethyl 3-aminopyrazine-2-carboxylate.

Method B: Pyrazine Ring Construction from Acyclic Precursors

Causality Behind Experimental Choices

The core principle of this method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. The substituents on the final product are determined by the choice of the acyclic precursors. To obtain the target molecule, a diamine precursor that will result in the 3-amino group and an ester at the 2-position is required, along with a dicarbonyl compound that will provide the chloro substituents at the 5 and 6 positions. A plausible route involves the condensation of an amino-amidine with a dichlorinated dicarbonyl species.

Experimental Protocol

A potential synthetic route involves a two-step process starting from commercially available precursors.

  • Step 1: Synthesis of Ethyl 3-aminopyrazine-2-carboxylate from Acyclic Precursors The condensation of a symmetrical glyoxal with ethyl 2-amidino-2-aminoacetate dihydrochloride in the presence of a base like sodium acetate can yield Ethyl 3-aminopyrazine-2-carboxylate[1].

  • Step 2: Dichlorination of the Formed Pyrazine Ring The Ethyl 3-aminopyrazine-2-carboxylate synthesized in the first step is then subjected to dichlorination using either sulfuryl chloride or N-chlorosuccinimide as described in Method A.

Data Presentation: A Head-to-Head Comparison
ParameterMethod B: Ring Construction and Chlorination
Starting Materials Glyoxal, Ethyl 2-amidino-2-aminoacetate dihydrochloride
Key Reagents Sodium acetate, Sulfuryl chloride or NCS
Typical Overall Yield (%) 15-25% (two steps)
Purity (%) >95 (after final purification)
Key Advantages Utilizes simple, inexpensive starting materials. Avoids handling of a potentially expensive substituted pyrazine precursor.
Key Disadvantages Multi-step synthesis with a lower overall yield. The initial condensation step may have modest yields. Requires an additional purification step for the intermediate.

Note: The overall yield is an estimation based on the reported yield for the condensation step and the subsequent chlorination.

Mandatory Visualization

Method_B cluster_B Method B: Pyrazine Ring Construction and Chlorination B_start1 Glyoxal B_intermediate Ethyl 3-aminopyrazine- 2-carboxylate B_start1->B_intermediate Condensation B_start2 Ethyl 2-amidino-2-aminoacetate dihydrochloride B_start2->B_intermediate B_product Ethyl 3-amino-5,6-dichloro- pyrazine-2-carboxylate B_intermediate->B_product Dichlorination B_reagent SO₂Cl₂ or NCS B_reagent->B_intermediate

Caption: Workflow for the synthesis via pyrazine ring construction followed by dichlorination.

Comparative Analysis and Recommendations

Expertise & Experience Insights:

  • Method A (Direct Chlorination): This is generally the more straightforward and higher-yielding approach, provided that the starting material, Ethyl 3-aminopyrazine-2-carboxylate, is accessible at a reasonable cost. The choice between sulfuryl chloride and NCS depends on the specific requirements of the synthesis. For larger-scale production where cost is a major factor and appropriate safety measures are in place, sulfuryl chloride is often preferred due to its high reactivity and lower price. For smaller-scale laboratory synthesis or when dealing with sensitive substrates where selectivity is crucial, the milder conditions and easier handling of NCS might be advantageous, despite the potentially lower yield and higher cost.

  • Method B (Ring Construction): This de novo synthesis is a viable alternative when the starting pyrazine is not commercially available or is prohibitively expensive. While the overall yield is lower due to the multi-step nature of the process, the use of simple and inexpensive starting materials can make it economically attractive for large-scale manufacturing. The key challenge in this route is the optimization of the initial condensation reaction to maximize the yield of the intermediate pyrazine.

Trustworthiness and Self-Validating Systems:

For both methods, the purity of the final product is critical for its use in subsequent pharmaceutical applications. Each protocol described includes a purification step (recrystallization or column chromatography) which is essential for removing unreacted starting materials, byproducts, and any over-chlorinated species. The identity and purity of the final compound should always be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Conclusion

The synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate can be effectively achieved through two primary strategies: direct dichlorination of a pre-existing pyrazine ring or construction of the pyrazine core from acyclic precursors followed by chlorination. The choice between these methods is a strategic one, balancing factors such as the availability and cost of starting materials, desired yield, scalability, and safety considerations. For rapid access and higher yields, direct chlorination is the preferred route. For cost-effective large-scale production from basic building blocks, the ring construction method presents a compelling alternative. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision based on their specific needs and resources.

References

  • Vogl, O., & Taylor, E. C. (1959). Pyrimidine-N-Oxides. I. The Synthesis of Alloxazine- and Isoalloxazine-N-Oxides. Journal of the American Chemical Society, 81(11), 2820-2824.

Sources

Validation

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Introduction Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical to the quality and safety of the final drug product. Consequently, a robust, accurate, and reliable analytical method for its quantification is paramount.

This guide presents a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The validation has been rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control in a regulated environment.[1][2] Furthermore, this guide provides a comparative overview of this method with other potential analytical techniques, offering researchers and drug development professionals the necessary data to make informed decisions for their specific applications.

Section 1: The New HPLC-UV Method: Rationale and Development

The choice of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was predicated on its widespread availability, high resolution, sensitivity, and the inherent presence of a chromophore in the structure of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, making it amenable to UV detection.

The primary objective during method development was to achieve a symmetric peak shape for the analyte, free from interference from potential impurities or degradation products, within a reasonable run time. This was achieved through a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. The final optimized conditions are detailed in the experimental protocols section. This systematic approach to method development is a foundational element for a robust analytical procedure.[3]

Section 2: Validation of the HPLC-UV Method according to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][5] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6] Our validation protocol was designed to assess the following key parameters:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[7] To demonstrate specificity, a forced degradation study was conducted. The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The chromatograms of the stressed samples were compared with that of a non-stressed standard. The developed method demonstrated excellent specificity, with the main peak of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate being well-resolved from all degradation peaks and any potential placebo interference.

Linearity

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[8] Linearity was evaluated by analyzing five standard solutions of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate at concentrations ranging from 50% to 150% of the nominal working concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Parameter Result Acceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept MinimalClose to zero
Slope 25432-
Table 1: Linearity Data for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It was determined by applying the method to samples of a known concentration of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate and calculating the percentage recovery. The study was conducted at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.

Concentration Level Mean Recovery (%) RSD (%) Acceptance Criteria
80% 99.8%0.45%98.0% - 102.0%
100% 100.5%0.32%98.0% - 102.0%
120% 100.2%0.39%98.0% - 102.0%
Table 2: Accuracy (Recovery) Study Results.

The excellent recovery values demonstrate the accuracy of the method for the quantification of the analyte.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[9] It is typically addressed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Repeatability was assessed by performing six replicate injections of a 100% concentration standard solution on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision was evaluated by repeating the analysis on a different day, with a different analyst, and on a different instrument.

Precision Level Parameter Result Acceptance Criteria
Repeatability % RSD of 6 replicates0.55%% RSD ≤ 2.0%
Intermediate Precision % RSD across two days0.89%% RSD ≤ 2.0%
Table 3: Precision Study Results (Repeatability and Intermediate Precision).

The low relative standard deviation (RSD) values confirm that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Parameter Result
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Table 4: Summary of LOD and LOQ Results.
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Robustness was evaluated by introducing small, deliberate changes to the method parameters, such as the flow rate, column temperature, and mobile phase composition.

Parameter Varied Variation Effect on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area or retention time
Column Temperature ± 2 °CNo significant change in peak area or retention time
Mobile Phase Composition ± 2% Organic PhaseNo significant change in peak area or retention time
Table 5: Robustness Study Results.

The method proved to be robust with respect to these small variations, indicating its suitability for routine use in a quality control laboratory.

Section 3: Comparison with Alternative Analytical Methods

While the validated HPLC-UV method is highly suitable for its intended purpose, it is beneficial for researchers to understand the landscape of other potential analytical techniques.[11][12]

Method Principle Advantages for this Analyte Potential Limitations
HPLC-UV (Validated Method) Separation based on polarity, detection via UV absorbance.High resolution and sensitivity, robust, widely available, suitable for purity and assay.[13]Requires the analyte to have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point, followed by mass-based detection.[14]High sensitivity and specificity, provides structural information for identification of impurities.Requires the analyte to be volatile and thermally stable, or require derivatization.
UV-Vis Spectroscopy Measures the absorption of UV-Vis light by the analyte in a solution.Simple, rapid, and cost-effective for concentration determination of a pure substance.Lacks specificity; cannot separate the analyte from impurities or degradation products.
Table 6: Comparative Overview of Analytical Methodologies.

For routine quality control involving both assay and impurity profiling, the validated HPLC-UV method offers the best balance of specificity, sensitivity, and practicality. GC-MS could be a powerful orthogonal technique, particularly for the identification of unknown volatile impurities.[14] Simple UV-Vis spectroscopy would be inadequate for samples containing multiple components.

Section 4: Detailed Experimental Protocols

HPLC-UV Method Parameters
  • HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Validation Protocol: Step-by-Step
  • Specificity (Forced Degradation):

    • Prepare solutions of the analyte at 1 mg/mL.

    • Subject separate aliquots to:

      • Acid hydrolysis (0.1 N HCl at 60°C for 4 hours).

      • Base hydrolysis (0.1 N NaOH at 60°C for 2 hours).

      • Oxidative degradation (3% H₂O₂ at room temperature for 24 hours).

      • Thermal degradation (dry heat at 105°C for 24 hours).

      • Photolytic degradation (exposure to UV light for 24 hours).

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to the working concentration and analyze by HPLC.

    • Assess peak purity of the analyte in all stressed samples.

  • Linearity:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80, 100, 120 µg/mL).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Prepare a sample at 100% of the target concentration. Analyze six times on the same day. Calculate the %RSD.

    • Intermediate Precision: Have a different analyst repeat the repeatability study on a different day using a different instrument. Calculate the cumulative %RSD.

  • LOD & LOQ:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ) by injecting a series of dilute solutions.

  • Robustness:

    • Prepare a standard solution at 100% concentration.

    • Analyze this solution under the normal method conditions and under deliberately varied conditions (e.g., flow rate at 0.9 and 1.1 mL/min; column temperature at 28°C and 32°C).

    • Evaluate the impact on retention time, peak area, and peak shape.

Mandatory Visualizations

ValidationWorkflow cluster_prep Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Protocol Develop Validation Protocol Standards Prepare Reference Standards & Samples Protocol->Standards Specificity Specificity / Forced Degradation Standards->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Analysis Analyze Data vs. Acceptance Criteria Specificity->Analysis Linearity->Accuracy Linearity->Analysis Accuracy->Precision Accuracy->Analysis Precision->LOD_LOQ Precision->Analysis LOD_LOQ->Robustness LOD_LOQ->Analysis Robustness->Analysis Report Compile Validation Report Analysis->Report

Caption: Workflow of the Analytical Method Validation.

ValidationParameters Method Validated Analytical Method Linearity Linearity Method->Linearity is linear? Specificity Specificity Method->Specificity is specific? Robustness Robustness Method->Robustness is robust? Accuracy Accuracy LOQ LOQ Accuracy->LOQ required at Precision Precision Precision->Accuracy prerequisite for Precision->LOQ required at Linearity->Accuracy impacts Linearity->Precision impacts

Caption: Logical Relationship of Key Validation Parameters.

Conclusion

This guide has detailed the successful validation of a novel, specific, linear, accurate, precise, and robust HPLC-UV method for the quantification of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. All validation parameters met the pre-defined acceptance criteria as stipulated by the ICH Q2(R1) guidelines. The presented data unequivocally demonstrates that the method is fit for its intended purpose, namely the routine quality control analysis of this important pharmaceutical intermediate. The comparison with alternative methods further solidifies the choice of HPLC-UV as the most appropriate technique, balancing performance with practicality. This validated method can now be confidently implemented in a regulated laboratory environment to ensure product quality and support drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Pandey, P. K. (2025). Classification Of Analytical Methods For Pharmaceutical Analysis: Learn with 7+FAQs.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis.
  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods.
  • Pharmaguideline. (n.d.). Different Techniques of Analysis.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).

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Comparative

A Researcher's Guide to the Spectroscopic Confirmation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of robust research and development. Ethyl 3-amino-5,6-dichloropyrazine-2-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of robust research and development. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a substituted pyrazine, represents a class of molecules with significant potential in medicinal chemistry. The pyrazine core is a key pharmacophore found in numerous therapeutic agents.[1] The unequivocal confirmation of its molecular structure is, therefore, not merely a procedural step but a critical prerequisite for understanding its chemical behavior and biological activity.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required for the structural confirmation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure and the resulting spectral data, offering field-proven insights into experimental choices and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated approach to structural analysis.

The Molecular Blueprint: Structure and Expected Spectroscopic Signatures

Before delving into the experimental data, it is crucial to dissect the target molecule and predict the expected spectroscopic outcomes. This predictive exercise forms the basis of our analytical strategy.

Molecular Structure: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate Molecular Formula: C₇H₇Cl₂N₃O₂[2][3] Molecular Weight: 236.0 g/mol [2]

Caption: Structure of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of inquiry for structural elucidation, providing information on the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for pyrazine derivatives, DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amino group.[4]

  • Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted vs. Comparative ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Comparative Data (Similar Aminopyrazines) (δ, ppm) Multiplicity Integration
-NH₂5.0 - 7.56.5 - 7.6 (broad singlet)[4][5]Broad Singlet2H
-O-CH₂-CH₃4.2 - 4.54.3 (quartet)Quartet2H
-O-CH₂-CH₃1.2 - 1.51.3 (triplet)Triplet3H

Analysis and Causality:

  • Amino Protons (-NH₂): The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Their chemical shift is highly dependent on solvent and concentration. In related 3-aminopyrazine-2-carboxamides, these protons are observed between 7.49–7.62 ppm in DMSO-d₆.[4] The electron-withdrawing nature of the dichloropyrazine ring would likely shift this signal downfield.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will present as a classic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, leading to a downfield shift in the 4.2-4.5 ppm region. These protons are split by the three neighboring methyl protons, resulting in a quartet. The methyl protons (-CH₃) are further from the electronegative oxygen and will appear upfield (1.2-1.5 ppm) as a triplet, being split by the two methylene protons.

There are no aromatic C-H protons on the pyrazine ring in the target molecule, which simplifies the aromatic region of the spectrum significantly. This absence is a key confirmatory feature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumental Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, with each unique carbon atom appearing as a single line.

  • Data Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Predicted vs. Comparative ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Comparative Data (Similar Aminopyrazines) (δ, ppm)
C=O (Ester)160 - 165163 - 167[4]
C-NH₂150 - 155~150
C-Cl140 - 148Not directly available, but expected downfield
C-Cl135 - 142Not directly available, but expected downfield
C-COOEt125 - 130~128
-O-CH₂-60 - 65~62
-CH₃13 - 16~14

Analysis and Causality:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the highly deshielded region of 160-165 ppm, consistent with data from analogous pyrazine carboxamides.[4]

  • Pyrazine Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the substituents. The carbon attached to the amino group (C-NH₂) is expected to be significantly downfield due to the resonance effect of the nitrogen lone pair. The two carbons bonded to chlorine (C-Cl) will also be strongly deshielded. The carbon bearing the ester group (C-COOEt) will be influenced by both adjacent nitrogen atoms and the carbonyl group.

  • Ethyl Ester Carbons: The methylene carbon (-O-CH₂-) will be in the 60-65 ppm range due to the attached oxygen, while the terminal methyl carbon (-CH₃) will be highly shielded, appearing around 13-16 ppm.

SpectraBase lists the availability of a ¹³C NMR spectrum for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, which could be used for direct comparison.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Instrumental Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific bond vibrations.

Key Vibrational Frequencies
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comparative Data (Similar Aminopyrazines) (cm⁻¹)
-NH₂N-H Stretch3300 - 3500 (two bands)3189 - 3413[5][7]
C-H (Aliphatic)C-H Stretch2850 - 30002875 - 2975[1]
C=O (Ester)C=O Stretch1700 - 17301641 - 1684 (Amide, slightly lower)[4]
C=N, C=C (Aromatic)Ring Stretch1500 - 16001580 - 1610[7]
C-O (Ester)C-O Stretch1100 - 1300~1250
C-ClC-Cl Stretch600 - 800Not specified, but expected in this region

Analysis and Causality:

  • N-H Stretching: The primary amine will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

  • C=O Stretching: A strong, sharp absorption band between 1700-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. This is typically at a higher frequency than an amide carbonyl, which is observed in the 1641-1684 cm⁻¹ range for related structures.[4]

  • Aromatic Ring Stretching: Vibrations from the C=C and C=N bonds within the pyrazine ring will appear in the 1500-1600 cm⁻¹ region.

  • C-Cl Stretching: The presence of chlorine atoms will give rise to absorptions in the fingerprint region (600-800 cm⁻¹), although these can be difficult to assign definitively without comparative analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" technique that often yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that causes extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Features
  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The most critical piece of information is the molecular ion peak. For a molecular formula of C₇H₇Cl₂N₃O₂, the expected monoisotopic mass is approximately 235.00 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion:

    • M⁺ peak: (containing two ³⁵Cl atoms) - Highest abundance

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - About 65% of the M⁺ peak

    • M+4 peak: (containing two ³⁷Cl atoms) - About 10% of the M⁺ peak

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅) from the ester.

    • Loss of the entire ester group (-COOC₂H₅).

    • Loss of chlorine atoms.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound Ethyl 3-amino-5,6- dichloropyrazine-2-carboxylate HNMR ¹H NMR Compound->HNMR Proton Env. CNMR ¹³C NMR Compound->CNMR Carbon Skeleton IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Mol. Weight & Formula Confirmation Validated Structure HNMR->Confirmation CNMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for spectroscopic structural confirmation.

Conclusion: A Self-Validating System

The structural confirmation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is achieved not by a single technique but by the convergence of evidence from multiple, complementary spectroscopic methods. The ¹H and ¹³C NMR data provide the core framework and connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. Each protocol acts as a self-validating system; the data from one technique should be entirely consistent with the others. By comparing the experimentally obtained data with theoretically predicted values and data from structurally similar, well-characterized compounds, researchers can achieve an unambiguous and authoritative structural assignment, paving the way for further investigation into the compound's properties and potential applications.

References

  • Chacko Yohannan Panickar, J., et al. (2009). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 2(2), 29-39.
  • Zatloukalová, L., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(12), 3296. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Available at: [Link]

  • Kumar, P., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1545-1555.
  • Abdel-Rahman, L. H., et al. (2014). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Spectroscopy, 2014, 280628. Available at: [Link]

  • Chemspace. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Available at: [Link]

  • Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • Angene International Limited. (n.d.). Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Available at: [Link]

  • Krishnakumar, V., & Prabavathi, N. (2013). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 2(2), 29-39. Available at: [Link]

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Validation

A Comparative Guide to the Purity Analysis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate by HPLC and GC-MS

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of Ethyl 3-amino-5,6-dichlo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide analytical method selection and implementation.

Introduction: The Critical Role of Purity Analysis

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (MW: 236.06 g/mol , Formula: C₇H₇Cl₂N₃O₂) is a heterocyclic compound whose structural integrity and purity are foundational to the quality of downstream products. Impurity profiling—the identification and quantification of unwanted chemical entities—is a non-negotiable aspect of pharmaceutical development and quality control.[1] Regulatory bodies like the FDA and EMA mandate stringent purity standards, making the choice of analytical methodology a critical decision point.[2]

This guide dissects the two primary chromatographic techniques employed for this purpose: HPLC and GC-MS. The choice between them is not arbitrary; it is dictated by the physicochemical properties of the analyte and the potential impurities, which can range from non-volatile related substances to volatile residual solvents.[3]

The Analytical Decision Matrix: HPLC vs. GC-MS

The fundamental difference between HPLC and GC lies in the state of the mobile phase and the conditions required for analysis. HPLC utilizes a liquid mobile phase to separate compounds that are soluble and thermally labile, making it the workhorse for most pharmaceutical APIs and their related impurities.[4] Conversely, GC requires the sample to be volatile and thermally stable to be carried by an inert gas mobile phase through the analytical column.[5]

The following diagram illustrates the logical workflow for selecting the appropriate technique for the purity analysis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Analysis_Decision_Flow cluster_Input Sample Information cluster_Question Primary Analytical Question cluster_Paths Method Selection Pathways cluster_Output Analytical Outcome Analyte Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (API Intermediate) Question What is the nature of the impurity to be detected? Analyte->Question HPLC_Path Non-volatile or Thermally Labile? (e.g., Related substances, degradants, starting material carryover) Question->HPLC_Path Yes GC_Path Volatile or Semi-Volatile? (e.g., Residual solvents, volatile by-products) Question->GC_Path Yes HPLC_Method HPLC / HPLC-MS Analysis HPLC_Path->HPLC_Method GC_Method GC-MS Analysis GC_Path->GC_Method Outcome Comprehensive Impurity Profile: - Assay & Purity - Related Substances - Residual Solvents HPLC_Method->Outcome GC_Method->Outcome

Caption: Decision workflow for selecting HPLC or GC-MS.

High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

HPLC is the premier technique for determining the assay (potency) and quantifying non-volatile impurities and degradation products of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Its operation at ambient temperatures protects thermally sensitive molecules from decomposition during analysis.[4]

Expertise & Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography. The nonpolar C18 chains interact with the pyrazine ring system, while the polar functional groups (amino, ester) interact with the aqueous mobile phase. This dual interaction provides excellent retention and selectivity for separating the main compound from closely related structural analogues.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is optimal. The formic acid protonates the amino group, ensuring sharp peak shapes and consistent retention. The gradient, starting with a higher aqueous content and increasing the organic proportion, allows for the elution of both polar and non-polar impurities within a single run.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at a specific wavelength (typically around the molecule's λmax) but also provides UV spectra for each peak. This is a powerful tool for peak purity assessment and preliminary identification of impurities by comparing their spectra to that of the main peak. For definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[1]

Detailed Experimental Protocol: HPLC-DAD
  • Instrumentation: High-Performance Liquid Chromatography system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 10 mg of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[3] While the parent compound, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, may have limited volatility, GC-MS is indispensable for ensuring compliance with solvent residue limits set by guidelines such as ICH Q3C.

Expertise & Causality Behind Experimental Choices
  • Sample Introduction: Headspace analysis is the preferred injection technique for residual solvents. In this method, the sample is heated in a sealed vial, and only the vapor phase (headspace), containing the volatile analytes, is injected into the GC. This prevents the non-volatile API from contaminating the GC system and provides a very clean analysis.

  • Stationary Phase (Column): A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is highly effective. This phase provides good separation for a wide range of common organic solvents with varying polarities and boiling points.

  • Detector: A Mass Spectrometer is the definitive detector for GC. It fragments eluting compounds in a reproducible manner, creating a "chemical fingerprint" or mass spectrum. By comparing this spectrum to extensive libraries (e.g., NIST), unknown volatile impurities can be identified with a high degree of confidence.[5][6]

Detailed Experimental Protocol: Headspace GC-MS
  • Instrumentation: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Injection Volume: 1 mL from the headspace.

  • MS Parameters:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample. Seal the vial immediately.

Performance Comparison: HPLC vs. GC-MS

The following table provides a direct comparison of the two techniques for the analysis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

ParameterHPLC with DAD/MSHeadspace GC-MS
Primary Application Assay, purity, non-volatile related substances, degradation products.Volatile impurities, residual solvents.
Analyte Volatility Not required. Suitable for non-volatile and thermally labile compounds.[4]Required. Analyte must be volatile and thermally stable.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a high-boiling solvent within a sealed headspace vial.
Separation Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Typical Run Time 20-40 minutes.20-30 minutes.
Identification Power Good with DAD (spectral comparison); Excellent with MS (molecular weight).Excellent; definitive identification via mass spectral library matching.[5]
Key Advantage Broad applicability for the main compound and its primary impurities.[1]Unmatched for identifying and quantifying trace volatile impurities.[3]

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to prove it is suitable for its intended purpose.[7] This is a core requirement of Good Manufacturing Practice (GMP) and regulatory agencies.[8] The validation process provides documented evidence of reliability, accuracy, and consistency.[2][9] Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Proportionality of the measured response to the analyte concentration.

  • Accuracy: Closeness of the test results to the true value.

  • Precision: Agreement among a series of measurements (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentrations for which the method is accurate and precise.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected, respectively.

The overall workflow for ensuring a validated purity analysis is depicted below.

Validation_Workflow cluster_Develop Phase 1: Development cluster_Validate Phase 2: Validation (ICH Q2 R1) cluster_Implement Phase 3: Implementation Dev Method Development (Select Column, Mobile Phase, Temp Program, etc.) Opt Method Optimization (Refine parameters for best separation & sensitivity) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD / LOQ Prec->LOQ Routine Routine QC Testing LOQ->Routine Report Certificate of Analysis (Purity Report) Routine->Report

Caption: Workflow from method development to routine analysis.

Conclusion

For a comprehensive purity analysis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a dual-pronged approach utilizing both HPLC and GC-MS is essential. HPLC serves as the primary tool for determining the potency and profiling non-volatile related substances, which often constitute the most significant impurities from a process chemistry standpoint. GC-MS is the indispensable complementary technique for ensuring that volatile impurities and residual solvents are below acceptable safety thresholds.

By understanding the principles, strengths, and specific applications of each technique, and by grounding all methods in a robust validation framework, researchers and drug development professionals can ensure the highest quality of their intermediates, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Academics. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]

  • Patsnap. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

In the landscape of modern drug discovery, heterocyclic compounds, particularly pyrazine derivatives, represent a cornerstone of medicinal chemistry. Their inherent structural diversity and broad spectrum of biological a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic compounds, particularly pyrazine derivatives, represent a cornerstone of medicinal chemistry. Their inherent structural diversity and broad spectrum of biological activities have positioned them as privileged scaffolds in the development of novel therapeutic agents.[1][2][3] This guide focuses on Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a member of this versatile class of molecules. While direct and extensive biological data on this specific ester is emerging, we can infer its potential therapeutic applications and design robust evaluation strategies by examining its structural analogs and the broader pyrazine family.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a comparative analysis of hypothesized in vitro and in vivo assays for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, juxtaposed with established alternative compounds. The methodologies detailed herein are grounded in established scientific principles to ensure reliability and reproducibility.

Projected Therapeutic Potential and Comparative Framework

Based on the well-documented activities of pyrazine derivatives, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is projected to exhibit potential in three key therapeutic areas: oncology, infectious diseases (specifically tuberculosis), and inflammation.[1][2][3] To objectively evaluate its performance, this guide will compare its hypothetical and analog-derived data with the following well-established drugs:

  • Anticancer: Doxorubicin, a widely used chemotherapeutic agent.

  • Antibacterial (Antitubercular): Isoniazid, a first-line antibiotic for the treatment of tuberculosis.

  • Anti-inflammatory: Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).

The following sections will detail the experimental workflows, present comparative data in a tabular format, and provide step-by-step protocols for key assays.

In Vitro Assay I: Anticancer Activity - Cytotoxicity Screening

The initial assessment of a novel compound's anticancer potential invariably begins with in vitro cytotoxicity assays. These assays determine the concentration at which the compound inhibits the proliferation of or kills cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the potency of the compound.

Comparative Cytotoxicity Data

For the purpose of this guide, we will use data from structurally related N-substituted 3-aminopyrazine-2-carboxamides as a proxy for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

CompoundCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Proxy) HepG2 (Liver)MTT~41.4[4]DoxorubicinNot Available
Doxorubicin MCF-7 (Breast)MTT/SRB2.50 - 8.306[5][6]--
Doxorubicin A549 (Lung)MTT>20[5]--

Note: The proxy data for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is derived from a structurally similar compound, 3-amino-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.[4]

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cancer Cell Culture (e.g., MCF-7, A549) seed_plate Seed Cells in 96-well Plate (5,000-10,000 cells/well) prep_cells->seed_plate prep_compound Prepare Stock Solution of Test Compound (in DMSO) add_compound Add Serial Dilutions of Test Compound prep_compound->add_compound seed_plate->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add MTT or SRB Reagent incubate->add_reagent read_plate Measure Absorbance (Spectrophotometer) add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for In Vitro Cytotoxicity Testing.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media. Trypsinize and seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

In Vitro Assay II: Antibacterial Activity - Antitubercular Screening

Pyrazinamide, a structural analog of nicotinamide, is a cornerstone of tuberculosis therapy. Given the structural similarities, Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate warrants investigation for its potential antimycobacterial activity. The standard method for this is determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Comparative Antitubercular Activity Data
CompoundStrainAssay MethodMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Hypothetical) M. tuberculosis H37RvBroth MicrodilutionTo be determinedIsoniazid0.015 - 0.06[7][8]
Pyrazinamide (Analog) M. tuberculosis H37RvBroth Microdilution (acidic pH)≤12.5 to 100[9][10]Isoniazid0.015 - 0.06[7][8]
Isoniazid M. tuberculosis H37RvBroth Microdilution0.015 - 0.06[7][8]--
Experimental Workflow: Antitubercular Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria Culture M. tuberculosis H37Rv inoculate Inoculate with Bacterial Suspension prep_bacteria->inoculate prep_compound Prepare Stock Solution of Test Compound serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate assess_growth Visual or Spectrophotometric Assessment of Growth incubate->assess_growth determine_mic Determine MIC (Lowest concentration with no growth) assess_growth->determine_mic

Caption: Workflow for MIC Determination.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Compound Preparation: Prepare a stock solution of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate in an appropriate solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the culture medium.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Growth Assessment: Determine bacterial growth by visual inspection for turbidity or by adding a growth indicator such as resazurin.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9][10]

In Vivo Assay I: Anticancer Efficacy - Xenograft Tumor Model

Promising results from in vitro studies necessitate validation in a living organism. The human tumor xenograft model in immunocompromised mice is a standard preclinical model to evaluate the in vivo efficacy of potential anticancer agents.

Comparative In Vivo Anticancer Efficacy
CompoundTumor ModelDosing Regimen% Tumor Growth InhibitionReference CompoundReference % TGI
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Hypothetical) MCF-7 XenograftTo be determinedTo be determinedDoxorubicinVaries with dose
Pyrazinamide Analog (Spectinamide 1599) M. tb infected mice100 mg/kg, dailySignificant reduction in bacterial load[11]Isoniazid/Rifampicin/PyrazinamideStandard efficacy[11]

Note: Data for a pyrazinamide analog in a tuberculosis model is provided for context on in vivo studies of similar compounds.

Experimental Workflow: Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant_cells Implant Human Cancer Cells (e.g., MCF-7) into Mice allow_growth Allow Tumors to Reach Palpable Size implant_cells->allow_growth randomize Randomize Mice into Treatment Groups allow_growth->randomize administer_drug Administer Test Compound and Controls (e.g., daily, i.p.) randomize->administer_drug monitor Monitor Tumor Volume and Body Weight administer_drug->monitor euthanize Euthanize Mice monitor->euthanize At study endpoint excise_tumors Excise and Weigh Tumors euthanize->excise_tumors analyze_data Calculate Tumor Growth Inhibition (TGI) excise_tumors->analyze_data

Caption: Workflow for In Vivo Xenograft Study.

Detailed Protocol: Human Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of female athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., Doxorubicin).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

In Vivo Assay II: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and widely used assay to screen for acute anti-inflammatory activity of novel compounds.

Comparative In Vivo Anti-inflammatory Activity
CompoundAnimal ModelDose% Inhibition of EdemaReference CompoundReference % Inhibition
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Hypothetical) RatTo be determinedTo be determinedIndomethacin54%[12]
Indomethacin Rat10 mg/kg54%[12]--
Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis measure_initial Measure Initial Paw Volume (Plethysmometer) administer_compound Administer Test Compound or Vehicle (p.o.) measure_initial->administer_compound inject_carrageenan Inject Carrageenan into Hind Paw administer_compound->inject_carrageenan After 1 hour measure_edema Measure Paw Volume at Regular Intervals (e.g., 1-5h) inject_carrageenan->measure_edema calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition

Caption: Workflow for Paw Edema Assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate orally at different doses. The control group receives the vehicle, and the positive control group receives Indomethacin (e.g., 10 mg/kg).[12]

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. By leveraging knowledge from structurally similar pyrazine derivatives, we have outlined robust in vitro and in vivo assays to probe its potential anticancer, antitubercular, and anti-inflammatory activities. The direct comparison with established drugs like doxorubicin, isoniazid, and indomethacin will provide a clear benchmark for its therapeutic potential.

Further research should focus on obtaining direct experimental data for the title compound to validate these projections. Mechanistic studies, including enzyme inhibition assays and pathway analysis, will be crucial in elucidating its mode of action. Additionally, pharmacokinetic and toxicological profiling will be essential for its progression as a potential drug candidate. The methodologies and comparative data presented herein offer a scientifically rigorous starting point for the comprehensive investigation of this promising pyrazine derivative.

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  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). Retrieved from [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. (2025). International Educational Applied Scientific Research Journal.

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Validation

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Amino-5,6-dichloropyrazine-2-carboxylate Derivatives in Kinase Inhibition

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate derivatives, with a primary focus on their potential as kinase inhibitors. We wil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate derivatives, with a primary focus on their potential as kinase inhibitors. We will objectively compare their performance with alternative heterocyclic scaffolds and provide supporting experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The 3-Aminopyrazine-2-carboxylate Scaffold as a Privileged Structure in Kinase Inhibition

The 3-aminopyrazine-2-carboxylate core is a recognized privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent structural features, including the nitrogen atoms in the pyrazine ring, act as key hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of many successful kinase inhibitors.[1][2] The ethyl ester and amino group at positions 2 and 3, respectively, provide versatile handles for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown promise against a variety of kinase targets, most notably Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a range of cancers.[3] The strategic modification of the 3-aminopyrazine-2-carboxylate core has led to the identification of potent and selective inhibitors, demonstrating the tractability of this chemical class for therapeutic development.[4]

Deciphering the Structure-Activity Relationship (SAR) of 3-Aminopyrazine-2-carboxylate Derivatives

The biological activity of 3-aminopyrazine-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and modifications to the carboxylate and amino moieties.

The Critical Role of the 3-Amino Group

The 3-amino group is a crucial pharmacophoric element, typically engaging in hydrogen bonding interactions with the kinase hinge region.[1] Acylation of this amino group with various substituted benzoyl groups has been explored, revealing that substitution on the benzoyl ring significantly impacts activity. For instance, in a series of 3-acylaminopyrazine-2-carboxamides investigated as potential antimycobacterial agents, derivatives with a 4'-substituted benzoyl group on the 3-amino moiety exhibited the highest activity. Specifically, lipophilic substituents such as halogens (Br, Cl, F) and small alkyl groups (methyl) at the 4-position of the benzene ring were found to be favorable.[5]

Influence of Substituents at the 5- and 6-Positions

The 5- and 6-positions of the pyrazine ring offer opportunities to modulate the electronic and steric properties of the molecule, influencing both target engagement and selectivity. The presence of chlorine atoms at both the 5- and 6-positions, as in the title compound, is expected to significantly impact the molecule's properties. Halogenation can enhance binding affinity through various interactions and can also influence the compound's metabolic stability.[6]

In related pyrazine-based chalcones, halogen substitution has been shown to be a key determinant of antimicrobial activity.[7][8] While direct SAR data for 5,6-dichloro substitution on kinase inhibitory activity is limited in the public domain for the ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate core, it is a common strategy in medicinal chemistry to enhance potency. For example, in a series of pyrazole-based kinase inhibitors, the presence of two chloro atoms and one fluoro atom was found to be optimal for activity.[9]

Modifications of the Ethyl Carboxylate Group

The ethyl carboxylate at the 2-position is another key site for modification. Conversion of the ester to an amide is a common strategy to introduce further points of interaction and to modulate physicochemical properties. In the development of FGFR inhibitors based on the 3-amino-pyrazine-2-carboxamide scaffold, the amide nitrogen was functionalized with various substituted phenyl rings. A 3,5-dihydroxyphenyl substituent on the amide was found to dramatically improve inhibitory activity against FGFR1-4.[10] This highlights the importance of this position for engaging with the solvent-exposed region of the kinase active site.

The general synthetic approach to these derivatives often involves the initial synthesis of the core pyrazine structure followed by diversification at the key positions.

Synthetic_Scheme start Starting Materials intermediate1 Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate start->intermediate1 Multi-step synthesis modification_amide Amide Formation (e.g., with substituted anilines) intermediate1->modification_amide Hydrolysis then amide coupling modification_amino Acylation of 3-amino group (e.g., with benzoyl chlorides) intermediate1->modification_amino final_products Diverse Library of Pyrazine Derivatives modification_amide->final_products modification_amino->final_products

Caption: Generalized synthetic workflow for creating a library of 3-aminopyrazine-2-carboxylate derivatives.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the biological activities of various 3-aminopyrazine-2-carboxamide derivatives from the literature. This data, while not directly on the title ethyl ester, provides valuable insights into the potential of this scaffold.

As FGFR Inhibitors

Recent studies have highlighted the potential of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[3]

Compound IDModificationsFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
18i 6-(4-methyl-1,1-dioxidothiomorpholin-4-yl)methyl)-N-(3,5-dihydroxyphenyl)-3-aminopyrazine-2-carboxamide210150230180[3]
18g 6-((1H-pyrrol-1-yl)methyl)-N-(3,5-dihydroxyphenyl)-3-aminopyrazine-2-carboxamide>1000380>1000>1000[3]
BGJ398 (Ref.) N-(3,5-dimethoxyphenyl)-N'-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine11260[10]

Note: Data for BGJ398 is provided as a reference compound.

As Antimicrobial Agents

The 3-aminopyrazine-2-carboxamide scaffold has also been investigated for its antimycobacterial activity.

Compound IDR' on 3-benzamido groupMIC against M. tuberculosis (µg/mL)Reference
18 4-Bromo1.95 - 3.9[5]
15 4-Chloro1.95 - 3.9[5]
12 4-Fluoro3.9 - 7.81[5]
4 4-Methyl3.9 - 7.81[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for determining the IC₅₀ values of test compounds against FGFR kinases.[5][11][12]

Kinase_Assay_Workflow plate_prep Prepare 384-well plate with serial dilutions of inhibitor add_enzyme Add Kinase (e.g., FGFR1) and ATP/Substrate Mix plate_prep->add_enzyme incubation1 Incubate at RT for 60 min add_enzyme->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT for 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT for 30 min add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • FGFR1 enzyme and appropriate substrate

  • ATP

  • Test compounds (e.g., Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate derivatives)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution.

  • Add 2 µL of a mixture containing the FGFR1 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[11]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[13]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The 3-aminopyrazine-2-carboxylate scaffold is a versatile and promising platform for the development of novel kinase inhibitors and other therapeutic agents. The SAR studies of its derivatives reveal that modifications at the 3-amino, 5-, and 6-positions, as well as the 2-carboxylate group, are critical for determining biological activity. While specific experimental data for ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is not extensively available in the public domain, the analysis of related compounds suggests that the 5,6-dichloro substitution pattern could be a key feature for enhancing potency.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on the ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate core. Systematic exploration of different amide and sulfonamide modifications at the 2-position, along with a diverse range of substituents at the 3-amino group, will be crucial for elucidating a more detailed SAR and identifying lead compounds with improved therapeutic potential.

References

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.

  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. BenchChem.

  • FGFR2 Kinase Assay. Promega Corporation.

  • FGFR3 (K650E) Kinase Assay. Promega Corporation.

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. MDPI.

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. National Institutes of Health.

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. National Institutes of Health.

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed.

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate.

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed.

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health.

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health.

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.

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Comparative

A Comparative Analysis of Synthetic Routes to Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Cost-Benefit Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a crucial building...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a crucial building block in the development of various pharmaceutical compounds, can be synthesized through several potential routes. This guide provides a detailed cost-benefit analysis of two primary synthetic strategies, offering insights into the practical and economic considerations for laboratory and industrial-scale production.

This analysis will dissect two distinct synthetic pathways: a direct chlorination approach starting from a commercially available aminopyrazine ester, and a proposed multi-step route commencing with the versatile precursor, diaminomaleonitrile. Each route will be evaluated based on the cost of starting materials, process complexity, potential yield, and critical safety and environmental factors.

Route 1: Direct Chlorination of Ethyl 3-aminopyrazine-2-carboxylate

This synthetic approach is a straightforward method that involves the direct chlorination of the readily available starting material, ethyl 3-aminopyrazine-2-carboxylate.

Experimental Protocol

A detailed protocol for the synthesis of the analogous methyl ester is described in patent literature[1], which can be adapted for the ethyl ester.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve ethyl 3-aminopyrazine-2-carboxylate in a suitable inert solvent.

  • Chlorination: Cool the solution in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: The crude product precipitates out and is collected by filtration. The solid is then washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final product. A reported yield for the analogous methyl ester is approximately 38% after recrystallization[2].

Caption: Workflow for the direct chlorination of Ethyl 3-aminopyrazine-2-carboxylate.

Cost-Benefit Analysis of Route 1
ParameterAnalysis
Starting Material Cost The primary cost driver is ethyl 3-aminopyrazine-2-carboxylate, with prices ranging from approximately $53 for 250mg to bulk quantities at a lower price per gram[3][4]. Sulfuryl chloride is a relatively inexpensive industrial chemical, with prices around $85 per kilogram.
Process Complexity This is a one-step synthesis, which is advantageous in terms of time and labor. However, the reaction requires careful temperature control during the addition of the highly reactive sulfuryl chloride.
Yield The reported yield for the analogous methyl ester is modest at 38%[2]. This relatively low yield can significantly impact the overall cost-effectiveness, especially at a larger scale.
Safety Considerations Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases[5][6][7][8][9]. Strict safety protocols, including the use of personal protective equipment (PPE) and a well-ventilated fume hood, are mandatory.
Environmental Impact The use of a chlorinated solvent and the generation of acidic and chlorinated waste streams are the main environmental concerns. Proper waste disposal procedures must be followed.

Route 2: Proposed Synthesis from Diaminomaleonitrile

This proposed multi-step route offers an alternative starting from the less expensive and versatile building block, diaminomaleonitrile.

Proposed Experimental Protocol

This is a hypothetical route based on established chemical transformations.

  • Step 1: Synthesis of 5,6-Dichloropyrazine-2,3-dicarbonitrile. Diaminomaleonitrile can be reacted with oxalyl chloride to form the dichloropyrazine dinitrile intermediate[10]. This reaction is a cyclization and chlorination in one step.

  • Step 2: Hydrolysis to 5,6-Dichloropyrazine-2,3-dicarboxylic Acid. The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid using either acidic or basic conditions, followed by acidification[4][6][11].

  • Step 3: Mono-esterification to Ethyl 3-carboxy-5,6-dichloropyrazine-2-carboxylate. Selective mono-esterification can be achieved by carefully controlling the stoichiometry of ethanol and the acid catalyst.

  • Step 4: Curtius or Hofmann Rearrangement to introduce the amino group. The remaining carboxylic acid group can be converted to an amino group via a Curtius or Hofmann rearrangement.

Caption: Proposed multi-step synthesis of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate from Diaminomaleonitrile.

Cost-Benefit Analysis of Route 2
ParameterAnalysis
Starting Material Cost Diaminomaleonitrile is a relatively inexpensive starting material, with prices around $95 for 100g[11][12][13][14][15]. Oxalyl chloride is also readily available at a moderate cost, around $62 for 100g[16][17][18]. The overall starting material cost for this route is expected to be lower than Route 1.
Process Complexity This is a multi-step synthesis, which increases labor, time, and the potential for yield loss at each step. Each step requires its own optimization, work-up, and purification.
Yield The overall yield will be the product of the yields of the individual steps. Assuming moderate to good yields for each step (e.g., 70-80%), the overall yield could be competitive with or even exceed that of Route 1. However, this requires careful optimization of each reaction.
Safety Considerations Diaminomaleonitrile is toxic if swallowed, in contact with skin, or if inhaled[11][12]. Oxalyl chloride is also toxic and corrosive[16]. While avoiding the highly reactive sulfuryl chloride, this route still involves hazardous materials that require careful handling.
Environmental Impact This route may involve a variety of solvents and reagents, leading to a more complex waste stream. However, the development of greener conditions for each step could mitigate the environmental impact.

Comparative Summary and Recommendation

FeatureRoute 1: Direct ChlorinationRoute 2: From Diaminomaleonitrile (Proposed)
Number of Steps 14 (Proposed)
Starting Material Cost HigherLower
Process Complexity LowHigh
Estimated Overall Yield ~38% (for methyl ester)Potentially >40% (with optimization)
Key Safety Hazard Highly reactive and corrosive sulfuryl chloride.Toxic diaminomaleonitrile and oxalyl chloride.
Environmental Profile Simpler waste stream, but with chlorinated waste.More complex waste stream.

Recommendation:

For small-scale laboratory synthesis where time and simplicity are the primary concerns, Route 1 (Direct Chlorination) is a viable option, despite its moderate yield. The single-step nature allows for rapid access to the desired product, provided that the necessary safety precautions for handling sulfuryl chloride are strictly followed.

For larger-scale production and for research groups focused on process optimization and cost-reduction , Route 2 (From Diaminomaleonitrile) presents a compelling, albeit more challenging, alternative. The significantly lower cost of starting materials could lead to substantial savings at scale. However, this route requires significant investment in process development to optimize the yield of each of the four proposed steps.

Ultimately, the choice of synthetic route will depend on the specific needs, resources, and priorities of the research or production team. This analysis provides a foundational guide to aid in making an informed decision.

References

  • Sulfuryl Chloride - 7791-25-5 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 6, 2026, from [Link]

  • Oxalyl chloride | CAS 79-37-8 - P212121 Store. (n.d.). Retrieved January 6, 2026, from [Link]

  • CAS: 36526-32-6 Name: ethyl 3-aminopyrazine-2-carboxylate - Aribo Biotechnology. (n.d.). Retrieved January 6, 2026, from [Link]

  • Efficient Halogenation of 2-Aminopyrazine | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Diaminomaleonitrile - Wikipedia. (2023, December 15). Retrieved January 6, 2026, from [Link]

  • SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.). Retrieved January 6, 2026, from [Link]

  • CAS 1187-42-4 Diaminomaleonitrile - Godspeed Nutrition Foods Private Limited at ₹ 741/kg, New Raipur | ID: 2852956755155 - IndiaMART. (n.d.). Retrieved January 6, 2026, from [Link]

  • Diaminomaleonitrile, 100g - CP Lab Safety. (n.d.). Retrieved January 6, 2026, from [Link]

  • Ethyl 3-aminopyrazine-2-carboxylate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]

  • ethyl 3-aminopyrazine-2-carboxylate - CAS:36526-32-6 - 广州甄皓贸易有限公司官网. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • US2391745A - Chlorination of pyrazine - Google Patents. (n.d.).
  • Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Greener approach toward one pot route to pyrazine synthesis - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents. (n.d.).
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). Retrieved January 6, 2026, from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

  • DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents. (n.d.).
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide. (n.d.). Retrieved January 6, 2026, from [Link]

  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate - 98% prefix CAS No. 86882-92-0. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (n.d.). Retrieved January 6, 2026, from [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

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Validation

The Definitive Blueprint: Structural Elucidation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate via X-ray Crystallography

A Comparative Guide for Researchers in Drug Discovery and Development In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success....

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a substituted pyrazine with potential applications in medicinal chemistry, an imprecise structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and unforeseen downstream challenges. While a suite of spectroscopic techniques provides essential clues, only single-crystal X-ray crystallography delivers the definitive, atomic-resolution blueprint.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. It will demonstrate why X-ray crystallography is the gold standard and offer a detailed protocol for its application, alongside an evaluation of the insights and limitations of complementary spectroscopic methods.

The Challenge: Beyond Connectivity to Configuration and Conformation

The molecular formula of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is C7H7Cl2N3O2, with a molecular weight of 236.06 g/mol . While this basic information is readily available from suppliers, it mere scratches the surface of the structural intricacies that govern its biological activity. Key questions that spectroscopy can only partially answer, but that X-ray crystallography can resolve with finality, include:

  • Tautomeric Form: Does the amino group exist in the amine or imine form?

  • Conformation: What is the preferred orientation of the ethyl ester group relative to the pyrazine ring?

  • Intermolecular Interactions: How do the molecules pack in the solid state? Are there significant hydrogen bonding or other non-covalent interactions that could influence solubility and bioavailability?

Answering these questions is critical for accurate computational modeling, understanding receptor binding, and predicting physicochemical properties.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the crystal's internal, repeating atomic lattice.

The Workflow to a Definitive Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and expertise.

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement a Sample Purification b Solvent Screening a->b c Crystallization Condition Optimization (e.g., vapor diffusion, slow evaporation) b->c d Single Crystal Selection c->d e Crystal Mounting d->e High-quality crystal f X-ray Diffraction Experiment e->f g Data Integration and Scaling f->g h Structure Solution (e.g., direct methods) g->h Diffraction data i Model Building h->i j Refinement i->j k Validation j->k l Definitive 3D Structure k->l Final Structure (CIF file)

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Crucial First Step):

    • Objective: To obtain a single, well-ordered crystal of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, typically 0.1-0.3 mm in each dimension.[1]

    • Procedure:

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or mixtures with heptane).

      • Employ slow crystallization techniques such as:

        • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.

        • Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

      • Once crystals have formed, carefully select a well-formed, transparent crystal under a microscope.

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Procedure:

      • Mount the selected crystal on a goniometer head.

      • Place the mounted crystal in a modern single-crystal X-ray diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

      • Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles, collecting diffraction images on a detector.[3]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a three-dimensional model of the molecule.

    • Procedure:

      • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).[3]

      • Structure Solution: Use direct methods or other algorithms to solve the "phase problem" and generate an initial electron density map.[1]

      • Model Building: Fit the atoms of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate into the electron density map.

      • Refinement: Iteratively refine the atomic positions, bond lengths, bond angles, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

      • Validation: Use crystallographic software to validate the final structure, checking for geometric reasonability and other quality indicators.

Spectroscopic Alternatives: A Comparative Analysis

While X-ray crystallography provides the definitive answer, other spectroscopic techniques offer valuable and more readily obtainable structural information. However, each comes with its own set of limitations.

TechniqueInformation ProvidedStrengthsLimitations for Definitive Structure
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.Unambiguous, definitive, "gold standard".Requires a suitable single crystal, which can be challenging to obtain.
NMR Spectroscopy Chemical environment of nuclei (1H, 13C), connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through dipolar couplings (NOESY/ROESY).Excellent for determining the carbon skeleton and proton environments in solution.Provides time-averaged information, conformational details can be ambiguous, cannot definitively determine solid-state packing.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, provides a "fingerprint" of the molecule.Provides limited information on the overall 3D structure and connectivity.
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS), fragmentation patterns that can suggest structural motifs.Highly sensitive, provides accurate molecular weight.Does not provide direct information on stereochemistry or the 3D arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for determining the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can be used to piece together the molecular framework.

Predicted and Experimental NMR Data for Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate:

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Pyrazine C2164.5~165N/A
Pyrazine C3148.2~150N/A
Pyrazine C5135.8~135N/A
Pyrazine C6125.1~125N/A
Ethyl CH262.3~624.4 (q)
Ethyl CH314.1~141.4 (t)
Amino NH2N/AN/A6.5 (br s)

Predicted values are generated using standard NMR prediction algorithms. Experimental ¹³C data is referenced from available spectra.[4] Predicted ¹H values are based on typical chemical shifts for similar structures.

Interpretation and Limitations:

  • The number of signals in the ¹³C and ¹H NMR spectra would confirm the presence of the key functional groups (ethyl ester, amino group, and the pyrazine ring).

  • HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between the ethyl protons and the carbonyl carbon, and between the amino protons and adjacent pyrazine carbons, confirming the connectivity.

  • However, NMR alone cannot definitively distinguish between possible tautomers or provide the precise bond angles and lengths that define the molecule's conformation in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Vibration
N-H (Amino)3400-3200Stretching
C=O (Ester)1730-1710Stretching
C=N, C=C (Aromatic)1600-1450Stretching
C-Cl800-600Stretching

Interpretation and Limitations:

The presence of strong bands in these regions would confirm the key functional groups. However, IR spectroscopy provides no information about the connectivity or the 3D structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M+): A prominent peak at m/z = 235/237/239 in a characteristic isotopic pattern for two chlorine atoms.

  • Key Fragments: Loss of the ethoxy group (-OCH2CH3, 45 Da), loss of the entire ester group (-COOCH2CH3, 73 Da), and fragmentation of the pyrazine ring.

Interpretation and Limitations:

High-resolution mass spectrometry would confirm the elemental composition (C7H7Cl2N3O2). While fragmentation can support the proposed structure, it cannot be used to definitively prove it, as isomers will often show similar fragmentation patterns.

Conclusion: The Synergy of Techniques with X-ray Crystallography as the Cornerstone

The structural elucidation of a novel compound like Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a puzzle best solved with a combination of analytical techniques. NMR, IR, and MS provide rapid and valuable insights into the molecular formula, functional groups, and connectivity. However, for the definitive, unambiguous determination of the three-dimensional structure—a necessity for modern drug discovery and development—single-crystal X-ray crystallography stands alone. It is the only technique that can provide the precise atomic coordinates, conformational details, and intermolecular interactions that are critical for understanding and optimizing the biological activity of a molecule. While obtaining a suitable crystal can be a challenge, the wealth of irrefutable structural information it provides makes the effort an essential investment in the scientific integrity of a research program.

References

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Introduction: The Imperative of Selectivity in Drug Discovery Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a small molecule belonging to the aminopyrazine class of heterocycles. While the specific biological targe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a small molecule belonging to the aminopyrazine class of heterocycles. While the specific biological target of this exact molecule is not extensively documented in public literature, its core structure is highly analogous to compounds developed as potent kinase inhibitors. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR)[1]. The aminopyrazine scaffold is a well-established "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of many protein kinases.

Given this structural heritage, it is reasonable to hypothesize that Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is being investigated as a kinase inhibitor. However, the human genome contains over 500 kinases (the "kinome"), which share a conserved ATP-binding site[2][3]. This structural similarity presents a significant challenge: the risk of cross-reactivity, where a compound inhibits not only its intended target but also numerous other "off-target" kinases. Such off-target activity is a primary cause of toxicity and adverse drug reactions, making early and comprehensive cross-reactivity profiling an indispensable step in drug development[4][5].

This guide provides a strategic framework and detailed protocols for assessing the selectivity profile of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, comparing its performance with hypothetical structural analogs to illustrate key concepts in selectivity analysis.

The Rationale: Why Focus on the Kinome?

The decision to prioritize kinome-wide screening stems from the compound's chemical structure. The 3-aminopyrazine core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for many kinase inhibitors. Variations in the groups attached to this core determine the compound's potency and selectivity by forming additional interactions in more variable regions of the binding site.

Failure to secure a selective profile can lead to significant development setbacks. For example, inhibition of kinases like VEGFR2 can lead to hypertension, while inhibition of Abl can cause cardiotoxicity. Therefore, a systematic, tiered approach to profiling is not just a quality control measure; it is a critical, data-driven strategy to mitigate risk.

A Tiered Strategy for Cross-Reactivity Profiling

A robust profiling campaign begins with a broad survey and progressively narrows to detailed characterization of specific interactions. This ensures efficient use of resources while building a comprehensive understanding of the compound's biological behavior.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_3 Tier 3: Cellular & Functional Validation T1_InSilico In Silico Prediction (e.g., PanScreen) T1_BroadPanel Broad Biochemical Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44™) T1_InSilico->T1_BroadPanel Prioritize Panel Selection T2_DoseResponse Dose-Response (IC50) Assays for Primary Hits T1_BroadPanel->T2_DoseResponse Identify Hits (% Inhibition > 50% @ 1-10 µM) T3_Target Cellular Target Engagement (e.g., NanoBRET™) T2_DoseResponse->T3_Target Confirm Potent Off-Targets T3_Tox General Cytotoxicity (e.g., MTS Assay) T2_DoseResponse->T3_Tox Assess General Toxicity T3_Functional Functional Cellular Assays (e.g., Phosphorylation, Proliferation) T3_Target->T3_Functional Validate Functional Impact G start Biochemical Hit (IC50 < 1 µM) is_on_target Is it the intended target? start->is_on_target is_selective Is selectivity window >100-fold vs on-target? is_on_target->is_selective No proceed Acceptable Profile (Proceed) is_on_target->proceed Yes is_related Is it a related family member? is_selective->is_related Yes redesign Poor Selectivity (Redesign) is_selective->redesign No is_cell_active Is it active in a cellular assay? is_related->is_cell_active Yes is_related->redesign No is_toxic Is CC50 > 10x cellular IC50? is_cell_active->is_toxic Yes polypharm Potential Polypharmacology (Investigate Synergy) is_cell_active->polypharm No is_toxic->proceed Yes flag_tox Potential Toxicity (Flag for Safety Studies) is_toxic->flag_tox No

Caption: Decision tree for interpreting off-target hits.

  • Selectivity Window: The ratio of the IC50 for an off-target versus the on-target. A window of >100-fold is often considered a benchmark for a selective compound.

  • Polypharmacology: Inhibition of multiple targets is not always detrimental. If off-targets are therapeutically relevant to the disease indication (e.g., inhibiting both a primary oncogenic driver and a resistance pathway), this "polypharmacology" can be advantageous.

  • Cellular Context: A compound may be potent in a biochemical assay but show no activity in a cell due to poor permeability or high protein binding. Conversely, a potent cellular effect that cannot be explained by the primary on-target activity strongly suggests the involvement of a functional off-target.

Conclusion

The cross-reactivity profiling of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, or any drug candidate, is a cornerstone of modern drug discovery. By systematically employing a tiered approach—from broad panel screening to specific biochemical and cellular assays—researchers can build a comprehensive selectivity profile. This data-driven process not only de-risks clinical development by identifying potential safety liabilities early but also provides invaluable insights for medicinal chemists to optimize lead compounds. The ultimate goal is to design molecules that are not just potent, but also precisely targeted, maximizing therapeutic benefit while minimizing unintended harm.

References

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